molecular formula C91H138N12O24 B10772519 RapaLink-1

RapaLink-1

カタログ番号: B10772519
分子量: 1784.1 g/mol
InChIキー: QDOGZMBPRITPMZ-LFEDRMHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RapaLink-1 is a useful research compound. Its molecular formula is C91H138N12O24 and its molecular weight is 1784.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C91H138N12O24

分子量

1784.1 g/mol

IUPAC名

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11+,18-12+,61-19+,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1

InChIキー

QDOGZMBPRITPMZ-LFEDRMHTSA-N

異性体SMILES

C[C@@H]1CC[C@H]2C[C@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC

正規SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC

製品の起源

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many human cancers, making mTOR an attractive target for therapeutic intervention.[1][2] this compound was developed to overcome the limitations of previous generations of mTOR inhibitors by combining the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128, connected by an inert chemical linker.[3] This unique structure allows for a more potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a promising strategy for treating cancers that have developed resistance to earlier mTOR inhibitors.

Core Mechanism of Action

This compound exerts its inhibitory effects through a bivalent interaction with the mTOR kinase. One part of the molecule, the rapamycin moiety, binds to the FK506 binding protein 12 (FKBP12). This FKBP12-RapaLink-1 complex then allosterically binds to the FRB domain of mTOR, a mechanism shared with first-generation mTOR inhibitors (rapalogs). The second component of this compound, the MLN0128 moiety, is an ATP-competitive inhibitor that targets the kinase domain of mTOR. This dual-binding mechanism allows this compound to effectively inhibit both mTORC1 and mTORC2, leading to a comprehensive blockade of downstream signaling pathways.

At low doses, this compound selectively and completely inhibits mTORC1 signaling, affecting both rapamycin-sensitive and -resistant substrates. At higher concentrations, it also inhibits mTORC2. This dose-dependent activity makes this compound a valuable tool for dissecting the distinct functions of mTORC1 and mTORC2.

Signaling Pathways Affected by this compound

This compound's inhibition of mTORC1 and mTORC2 leads to the disruption of multiple downstream signaling cascades critical for cancer cell survival and proliferation.

mTORC1 Signaling Pathway

The inhibition of mTORC1 by this compound leads to the dephosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This results in the suppression of protein synthesis and cell cycle progression.

mTORC1_Pathway cluster_RapaLink1 This compound RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4EBP1 mTORC1->fourEBP1 Inhibits (Phosphorylates) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates eIF4E eIF4E fourEBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) eIF4E->Protein_Synthesis Initiates

Figure 1: this compound Inhibition of the mTORC1 Signaling Pathway.
mTORC2 Signaling Pathway

At higher concentrations, this compound also inhibits mTORC2, which is responsible for the phosphorylation and activation of Akt at serine 473 (S473). The inhibition of Akt, a central node in cell survival signaling, leads to decreased cell survival and can induce apoptosis.

mTORC2_Pathway cluster_RapaLink1 This compound (High Dose) RapaLink1 This compound mTORC2 mTORC2 RapaLink1->mTORC2 Inhibits Akt Akt (S473) mTORC2->Akt Activates (Phosphorylates) Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Promotes

Figure 2: this compound Inhibition of the mTORC2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell LineThis compound ConcentrationTreatment DurationEffect on Cell ViabilityReference
786-o (Renal Cell Carcinoma)1-1000 nmol/L72 hoursDecreased viability
A498 (Renal Cell Carcinoma)1-1000 nmol/L72 hoursDecreased viability
SU-R-786-o (Sunitinib-Resistant)100 nmol/L24-96 hoursSignificantly greater growth suppression than temsirolimus
U87MG (Glioblastoma)0-200 nM3 daysGrowth inhibition
LAPC9 (Prostate Cancer Organoids)0.1 µM48 hoursReduced viability

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelThis compound DosageTreatment ScheduleOutcomeReference
SU-R-RCC (Sunitinib-Resistant Renal Cell Carcinoma)1.5 mg/kgEvery 5 days for 25 days79% reduction in tumor volume
U87MG (Glioblastoma, Intracranial)1.5 mg/kgEvery 5 days for 25 days, then once a weekInitial regression and subsequent stabilization of tumor size
LAPC9 (Prostate Cancer)Not specifiedNot specifiedSignificantly delayed tumor growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis

This protocol is a representative example for assessing the phosphorylation status of mTOR pathway proteins.

Objective: To determine the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.

Materials:

  • Renal cell carcinoma (786-o, A498) or glioblastoma (U87MG) cells

  • This compound

  • Temsirolimus (as a control)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70S6K (Thr389)

    • Phospho-4EBP1 (Thr37/46)

    • Phospho-Akt (Ser473)

    • Total p70S6K, 4EBP1, and Akt

    • Cleaved PARP

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-1000 nmol/L) or vehicle control for the desired duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an ECL detection system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Figure 3: A generalized workflow for Western Blot analysis.
Cell Viability Assay

This protocol is a representative example for assessing the effect of this compound on cell proliferation.

Objective: To quantify the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., 786-o, A498)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., XTT or MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-1000 nmol/L) for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time recommended by the reagent manufacturer.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol is a representative example for evaluating the anti-tumor efficacy of this compound in a preclinical model.

Objective: To assess the effect of this compound on tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., SU-R-786-o)

  • Matrigel

  • This compound

  • Vehicle control (e.g., 20% DMSO, 40% PEG-300, 40% PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Grouping: Allow the tumors to reach a palpable size. Randomly assign the mice to treatment groups (e.g., vehicle, temsirolimus, this compound).

  • Treatment Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal (i.p.) injection according to the desired schedule (e.g., every 5 days for 25 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Data Analysis: Calculate the tumor volume and plot the tumor growth curves for each treatment group.

  • Immunohistochemistry (Optional): At the end of the study, tumors can be excised, fixed, and sectioned for immunohistochemical analysis of biomarkers such as cleaved caspase-3 and cleaved PARP to assess apoptosis.

Xenograft_Workflow cluster_workflow Xenograft Model Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth & Grouping Start->Tumor_Growth Treatment This compound Administration Tumor_Growth->Treatment Measurement Tumor Measurement Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Figure 4: A simplified workflow for in vivo xenograft studies.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bivalent mechanism of action allows for potent and durable inhibition of both mTORC1 and mTORC2, leading to superior anti-tumor efficacy in preclinical models of various cancers, including those resistant to previous generations of mTOR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and utilize this compound in the fight against cancer.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] RapaLink-1 is a third-generation, bivalent mTOR inhibitor designed to overcome the limitations of previous generations of mTOR inhibitors. It achieves this by chemically linking a rapamycin analog with a second-generation mTOR kinase inhibitor, MLN0128 (sapanisertib).[3][4][5] This unique structure allows this compound to bind to two distinct sites on the mTOR complex, resulting in potent and durable inhibition of both mTORC1 and mTORC2. This technical guide provides an in-depth overview of the this compound inhibition pathway, its mechanism of action, quantitative data on its efficacy, and detailed experimental methodologies.

The mTOR Signaling Pathway

The mTOR signaling network is a central regulator of cellular processes. mTORC1, which includes the regulatory protein Raptor, is sensitive to nutrients and growth factors, and controls protein synthesis through the phosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). mTORC2, containing the protein Rictor, is generally insensitive to rapamycin and regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 (Rictor) PI3K->mTORC2 TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis AKT_pS473 p-AKT (S473) mTORC2->AKT_pS473 Cell_Survival Cell Survival & Cytoskeleton AKT_pS473->Cell_Survival RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2

Figure 1: Simplified mTOR Signaling Pathway.

This compound: Mechanism of Action

This compound is a bivalent inhibitor that simultaneously targets two distinct binding sites on mTOR. It is synthesized by linking a rapamycin analog to the ATP-competitive mTOR kinase inhibitor MLN0128. The rapamycin moiety of this compound binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, primarily within the mTORC1 complex. This interaction provides high affinity and specificity for mTORC1. The MLN0128 component of this compound competes with ATP in the kinase domain of both mTORC1 and mTORC2. This dual-binding mechanism leads to a more potent and sustained inhibition of both mTOR complexes compared to first or second-generation inhibitors alone.

RapaLink1_Mechanism cluster_mTOR mTOR Protein RapaLink1 This compound Rapamycin_Moiety Rapamycin Moiety RapaLink1->Rapamycin_Moiety contains MLN0128_Moiety MLN0128 Moiety RapaLink1->MLN0128_Moiety contains FKBP12 FKBP12 Rapamycin_Moiety->FKBP12 binds Kinase_Domain Kinase Domain MLN0128_Moiety->Kinase_Domain targets FRB_Domain FRB Domain FKBP12->FRB_Domain targets mTOR mTOR mTORC1_Inhibition mTORC1 Inhibition FRB_Domain->mTORC1_Inhibition Kinase_Domain->mTORC1_Inhibition mTORC2_Inhibition mTORC2 Inhibition Kinase_Domain->mTORC2_Inhibition

Figure 2: this compound Mechanism of Action.

Quantitative Data on this compound Efficacy

This compound has demonstrated superior potency in inhibiting mTOR signaling and cell growth in various cancer models compared to earlier generation inhibitors.

Table 1: In Vitro Inhibition of mTORC1 and mTORC2 Signaling
Cell Line/ModelTargetIC50 / Effective ConcentrationReference
MDA-MB-468p-p70S6K (mTORC1)pIC50 ≥ 9
MDA-MB-468p-4EBP1 (mTORC1)pIC50 ≥ 8.5
MDA-MB-468p-AKT (S473) (mTORC2)pIC50 between 7.5 > and ≥ 6.0
MCF-7mTORC1 & mTORC2 targets1-3 nM
Glioblastoma (LN229, U87MG)p-RPS6 & p-4EBP1 (mTORC1)1.56 nM
Prostate Cancer Organoids (BM18)Cell Viability0.0003 µM
Prostate Cancer Organoids (LAPC9)Cell Viability0.0046 µM
Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelDosing RegimenKey OutcomesReference
GlioblastomaBALB/c nu/nu mice1.5 mg/kg every 5 days (i.p.)Tumor regression and improved survival
Prostate Cancer (LAPC9 PDX)SCID mice1.5 mg/kg every 5-7 daysSignificantly smaller tumors
Sunitinib-Resistant Renal Cell CarcinomaNude mice1.5 mg/kg every 5 days79% reduction in tumor volume

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis

To assess the inhibition of mTOR pathway signaling, Western blotting is a standard technique.

  • Cell Lysis: Cells are treated with various concentrations of this compound for specified durations (e.g., 3-4 hours). Subsequently, cells are washed with PBS and lysed on ice using RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p-4EBP1, p-S6K, p-S6) and mTORC2 substrates (p-AKT Ser473). Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on cell growth is commonly measured using an MTT assay.

  • Cell Seeding: Cancer cells (e.g., 3,000 cells/well) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 1.5 nM to 48 nM) for a specified period (e.g., 4 days).

  • MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 1.5 mg/kg every 5 days).

  • Tumor Monitoring: Tumor volume is measured regularly. For orthotopic models, tumor burden can be monitored using bioluminescence imaging.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines In_Vitro->Cell_Culture Drug_Treatment_Vitro This compound Treatment (Various Concentrations) Cell_Culture->Drug_Treatment_Vitro Western_Blot Western Blot (p-mTOR, p-4EBP1, p-S6, p-AKT) Drug_Treatment_Vitro->Western_Blot Proliferation_Assay Proliferation Assay (MTT) Drug_Treatment_Vitro->Proliferation_Assay In_Vivo In Vivo Studies Xenograft_Model Xenograft Model (e.g., Nude Mice) In_Vivo->Xenograft_Model Drug_Treatment_Vivo This compound Administration (e.g., 1.5 mg/kg i.p.) Xenograft_Model->Drug_Treatment_Vivo Tumor_Measurement Tumor Volume Measurement Drug_Treatment_Vivo->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Treatment_Vivo->Survival_Analysis Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Lysates) Drug_Treatment_Vivo->Ex_Vivo_Analysis

Figure 3: General Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its novel bivalent design allows for potent and sustained dual inhibition of both mTORC1 and mTORC2. This leads to superior anti-proliferative and anti-tumor effects in various preclinical cancer models, including those resistant to previous generations of mTOR inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound. Future research will likely focus on its clinical translation and the identification of patient populations most likely to benefit from this promising therapeutic agent.

References

discovery and development of third-generation mTOR inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Third-Generation mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] First and second-generation mTOR inhibitors have shown clinical activity, but their efficacy is often limited by resistance mechanisms.[4] This has spurred the development of third-generation mTOR inhibitors, a novel class of bivalent molecules designed to overcome these resistance mechanisms and provide more durable clinical responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and future outlook for this promising new class of anticancer agents.

The Evolution of mTOR Inhibitors: Overcoming Resistance

The development of mTOR inhibitors has progressed through three distinct generations, each designed to address the limitations of its predecessors.

First-Generation mTOR Inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to the FKBP12 protein, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1. This selectively inhibits mTORC1 signaling but does not directly inhibit mTORC2. A major limitation of rapalogs is the activation of a negative feedback loop involving PI3K/AKT signaling, which can promote cell survival and lead to drug resistance. Resistance can also arise from mutations in the FRB domain that prevent rapalog binding.

Second-Generation mTOR Inhibitors (TORKi): To address the shortcomings of rapalogs, ATP-competitive mTOR kinase inhibitors (TORKi) were developed. These small molecules target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. While TORKis can overcome rapalog resistance, their clinical efficacy has been hampered by dose-limiting toxicities and the emergence of resistance through mutations in the mTOR kinase domain that increase its intrinsic activity.

Third-Generation mTOR Inhibitors (Bivalent Inhibitors): To overcome the resistance mechanisms to both first and second-generation inhibitors, a novel class of "bivalent" or "third-generation" mTOR inhibitors has been developed. These molecules, such as RapaLink-1, are designed to simultaneously engage both the FRB domain (like rapalogs) and the ATP-binding site of the kinase domain (like TORKis). This dual-targeting approach leads to a more potent and durable inhibition of mTOR signaling and is effective against tumors harboring resistance mutations to previous generations of inhibitors.

Mechanism of Action of Third-Generation mTOR Inhibitors

Third-generation mTOR inhibitors exploit the proximity of the FRB and kinase domains within the mTOR protein. By linking a rapamycin analog to an mTOR kinase inhibitor via a chemical linker, these bivalent inhibitors can bind to both sites simultaneously. This creates a high-avidity interaction that is less susceptible to disruption by individual point mutations in either domain. For instance, if a mutation in the FRB domain weakens the binding of the rapamycin moiety, the inhibitor can still be anchored to the kinase domain, and vice versa. This mechanism allows third-generation inhibitors to effectively suppress mTOR signaling in cells with wild-type mTOR as well as in cells that have acquired resistance to either rapalogs or TORKis.

Preclinical Development of this compound: A Prototypical Third-Generation Inhibitor

This compound is a first-in-class third-generation mTOR inhibitor that exemplifies the potential of this novel therapeutic strategy. It was developed by linking a rapamycin analog to the TORKi MLN0128.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and other relevant mTOR inhibitors.

Table 1: In Vitro Potency of mTOR Inhibitors

CompoundCell LineGenotypeIC50 (nM)Reference
This compoundU87MG (Glioblastoma)WT1.56
This compoundNF2-null Schwann CellsNF2-deficient0.0335
OSI-027BT-474, IGR-OV1, MDA-MB-231-4
XL388---
PKI-402--1.7 (mTOR), 1.4 (PI3Kα)

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDosageTumor Growth InhibitionReference
Sunitinib-resistant RCC xenograftThis compound-79% reduction in tumor volume
Sunitinib-resistant RCC xenograftTemsirolimus-37% reduction in tumor volume
LAPC9 Prostate Cancer PDXThis compound1.5 mg/kg every 5-7 daysSignificant reduction in tumor size
Glioblastoma xenograftThis compound1.5 mg/kgEffective tumor growth suppression
Glioblastoma xenograftRapamycin10 mg/kg-
Glioblastoma xenograftAZD805575 mg/kg-

Experimental Protocols

This section provides an overview of key experimental methodologies used in the development and characterization of third-generation mTOR inhibitors.

Western Blot Analysis for mTOR Pathway Activity

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream effectors, which serves as a readout of pathway activity.

Protocol Overview:

  • Cell Lysis: Cells are treated with mTOR inhibitors for a specified time and then lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and AKT.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.

Protocol Overview:

  • Immunoprecipitation of mTORC1/2: mTOR complexes are immunoprecipitated from cell lysates using antibodies against specific subunits like Raptor (for mTORC1) or Rictor (for mTORC2).

  • Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 or AKT) and ATP in a kinase buffer. The reaction is initiated in the presence or absence of the mTOR inhibitor.

  • Detection of Phosphorylation: The phosphorylation of the substrate is measured, typically by Western blotting with a phospho-specific antibody or by using a fluorescence-based method like LanthaScreen®.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of mTOR inhibitors on cancer cells.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the mTOR inhibitor for a specified period (e.g., 72 hours).

  • Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of mTOR inhibitors in a living organism.

Protocol Overview:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Drug Administration: Once tumors reach a certain size, the mice are treated with the mTOR inhibitor or a vehicle control, following a specific dosing schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the in vivo inhibition of the mTOR pathway by Western blotting or immunohistochemistry.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core mTOR Pathway cluster_downstream Downstream Effectors Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 (Raptor, mTOR, mLST8) Amino Acids->mTORC1 Cellular Energy (ATP) Cellular Energy (ATP) TSC1_TSC2 TSC1/TSC2 Cellular Energy (ATP)->TSC1_TSC2 PI3K PI3K AKT AKT PI3K->AKT AKT->TSC1_TSC2 mTORC2 mTORC2 (Rictor, mTOR, mLST8) AKT->mTORC2 Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis

Caption: Simplified overview of the mTOR signaling pathway.

Mechanism of Different Generations of mTOR Inhibitors

mTOR_Inhibitor_Generations cluster_mTOR mTOR Protein cluster_inhibitors mTOR Inhibitors mTOR mTOR Kinase Domain (ATP-binding site) + FRB Domain Rapalogs 1st Gen: Rapalogs Rapalogs->mTOR Binds to FRB domain (Allosteric inhibition of mTORC1) TORKis 2nd Gen: TORKis TORKis->mTOR Binds to Kinase Domain (Inhibits mTORC1 & mTORC2) Bivalent 3rd Gen: Bivalent Inhibitors Bivalent->mTOR Binds to both FRB and Kinase domains (Potent inhibition of mTORC1 & mTORC2, overcomes resistance)

Caption: Targeting mechanisms of different mTOR inhibitor generations.

Drug Discovery Workflow for Third-Generation mTOR Inhibitors

Drug_Discovery_Workflow Start Identify Resistance Mechanisms Design Bivalent Inhibitor Design & Synthesis Start->Design In_Vitro In Vitro Screening: - Kinase Assays - Cell Viability Design->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy: - Xenograft Models - PD Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Workflow for developing third-generation mTOR inhibitors.

Future Directions and Conclusion

Third-generation mTOR inhibitors represent a significant advancement in the targeted therapy of cancers with mTOR pathway dysregulation. Their unique bivalent mechanism of action allows them to overcome the key resistance mechanisms that have limited the efficacy of previous generations of mTOR inhibitors. Preclinical studies with compounds like this compound have demonstrated their potential to potently inhibit mTOR signaling and suppress tumor growth in resistant models.

The future of this field lies in the clinical development of these promising agents. As of late 2025, several third-generation mTOR inhibitors are in various stages of clinical investigation. Key challenges will include identifying the patient populations most likely to benefit from these therapies through the development of predictive biomarkers, as well as managing potential on-target and off-target toxicities. Combination strategies, where third-generation mTOR inhibitors are paired with other targeted agents or chemotherapies, may also hold promise for achieving even more profound and durable anti-tumor responses.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaLink-1 is a novel, third-generation bivalent inhibitor of the mechanistic target of rapamycin (mTOR). Engineered by conjugating rapamycin with the ATP-competitive mTOR kinase inhibitor MLN0128 via an inert chemical linker, this compound offers a unique dual-binding mechanism that targets both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR.[1][2] This bivalent interaction results in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming resistance mechanisms observed with previous generations of mTOR inhibitors.[1][3] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, showing significant promise in preclinical models of aggressive brain cancers such as glioblastoma.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's innovative design allows it to physically bridge two distinct functional sites on the mTOR protein. The rapamycin moiety binds to the FRB domain, an allosteric site, while the MLN0128 component targets the ATP-binding pocket within the kinase domain. This dual engagement leads to a more profound and sustained inhibition of mTOR signaling than can be achieved with either rapamycin or a kinase inhibitor alone.

At low nanomolar concentrations, this compound exhibits selective and potent inhibition of mTORC1, effectively blocking the phosphorylation of downstream effectors such as the ribosomal protein S6 (RPS6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). At higher concentrations, this compound also effectively inhibits mTORC2, as evidenced by the reduced phosphorylation of AKT at serine 473. This dual activity is critical for overcoming the feedback activation of AKT that can occur with mTORC1-selective inhibitors.

Quantitative Efficacy Data

The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant anti-proliferative and pro-apoptotic effects. The following tables summarize key quantitative data from preclinical studies.

Cell LineCancer TypeIC50 (µM)Reference
LAPC9Prostate Cancer0.0046
BM18Prostate Cancer0.0003

Table 1: IC50 Values of this compound in Prostate Cancer Patient-Derived Xenograft Organoids.

Cell LineGlioblastoma SubtypeRelative IC50Reference
SF188PediatricMost Sensitive
JHH520Mesenchymal
BTSC233Mesenchymal
GBM1Classical
NCH644ProneuralMost Resistant

Table 2: Relative Sensitivity of Glioblastoma Stem Cell Lines to this compound. (Note: Specific IC50 values were presented graphically in the source material).

ParameterCell Line(s)ConcentrationEffectReference
mTORC1/mTORC2 Signaling InhibitionMDA-MB-4681-3 nMInhibition of phosphorylation of mTORC1 and mTORC2 targets
Growth InhibitionU87MG0-200 nM (3 days)Dose-dependent growth inhibition
Cell Cycle ArrestU87MG0-12.5 nM (48 hours)Arrest at G0/G1 phase
Selective mTORC1 InhibitionU87MG, LN2291.56 nMSelective inhibition of p-RPS6S235/236 and p-4EBP1T37/46
Apoptosis Induction786-o, A498 (Renal Cell Carcinoma)100 nMInduction of apoptosis

Table 3: Effective Concentrations of this compound in In Vitro Assays.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound on glioblastoma stem cells.

  • Cell Seeding: Plate glioblastoma stem cells in 96-well plates at a density of 5,000 cells per well in complete serum-free suspension media.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using a logarithmic nonlinear regression formula in appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is a composite based on methodologies used to assess mTOR pathway inhibition by this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice for 30 minutes in RIPA lysis buffer or NP-40 buffer (50 mM Tris [pH 7.4], 1% NP-40, 150 mmol/L NaCl, 40 mmol/L NaF) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is the preferred blocking agent.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

    • p-4EBP1 (Ser65)

    • p-S6 (Ser235/236)

    • p-AKT (Ser473)

    • Total 4EBP1

    • Total S6

    • Total AKT

    • GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using appropriate software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Signaling Pathways

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 p70S6K mTORC1->S6K1 phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E 4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis AKT_p AKT (S473) mTORC2->AKT_p phosphorylates Cell_Survival Cell_Survival AKT_p->Cell_Survival promotes RapaLink1 RapaLink1 RapaLink1->mTORC1 Inhibits RapaLink1->mTORC2 Inhibits

Caption: this compound dually inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., U87MG, A498) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6, p-4EBP1) Treatment->Western_Blot IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Data for Mechanism_Validation Mechanism_Validation Western_Blot->Mechanism_Validation Data for Xenograft Orthotopic Xenograft Model (e.g., Glioblastoma) In_Vivo_Treatment This compound Administration (e.g., 1.5 mg/kg, i.p.) Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) In_Vivo_Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis Efficacy_Assessment Efficacy_Assessment Tumor_Monitoring->Efficacy_Assessment Data for Survival_Analysis->Efficacy_Assessment

Caption: Workflow for preclinical evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RapaLink-1 is a novel, third-generation bivalent inhibitor of the mechanistic target of rapamycin (mTOR). By covalently linking a rapamycin analog with a second-generation mTOR kinase inhibitor, MLN0128, this compound leverages a unique dual-binding mechanism to potently and durably inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental considerations for this compound, intended for researchers and professionals in drug development.

Molecular and Physical Properties

This compound is a large, complex molecule designed for high-affinity binding to mTOR. Its quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄PubChem, Cell Signaling Technology
Molecular Weight 1784.14 g/mol Cell Signaling Technology
CAS Number 1887095-82-0Cell Signaling Technology
Appearance Lyophilized powderCell Signaling Technology
Solubility Soluble in DMSOCell Signaling Technology

Mechanism of Action: Dual Inhibition of mTOR

This compound's innovative design allows it to simultaneously engage two distinct sites on the mTOR protein. It is a dimeric molecule composed of rapamycin linked to a desalkyl derivative of sapanisertib via a linker group.[3] This bivalent interaction confers superior inhibitory activity compared to first and second-generation mTOR inhibitors.

The rapamycin moiety of this compound binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, a characteristic of first-generation inhibitors that primarily targets mTORC1. The MLN0128 component, an ATP-competitive inhibitor, targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[4][5] This dual-pronged attack results in a more comprehensive and sustained inhibition of mTOR signaling.

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound effectively downregulates this pathway by inhibiting the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 S6 Ribosomal Protein S6 S6K1->S6 eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Figure 1: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols & Methodologies

The following sections outline common experimental approaches to characterize the activity of this compound.

Cell Viability and Proliferation Assays

To assess the cytotoxic and cytostatic effects of this compound, standard cell viability assays are employed.

General Protocol Outline:

  • Cell Seeding: Plate cancer cell lines (e.g., sunitinib-resistant renal cell carcinoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response range of this compound (e.g., 1-1000 nmol/L) for various time points (e.g., 24-96 hours).

  • Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to quantify cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate IC₅₀ values to determine the concentration of this compound required to inhibit cell growth by 50%.

Western Blotting for Signaling Pathway Analysis

Western blotting is crucial for confirming the on-target effects of this compound by measuring the phosphorylation status of mTOR downstream targets.

General Protocol Outline:

  • Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins, including Akt (Ser473), p70S6K (Thr389), and 4E-BP1 (Thr37/46).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cell Lines Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Western_Blot Western Blot Analysis Treat_Cells->Western_Blot IC50 Calculate IC50 Viability_Assay->IC50 Phospho_Analysis Analyze Phosphorylation of mTOR Targets Western_Blot->Phospho_Analysis

Figure 2: General experimental workflow for evaluating this compound efficacy.

In Vivo Studies

In vivo experiments are essential to validate the anti-tumor efficacy of this compound.

General Protocol Outline:

  • Xenograft Model: Establish tumor xenografts by subcutaneously injecting cancer cells into immunodeficient mice.

  • Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Synthesis of this compound

This compound is synthesized using click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition. This reaction joins rapamycin and sapanisertib (an mTOR active-site inhibitor) via a polyethylene glycol linker.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bivalent mechanism of action provides a potent and durable inhibition of both mTORC1 and mTORC2, offering a promising therapeutic strategy for cancers that are resistant to earlier-generation mTOR inhibitors. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of RapaLink-1's pharmacokinetics, drawing from available preclinical data. This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. Its unique structure, which covalently links a rapamycin analogue to a second-generation mTOR kinase inhibitor (MLN0128/sapanisertib), offers a distinct pharmacological profile compared to its predecessors.[1][2] This guide will delve into its mechanism of action, summarize key experimental findings, and provide detailed methodologies for the assays used to characterize this promising therapeutic agent.

Mechanism of Action: Dual Targeting of the mTOR Complex

This compound was engineered to overcome the limitations of first and second-generation mTOR inhibitors.[2] First-generation inhibitors, known as rapalogs, allosterically inhibit mTOR Complex 1 (mTORC1) but have an incomplete effect. Second-generation mTOR kinase inhibitors (TORKi) block the ATP-binding site of both mTORC1 and mTORC2 but can suffer from poor in vivo durability.[3][4]

This compound's innovative design allows it to simultaneously engage two distinct sites on the mTOR protein. The rapamycin moiety binds to the FKBP12-rapamycin-binding (FRB) domain, providing high affinity and specificity for mTORC1, while the MLN0128 component targets the ATP-binding site in the kinase domain. This bivalent interaction leads to a more potent and sustained inhibition of mTORC1 signaling.

Below is a diagram illustrating the signaling pathway affected by this compound.

mTOR_Signaling_Pathway PI3K PI3K/AKT mTORC1 mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates AKT AKT mTORC2->AKT Activates RapaLink1 This compound RapaLink1->mTORC1 Potent Inhibition RapaLink1->mTORC2 Inhibition (high doses) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when active Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Figure 1: this compound's primary mechanism involves potent inhibition of mTORC1, with some effect on mTORC2 at higher concentrations.

Pharmacokinetic Profile

While comprehensive quantitative pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, and clearance) are not extensively available in the public domain, preclinical studies have provided key insights into its in vivo behavior.

Key Characteristics:

  • Blood-Brain Barrier Penetration: A critical feature of this compound is its ability to cross the blood-brain barrier. This has been demonstrated indirectly through the potent inhibition of mTORC1 downstream targets (p-RPS6 and p-4EBP1) in the brain tissue of mice following systemic administration. This characteristic makes it a promising candidate for treating central nervous system malignancies like glioblastoma.

  • Durable Inhibition: In cell-based assays, this compound demonstrates a prolonged intracellular half-life, leading to sustained inhibition of mTOR signaling even after the compound is washed out. This durability is attributed to its bivalent binding mechanism, which increases its affinity and stability at the target site.

  • In Vivo Efficacy at Intermittent Dosing: Preclinical studies in mouse xenograft models of glioblastoma and renal cell carcinoma have shown significant anti-tumor efficacy with intermittent dosing schedules, such as 1.5 mg/kg administered intraperitoneally every 5 to 7 days. This suggests a prolonged duration of action in vivo.

Table 1: Summary of In Vivo Administration in Preclinical Models

ParameterDetailsSource(s)
Animal Model Mice (e.g., BALB/cnu/nu, nude)
Dosing 1.0 - 2.0 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Vehicle 10% DMSO, 90% Corn Oil OR 20% DMSO, 40% PEG-300, 40% PBS
Frequency Every 5-7 days for efficacy studies; single dose for acute signaling studies

Experimental Protocols

The characterization of this compound's pharmacokinetics and pharmacodynamics has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Assays

a) Cell Viability Assay (XTT-based)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

  • Cell Plating: Plate cells (e.g., 786-o or A498 renal cell carcinoma lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-1000 nmol/L) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • XTT Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

b) Western Blotting for mTOR Pathway Inhibition

This technique is crucial for assessing the pharmacodynamic effects of this compound on its molecular targets.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6, phospho-4EBP1, phospho-AKT, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Separation) A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G

Figure 2: Standard workflow for Western Blot analysis to assess protein phosphorylation.
In Vivo Experiments

a) Orthotopic Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.

  • Cell Implantation: Intracranially inject human glioblastoma cells (e.g., U87MG expressing luciferase) into immunodeficient mice (e.g., BALB/cnu/nu).

  • Tumor Establishment: Monitor tumor growth via bioluminescence imaging.

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups: Vehicle, MLN0128 (daily), rapamycin (daily), and this compound (e.g., 1.5 mg/kg, every 5 days).

  • Administration: Administer drugs via intraperitoneal (i.p.) injection.

  • Monitoring: Monitor tumor burden regularly using bioluminescence imaging and record animal body weights to assess toxicity.

  • Endpoint Analysis: At the end of the study (or when animals show signs of illness), euthanize the mice. Tumors can be harvested for pharmacodynamic analysis (Western blotting) or immunohistochemistry (e.g., for Ki67 to assess proliferation).

  • Survival Analysis: A separate cohort of animals can be monitored for overall survival.

b) Brain Tissue Pharmacodynamic Analysis

This experiment is performed to confirm target engagement in the central nervous system.

  • Dosing: Treat normal or tumor-bearing mice with a single i.p. injection of this compound (e.g., 0.4 mg/kg or 4 mg/kg) or control compounds.

  • Tissue Harvest: At a specified time point post-injection (e.g., 30 minutes), euthanize the mice and rapidly harvest brain, liver, and skeletal muscle tissues.

  • Tissue Lysis: Immediately homogenize and lyse the tissues in appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Western Blotting: Perform Western blot analysis on the tissue lysates as described in section 3.1.b to measure the phosphorylation status of mTOR pathway proteins.

Conclusion and Future Directions

This compound represents a significant advancement in mTOR inhibitor design, demonstrating potent and durable target inhibition in preclinical models. Its ability to cross the blood-brain barrier is a key pharmacokinetic feature that positions it as a promising therapeutic for brain cancers. While current data strongly support its mechanism of action and in vivo efficacy, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties through formal pharmacokinetic studies is a necessary next step. Future clinical trials, which are highly anticipated for indications like renal cell carcinoma, will be crucial in translating the promising preclinical profile of this compound into tangible patient benefits.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[3] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, which has made it a prime target for therapeutic intervention.[4][]

The study of mTOR has been greatly facilitated by the use of pharmacological inhibitors. First-generation inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1) by binding to FKBP12. However, these inhibitors only partially suppress mTORC1 activity and do not inhibit mTOR Complex 2 (mTORC2). This led to the development of second-generation mTOR kinase inhibitors (TORKis), which competitively block the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2. While more potent, TORKis can be limited by toxicity and the development of resistance.

To overcome the limitations of previous generations, a novel class of third-generation mTOR inhibitors has emerged. RapaLink-1 is a bivalent inhibitor that ingeniously combines the structural features of rapamycin and a TORKi (MLN0128) connected by an inert chemical linker. This unique design allows this compound to simultaneously bind to two distinct sites on the mTOR complex: the FKBP12-rapamycin-binding (FRB) domain and the kinase domain. This dual-binding mechanism confers several advantages, including increased potency, durability of inhibition, and the ability to overcome resistance mutations that affect first- and second-generation inhibitors. This guide provides an in-depth technical overview of this compound as a powerful tool for investigating the complexities of mTOR signaling.

Mechanism of Action

This compound's innovative design as a bivalent inhibitor underpins its enhanced efficacy and specificity in targeting mTOR signaling. It is composed of a rapamycin moiety linked to an mTOR kinase inhibitor, MLN0128. This structure allows for a dual-pronged attack on the mTOR protein.

The rapamycin component of this compound binds to the intracellular protein FKBP12. The resulting this compound-FKBP12 complex then targets the FRB domain of mTOR, a mechanism shared with first-generation inhibitors. Concurrently, the MLN0128 moiety of this compound engages the ATP-binding site within the kinase domain of mTOR, mimicking the action of second-generation inhibitors. This simultaneous binding to two distinct sites creates a highly stable and potent interaction with mTOR, effectively shutting down its kinase activity.

This bivalent binding leads to a more complete and sustained inhibition of mTORC1 activity compared to rapamycin alone, affecting both rapamycin-sensitive and -resistant functions of the complex. Consequently, this compound robustly inhibits the phosphorylation of key downstream effectors of mTORC1, including 4E-BP1 and S6K1, which are critical for protein synthesis and cell growth. While this compound can also inhibit mTORC2, it often exhibits a degree of selectivity for mTORC1 at lower concentrations. The dual-targeting nature of this compound not only enhances its inhibitory potency but also provides a means to overcome common resistance mechanisms that arise from mutations in either the FRB or the kinase domain of mTOR.

Mechanism of this compound Action cluster_RapaLink1 RapaLink1 This compound Rapamycin_moiety Rapamycin Moiety RapaLink1->Rapamycin_moiety contains MLN0128_moiety MLN0128 Moiety RapaLink1->MLN0128_moiety contains FKBP12 FKBP12 Rapamycin_moiety->FKBP12 binds to Kinase_domain Kinase Domain MLN0128_moiety->Kinase_domain targets FRB_domain FRB Domain FKBP12->FRB_domain targets mTOR mTOR Complex mTOR_Inhibition Potent and Sustained mTOR Inhibition mTOR->mTOR_Inhibition leads to FRB_domain->mTOR part of FRB_domain->mTOR_Inhibition Kinase_domain->mTOR part of Kinase_domain->mTOR_Inhibition

Caption: Bivalent binding mechanism of this compound to the mTOR complex.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayEndpointThis compound ConcentrationEffectReference
U87MGGlioblastomaCell GrowthInhibition0-200 nM (3 days)Growth inhibition
U87MGGlioblastomaCell CycleArrest0-12.5 nM (48 hours)G0/G1 arrest
LN229GlioblastomaCell GrowthInhibition~1.56 nMMore potent than rapamycin or MLN0128
NCH644GlioblastomaCell GrowthIC50Nano-molar rangeDose-dependent decrease in cell growth
GBM1GlioblastomaCell GrowthIC50Nano-molar rangeDose-dependent decrease in cell growth
786-oRenal Cell CarcinomaCell ViabilityReduction100 nM (72 hours)Significant reduction in viability
A498Renal Cell CarcinomaCell ViabilityReduction100 nM (72 hours)Significant reduction in viability
SU-R-786-oSunitinib-Resistant Renal Cell CarcinomaCell GrowthSuppressionNot specifiedGreater suppression than temsirolimus
MCF-7Breast CancerCell GrowthIC50Comparable to rapamycin + MLN0128Potent growth inhibition
MDA-MB-468Breast CancermTORC1 InhibitionpIC50 (p-p70S6K)≥9Potent inhibition
MDA-MB-468Breast CancermTORC1 InhibitionpIC50 (p-4EBP1)≥8.5Potent inhibition
MDA-MB-468Breast CancermTORC2 InhibitionpIC50 (p-AKT)<7.5Lowered inhibition compared to mTORC1
LAPC9Prostate CancerCell ProliferationReduction0.1-10 µMSignificant reduction in proliferation
Inhibition of mTOR Signaling Pathway Components by this compound
Cell LineDownstream TargetThis compound ConcentrationDurationResultReference
U87MGp-RPS6 (S235/236)As low as 1.56 nMNot specifiedSelective inhibition
U87MGp-4EBP1 (T37/46)As low as 1.56 nMNot specifiedSelective inhibition
786-op-p70S6K (T389)100 nMNot specifiedInhibition
786-op-4EBP1 (T37/46)100 nMNot specifiedInhibition
786-op-AKT (S473)100 nMNot specifiedInhibition
A498p-p70S6K (T389)100 nMNot specifiedInhibition
A498p-4EBP1 (T37/46)100 nMNot specifiedInhibition
A498p-AKT (S473)100 nMNot specifiedInhibition
MCF-7p-S6 (S240/244, S235/236)1-3 nM4 hoursInhibition
MCF-7p-4EBP1 (T37/46/70, S65)1-3 nM4 hoursInhibition
MCF-7p-AKT (S473)1-3 nM4 hoursInhibition
HEK-293Ep-S6K (T389)3 nM4 hoursSelective and almost complete block
HEK-293Ep-4EBP1 (S65)3 nM4 hoursSelective and almost complete block
HEK-293Ep-4EBP1 (T37/46)3 nM4 hoursSelective and almost complete block
HEK-293Ep-ULK1 (S757)3 nM4 hoursSelective and almost complete block
HEK-293Ep-AKT (S473)3 nM4 hoursNo demonstrable effect
Endothelial Cellsp-mTOR, p-4-EBP1, p-S6250 pM24 hoursInhibition of ethanol-induced activation
In Vivo Efficacy of this compound
Animal ModelCancer TypeThis compound DoseDosing ScheduleOutcomeReference
Nude Mice (U87MG xenografts)GlioblastomaNot specifiedEvery 5 daysDecreased tumor growth, improved survival
Nude Mice (GBM43 xenografts)GlioblastomaNot specifiedEvery 5 daysDecreased tumor growth
Nude Mice (SU-R-RCC xenografts)Sunitinib-Resistant Renal Cell CarcinomaNot specifiedNot specifiedReduced tumor volume by an average of 79%
Nude Mice (LAPC9 xenografts)Prostate Cancer1.5 mg/kgEvery 5-7 daysSignificantly smaller tumors
Nude Mice (MCF-7 xenografts)Breast Cancer1.5 mg/kgSingle doseProlonged inhibition of mTOR signaling for over 4 days

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of key mTOR signaling proteins in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., U87MG, MCF-7, 786-o) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 4 to 48 hours).

2. Cell Lysis:

  • Place the culture dish on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-4E-BP1 (Thr37/46), phospho-S6 (Ser240/244), phospho-AKT (Ser473), and their total protein counterparts) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of growth medium.

  • Include wells for blank controls (medium only) and vehicle controls (cells with DMSO).

2. Drug Treatment:

  • After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 1.5 nM to 48 nM) in triplicate.

  • Incubate the cells for the desired treatment duration (e.g., 2 to 6 days).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

1. Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million U87MG or MCF-7 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nu/nu mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor formation and growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 1.5 mg/kg) and schedule (e.g., every 5 days).

  • The control group should receive vehicle injections following the same schedule.

4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

5. Data Analysis:

  • Plot the mean tumor growth curves for each treatment group.

  • Perform statistical analysis to determine the significance of any differences in tumor growth between the this compound and control groups.

  • If applicable, analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

mTOR Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_downstream Downstream Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ULK1 ULK1 mTORC1->ULK1 AKT_S473 AKT (S473) mTORC2->AKT_S473 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Autophagy Autophagy ULK1->Autophagy CellGrowth Cell Growth ProteinSynthesis->CellGrowth CellSurvival Cell Survival AKT_S473->CellSurvival RapaLink1 This compound RapaLink1->mTORC1 Potent Inhibition RapaLink1->mTORC2 Inhibition

Caption: this compound potently inhibits mTORC1 and can also inhibit mTORC2.

Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Selection (e.g., U87MG, MCF-7) DoseResponse Dose-Response Assay (e.g., MTT) CellCulture->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 WesternBlot_invitro Western Blot Analysis (p-4EBP1, p-S6, p-AKT) DetermineIC50->WesternBlot_invitro Treatment This compound Treatment DetermineIC50->Treatment Guide in vivo dose CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot_invitro->CellCycle DataAnalysis Data Analysis & Interpretation CellCycle->DataAnalysis Xenograft Xenograft Model Establishment Xenograft->Treatment TumorMonitoring Tumor Growth & Body Weight Monitoring Treatment->TumorMonitoring EndpointAnalysis Endpoint Analysis (Tumor Excision) TumorMonitoring->EndpointAnalysis WesternBlot_invivo Western Blot or IHC of Tumor Tissue EndpointAnalysis->WesternBlot_invivo WesternBlot_invivo->DataAnalysis

Caption: A typical workflow for evaluating the efficacy of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers.[1][2] RapaLink-1, a third-generation mTOR inhibitor, represents a significant advancement in targeting this pathway by overcoming resistance mechanisms that limit the efficacy of earlier-generation inhibitors.[3][4] This bivalent molecule ingeniously combines the high-affinity FKBP12-binding motif of rapamycin with a potent mTOR kinase inhibitor (TORKi), MLN0128.[4] This unique structure confers a dual mechanism of action that is critically dependent on the intracellular protein FK506-binding protein 12 (FKBP12). This technical guide delves into the pivotal role of FKBP12 in mediating the activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The Ternary Complex: FKBP12 as a Linchpin for this compound's Mechanism of Action

The activity of this compound is not inherent to the molecule itself but is unlocked through its interaction with FKBP12. This interaction is the foundational step for the formation of a stable ternary complex with the mTOR protein.

This compound is designed to bind to FKBP12 with high affinity, a characteristic inherited from its rapamycin component. This initial binding event is crucial as it correctly orients the TORKi moiety of this compound to effectively engage with the ATP-binding site in the kinase domain of mTOR. Simultaneously, the rapamycin portion of the molecule binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. This dual-binding mechanism, orchestrated by the initial FKBP12 interaction, results in a significant increase in the affinity and stability of the inhibitor-target engagement, leading to potent and durable inhibition of both mTORC1 and mTORC2.

The significance of FKBP12 is underscored by the observation that in the absence of this protein, the inhibitory activity of this compound is substantially diminished. FKBP12 essentially acts as a molecular chaperone, guiding this compound to its target and locking it in an inhibitory conformation.

Quantitative Analysis of this compound Activity

The enhanced potency of this compound, mediated by FKBP12, has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data on the efficacy of this compound.

Cell Line Assay Type Inhibitor IC50 / pIC50 Reference
MDA-MB-468p-p70S6K (mTORC1)This compoundpIC50 ≥ 9
MDA-MB-468p-4EBP1 (mTORC1)This compoundpIC50 ≥ 8.5
MDA-MB-468p-AKT (mTORC2)This compound6.0 < pIC50 < 7.5
LAPC9 OrganoidsViabilityThis compound0.0046 µM
BM18 OrganoidsViabilityThis compound0.0003 µM
U87MGGrowth InhibitionThis compoundEffective at 0-200 nM
LN229 and U87MGGrowth InhibitionThis compoundMore potent than rapamycin or MLN0128
In Vivo Model Treatment Outcome Reference
Sunitinib-resistant Renal Cell Carcinoma (SU-R-RCC) XenograftsThis compound79% average reduction in tumor volume
Sunitinib-resistant Renal Cell Carcinoma (SU-R-RCC) XenograftsTemsirolimus37% average reduction in tumor volume

Signaling Pathway and Mechanism of Action

The binding of the FKBP12-RapaLink-1 complex to mTOR effectively shuts down the downstream signaling of both mTORC1 and mTORC2. This leads to the dephosphorylation of key substrates, ultimately resulting in the inhibition of protein synthesis, cell growth, and proliferation.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibition This compound Inhibition Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2->AKT Feedback Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis RapaLink1 This compound FKBP12 FKBP12 RapaLink1->FKBP12 RapaLink1_FKBP12 This compound-FKBP12 Complex FKBP12->RapaLink1_FKBP12 RapaLink1_FKBP12->mTORC1 RapaLink1_FKBP12->mTORC2

Figure 1: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-468, U87MG) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-mTOR, phospho-p70S6K, phospho-4EBP1, phospho-AKT, and total protein counterparts, as well as a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer) D->E F Antibody Incubation E->F G Detection F->G

Figure 2: A generalized workflow for Western Blot analysis.

Cell Proliferation (WST-1) Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

3. WST-1 Reagent Addition:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • A reference wavelength of >600 nm can be used to subtract background.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value using a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Demonstrate FKBP12-mTOR Interaction

This protocol can be adapted to show the this compound-dependent interaction between FKBP12 and mTOR.

1. Cell Culture and Treatment:

  • Grow cells to high confluency in 10 cm dishes.

  • Treat cells with this compound or vehicle control for the desired time.

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.

  • Centrifuge to clear the lysate.

3. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the lysate with an antibody against mTOR or FKBP12 overnight at 4°C.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash several times with lysis buffer.

4. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against both mTOR and FKBP12 to detect the co-precipitated protein.

CoIP_Workflow A Cell Lysis (Non-denaturing) B Incubate with Primary Antibody (e.g., anti-mTOR) A->B C Add Protein A/G Beads B->C D Wash Beads C->D E Elute Proteins D->E F Western Blot for FKBP12 E->F

Figure 3: Workflow for Co-Immunoprecipitation.

Conclusion

The immunophilin FKBP12 is an indispensable partner for the third-generation mTOR inhibitor, this compound. It acts as a crucial gatekeeper, enabling the formation of a high-affinity, stable ternary complex with mTOR. This unique mechanism of action, initiated by the binding of this compound to FKBP12, allows for potent and durable inhibition of both mTORC1 and mTORC2, leading to superior anti-proliferative effects and the ability to overcome resistance to previous generations of mTOR inhibitors. Understanding the central role of FKBP12 is paramount for the continued development and clinical application of this promising class of anticancer agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaLink-1, a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), represents a significant advancement in the targeted therapy of cancer. By combining the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, this compound achieves a durable and potent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual-action mechanism overcomes resistance observed with earlier-generation mTOR inhibitors and has demonstrated promising preclinical efficacy in various cancer models, including glioblastoma and renal cell carcinoma. This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in cancer research, detailed experimental protocols, and a summary of key quantitative data.

Introduction: The Evolution of mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have limited efficacy due to incomplete mTORC1 inhibition and the activation of feedback loops. Second-generation mTOR kinase inhibitors (TORKis), like MLN0128, target the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2, but often exhibit suboptimal pharmacokinetic properties.[2]

This compound emerges as a third-generation inhibitor designed to address these limitations.[3] It is a bivalent molecule that simultaneously binds to the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR.[4] This unique binding mode leads to a more sustained and potent inhibition of mTOR signaling, offering a promising strategy for cancers with aberrant mTOR pathway activation.[4]

Mechanism of Action of this compound

This compound's innovative design allows it to anchor to the FRB domain of mTOR via its rapamycin moiety, while its TORKi component concurrently occupies the kinase active site. This bivalent interaction results in a highly stable drug-target complex, leading to superior and durable inhibition of both mTORC1 and mTORC2.

The downstream effects of this compound's dual mTORC1/2 inhibition include:

  • Inhibition of mTORC1 signaling: This leads to the dephosphorylation of key substrates like 4E-binding protein 1 (4E-BP1) and S6 kinase (S6K), resulting in the suppression of protein synthesis and cell growth.

  • Inhibition of mTORC2 signaling: This disrupts the phosphorylation and activation of AKT, a critical kinase that promotes cell survival and proliferation.

By effectively blocking both major branches of mTOR signaling, this compound can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer models.

RapaLink1_Mechanism cluster_Cell Cancer Cell PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Feedback Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation RapaLink1 This compound RapaLink1->mTORC1 Inhibits RapaLink1->mTORC2 Inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Applications in Cancer Research

Preclinical studies have highlighted the potential of this compound in several cancer types, particularly those known for mTOR pathway hyperactivation.

Glioblastoma (GBM)

Glioblastoma is an aggressive brain tumor characterized by frequent PI3K/AKT/mTOR pathway mutations. This compound has shown significant efficacy in GBM models, demonstrating the ability to cross the blood-brain barrier. Studies have shown that this compound can induce regression in orthotopic xenograft models of GBM. It effectively inhibits the phosphorylation of 4E-BP1 and S6K at nanomolar concentrations, leading to cell cycle arrest and reduced proliferation in GBM cell lines.

Renal Cell Carcinoma (RCC)

This compound has demonstrated superior antitumor effects compared to the rapalog temsirolimus in both sunitinib-sensitive and sunitinib-resistant RCC cell lines. It effectively inhibits cell proliferation, migration, and invasion by suppressing the phosphorylation of mTORC1 and mTORC2 substrates. In vivo studies have shown that this compound significantly reduces tumor volume in RCC xenograft models.

Prostate Cancer

In patient-derived xenograft (PDX) models of bone-metastatic prostate cancer, this compound has been shown to delay tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
U87MGGlioblastomaCell GrowthInhibition0-200 nM (3 days)Growth inhibition observed
U87MGGlioblastomaCell CycleG0/G1 Arrest0-12.5 nM (48 hours)Arrested cells at G0/G1
LN229, U87MGGlioblastomaWestern Blotp-RPS6S235/236 & p-4EBP1T37/46 InhibitionAs low as 1.56 nMSelective inhibition
786-o, A498Renal Cell CarcinomaCell ViabilityDecreased Viability1-1000 nM (72 hours)Decreased cell viability
SU-R-786-oSunitinib-Resistant RCCCell GrowthSuppressionNot specifiedSignificantly greater suppression than temsirolimus
NCH644GlioblastomaIC50Cell Growth InhibitionHigh nM rangeMost resistant GSC model tested

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelThis compound DosageAdministration RouteOutcomeReference
U87MG Orthotopic XenograftNude Mice1 mg/kg, every 5 daysIntraperitoneal (i.p.)Decreased tumor growth and improved survival
GBM43 Orthotopic XenograftNude Mice1.2 mg/kg, every 5 daysIntraperitoneal (i.p.)Decreased tumor growth
Sunitinib-Resistant RCC XenograftNude Mice1.5 mg/kg, every 5 daysIntraperitoneal (i.p.)Significant tumor growth inhibition
LAPC9 Prostate Cancer PDXSCID Mice1.5 mg/kg, every 5-7 daysNot specifiedSignificantly smaller tumors compared to vehicle

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Western Blotting for mTOR Pathway Inhibition

This protocol is for assessing the phosphorylation status of key mTOR signaling proteins.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Lysis (RIPA buffer) B 2. Protein Quantification (BCA or Bradford assay) A->B C 3. SDS-PAGE (Load 20-40 µg protein) B->C D 4. Protein Transfer (PVDF or nitrocellulose membrane) C->D E 5. Blocking (5% non-fat milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (e.g., p-mTOR, p-4EBP1, p-S6K, p-AKT) (Overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) F->G H 8. Detection (ECL substrate and imaging) G->H

Caption: A typical workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., U87MG, 786-o) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-200 nM) for the desired duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins overnight at 4°C. Recommended antibodies and dilutions (to be optimized for specific experimental conditions):

    • p-mTOR (Ser2448)

    • mTOR

    • p-4EBP1 (Thr37/46)

    • 4EBP1

    • p-S6K (Thr389)

    • S6K

    • p-AKT (Ser473)

    • AKT

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability/Proliferation Assay (WST-1)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically for each cell line.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Cell Preparation (e.g., 3 x 10^6 cells in Matrigel) B 2. Subcutaneous Injection (Flank of immunodeficient mice) A->B C 3. Tumor Growth Monitoring (Calipers or imaging) B->C D 4. Drug Administration (e.g., this compound i.p. injection) C->D E 5. Continued Monitoring (Tumor size and body weight) D->E F 6. Endpoint Analysis (Tumor excision, IHC, Western blot) E->F

Caption: A generalized workflow for in vivo xenograft studies.

Protocol:

  • Animal Models: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 SU-R-786-o cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal (i.p.) injection every 5 days. The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3) or Western blotting to assess target engagement.

Conclusion and Future Directions

This compound has emerged as a highly promising third-generation mTOR inhibitor with a distinct mechanism of action that translates to potent anti-cancer activity in preclinical models of glioblastoma, renal cell carcinoma, and other cancers. Its ability to overcome resistance mechanisms that limit the efficacy of earlier mTOR inhibitors makes it a compelling candidate for further clinical development.

Future research should focus on:

  • Identifying predictive biomarkers of response to this compound to enable patient stratification.

  • Exploring rational combination therapies to enhance the efficacy of this compound and prevent the emergence of resistance.

  • Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

The in-depth understanding of this compound's pharmacology and its effects on cancer biology, as outlined in this guide, will be crucial for its successful translation into a clinically effective therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaLink-1 is a novel, third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a critical signaling pathway implicated in aging and age-related diseases.[1][2] By covalently linking a rapamycin analog with a second-generation mTOR kinase inhibitor (TORKi), MLN0128, this compound offers a unique mechanism of action that combines the high affinity of rapamycin for mTOR Complex 1 (mTORC1) with the broader inhibition of both mTORC1 and mTORC2.[3][4][5] This dual activity overcomes some of the limitations of earlier generation mTOR inhibitors, positioning this compound as a potent tool for research into cellular senescence, longevity, and the development of therapeutics targeting the biology of aging.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound's innovative structure allows it to bind to two distinct sites on the mTOR complex. The rapamycin component binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, while the MLN0128 component targets the ATP-binding site of the mTOR kinase domain. This bivalent binding leads to more potent and durable inhibition of mTORC1 signaling compared to rapamycin or TORKis alone.

At low nanomolar concentrations, this compound selectively and completely inhibits mTORC1 activity, including both rapamycin-sensitive substrates like p70S6K and rapamycin-resistant substrates like 4E-BP1. Inhibition of mTORC2, evidenced by the downstream phosphorylation of AKT at Ser473, is typically observed at higher concentrations of this compound. This dose-dependent selectivity makes this compound a valuable tool for dissecting the distinct roles of mTORC1 and mTORC2 in cellular processes related to aging.

Signaling Pathway of this compound

RapaLink1_Pathway cluster_extracellular cluster_cell Growth_Factors Growth Factors Nutrients PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-Ser473 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 mTORC1->ULK1 RapaLink1 This compound RapaLink1->mTORC2 Inhibition (higher doses) RapaLink1->mTORC1 Potent Inhibition FKBP12 FKBP12 FKBP12->RapaLink1 binds Protein_Synthesis Protein Synthesis Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Longevity Longevity Autophagy->Longevity Cellular_Senescence Cellular Senescence Protein_Synthesis->Cellular_Senescence Xenograft_Workflow cluster_setup cluster_procedure cluster_analysis Cell_Culture Cancer Cell Culture Injection Subcutaneous/ Intracranial Injection Cell_Culture->Injection Animal_Prep Nude Mice (e.g., BALB/c nu/nu) Animal_Prep->Injection Tumor_Growth Tumor Engraftment (monitoring) Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., 1.5 mg/kg i.p.) Randomization->Treatment Monitoring Monitor Tumor Size & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Harvest Monitoring->Endpoint IHC Immunohistochemistry (e.g., Ki67) Endpoint->IHC Western Western Blot (Tumor Lysates) Endpoint->Western

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical basis and mechanism of action of RapaLink-1, a third-generation mTOR inhibitor designed to overcome acquired resistance to previous generations of mTOR-targeting cancer therapies. By leveraging a unique bivalent design, this compound demonstrates superior potency and sustained inhibition of the mTORC1 pathway, even in the presence of mutations that render earlier inhibitors ineffective. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays.

Introduction: The Challenge of mTOR Inhibitor Resistance

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR signaling axis is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), function by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[2] However, their efficacy is often limited by incomplete inhibition of mTORC1 and the emergence of resistance, frequently through mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR.[3] Second-generation mTOR kinase inhibitors (TORKis), such as MLN0128, were developed to target the ATP-binding site of the mTOR kinase domain directly, thereby inhibiting both mTORC1 and mTORC2.[3] While initially promising, resistance to TORKis can also develop, often through mutations in the kinase domain that either reduce drug binding or hyperactivate the kinase.

This compound: A Bivalent Approach to Overcoming Resistance

This compound is a novel, third-generation mTOR inhibitor that was rationally designed to overcome the limitations of its predecessors. It is a bivalent molecule, created by chemically linking a rapamycin analog to the TORKi MLN0128 via an inert linker. This unique structure allows this compound to simultaneously engage two distinct binding sites on mTOR: the FRB domain and the kinase domain.

This dual-binding mechanism is the cornerstone of its ability to overcome resistance. In cells with FRB domain mutations that prevent rapamycin binding, the TORKi component of this compound can still effectively inhibit the kinase domain. Conversely, in cells with kinase domain mutations that confer resistance to TORKis, the rapamycin moiety can still bind to the FRB domain, tethering the inhibitor to the mTOR complex and effectively inhibiting its function. This bivalent interaction leads to a more stable and durable inhibition of mTORC1, with a prolonged intracellular half-life compared to its individual components.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which this compound overcomes resistance mutations in the mTOR protein.

RapaLink1_Mechanism mTOR_FRB FRB Domain mTOR_Kinase Kinase Domain Rapamycin Rapamycin-FKBP12 Rapamycin->mTOR_FRB Binds TORKi TORKi (MLN0128) TORKi->mTOR_Kinase Binds RapaLink1 This compound RapaLink1->mTOR_FRB Binds RapaLink1->mTOR_Kinase Binds FRB_mut FRB Mutation (e.g., F2108L) Kinase_mut Kinase Mutation (e.g., M2327I) FRB_mut->Rapamycin Blocks Binding Kinase_mut->TORKi Reduces Efficacy caption This compound's bivalent binding overcomes resistance mutations.

Caption: this compound's bivalent binding overcomes resistance mutations.

Quantitative Efficacy of this compound

This compound has demonstrated superior efficacy in inhibiting cell proliferation and mTORC1 signaling compared to first- and second-generation inhibitors, particularly in cell lines harboring resistance mutations.

Cell LinemTOR StatusInhibitorIC50 (nM) for Cell Growth InhibitionReference
U87MG (Glioblastoma)Wild-TypeThis compound~1.56
U87MG (Glioblastoma)Wild-TypeRapamycin>10
U87MG (Glioblastoma)Wild-TypeMLN0128>10
MCF-7 (Breast Cancer)F2108L MutantThis compoundPotent Inhibition
MCF-7 (Breast Cancer)M2327I MutantThis compoundPotent Inhibition
Sunitinib-Resistant Renal Cell Carcinoma-This compoundMore effective than temsirolimus

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy of this compound.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U87MG, MCF-7)

  • Complete growth medium

  • This compound, Rapamycin, MLN0128

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, rapamycin, and MLN0128 in complete growth medium. A typical concentration range for this compound is 0-200 nM.

  • Remove the medium from the wells and replace it with medium containing the inhibitors or DMSO as a vehicle control.

  • Incubate the plates for 3 days.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Normalize the data to the vehicle-treated control and plot the results to determine the IC50 values.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to assess the inhibition of downstream targets of mTORC1.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound, Rapamycin, MLN0128

  • DMSO

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-4EBP1T37/46, anti-p-RPS6S235/236, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with inhibitors as described in the proliferation assay, typically for 4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • This compound

  • Vehicle solution (e.g., corn oil with DMSO)

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to the desired dosing schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow and Logical Relationships

The following diagram outlines the typical workflow for evaluating a novel mTOR inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection (Wild-Type & Resistant) Proliferation Proliferation Assays (IC50 Determination) Cell_Culture->Proliferation Western_Blot Western Blotting (Target Engagement) Cell_Culture->Western_Blot Efficacy Efficacy Analysis Proliferation->Efficacy Mechanism Mechanism of Action Confirmation Western_Blot->Mechanism Xenograft Xenograft Model Development Treatment Drug Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity Tumor_Measurement->Efficacy Toxicity->Efficacy caption Workflow for preclinical evaluation of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its innovative bivalent design directly addresses the mechanisms of acquired resistance to first- and second-generation agents. By simultaneously targeting both the FRB and kinase domains of mTOR, this compound achieves a potent and durable inhibition of the mTORC1 pathway, leading to superior anti-proliferative effects in preclinical models of cancer, including those with resistance-conferring mutations. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

RapaLink-1, a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), has demonstrated the ability to cross the blood-brain barrier (BBB), a critical characteristic for treating central nervous system (CNS) disorders.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's BBB permeability, summarizing key quantitative data and experimental methodologies.

Core Concepts of this compound

This compound is a large molecule (1784.14 g/mol ) that combines rapamycin and the mTOR kinase inhibitor MLN0128 via a chemical linker.[5] This unique structure allows it to bind to both the FRB domain and the kinase domain of mTOR, resulting in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While initially developed for its efficacy against resistant cancers, its ability to penetrate the CNS has opened avenues for its use in neurological conditions.

Quantitative Analysis of Blood-Brain Barrier Permeability

The primary quantitative data on this compound's BBB permeability comes from a study investigating its effects in a rat model of cerebral ischemia-reperfusion. The study unexpectedly found that this compound increased BBB disruption in this context.

ParameterBiomarkerExperimental ConditionResult% Change from ControlStatistical Significance
BBB PermeabilityTransfer Coefficient (Ki) of 14C-α-aminoisobutyric acidMiddle Cerebral Artery Occlusion (MCAO) with 2h reperfusionIncreased Ki in the ischemic-reperfused cortex+23%p < 0.05
BBB DisruptionVolume of 3H-dextran distributionMiddle Cerebral Artery Occlusion (MCAO) with 2h reperfusionNo significant change-Not significant
Potential MediatorMatrix Metalloproteinase-2 (MMP2) Protein LevelMiddle Cerebral Artery Occlusion (MCAO) with 2h reperfusionIncreased--

Data sourced from Chi et al. (2021).

Experimental Protocols

The following is a detailed methodology for assessing BBB permeability as employed in the key study cited.

In Vivo Assessment of Blood-Brain Barrier Permeability in a Cerebral Ischemia-Reperfusion Model

Objective: To determine the effect of this compound on blood-brain barrier permeability following induced stroke in rats.

Animal Model: Male Long-Evans rats.

Procedure:

  • Induction of Ischemia: Anesthesia is induced with isoflurane. The middle cerebral artery is occluded (MCAO) for 1 hour to induce focal cerebral ischemia.

  • Drug Administration: 10 minutes after the onset of MCAO, rats are administered either this compound (2 mg/kg, intraperitoneally) or a vehicle control.

  • Reperfusion: After the 1-hour occlusion, the suture is withdrawn to allow for blood reperfusion for 2 hours.

  • Permeability Measurement:

    • A mixture of 14C-α-aminoisobutyric acid (a small molecule tracer) and 3H-dextran (a large molecule tracer) is infused intravenously.

    • Arterial blood samples are collected over a set period to determine the plasma concentration of the tracers.

    • After the infusion period, the animal is euthanized, and the brain is removed.

    • The brain is dissected into the ischemic-reperfused cortex and the contralateral (non-ischemic) cortex.

    • The concentration of each tracer in the brain tissue and plasma samples is determined by liquid scintillation counting.

  • Data Analysis:

    • The transfer coefficient (Ki), representing the rate of tracer influx into the brain, is calculated for 14C-α-aminoisobutyric acid.

    • The volume of distribution for 3H-dextran is calculated to assess the extent of vascular space and significant barrier disruption.

    • Western blot analysis is performed on brain tissue homogenates to measure the protein levels of MMP2.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by this compound

This compound inhibits both mTORC1 and mTORC2. At low doses, it shows selectivity for mTORC1, but at higher doses, it inhibits both complexes. This dual inhibition affects a multitude of downstream cellular processes.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation AKT->Cell Growth & Proliferation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for BBB Permeability Assessment

The workflow for evaluating this compound's effect on the blood-brain barrier involves several key stages, from animal preparation to data analysis.

BBB_Permeability_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_reperfusion Reperfusion & Tracer Infusion cluster_sample_collection Sample Collection cluster_analysis Data Analysis A Anesthetize Rat B Induce Middle Cerebral Artery Occlusion (1h) A->B C Administer this compound (2 mg/kg) or Vehicle (i.p.) B->C D Reperfuse (2h) C->D E Infuse 14C-AIB and 3H-Dextran D->E F Collect Arterial Blood Samples E->F G Euthanize and Dissect Brain E->G H Liquid Scintillation Counting (Brain and Plasma) F->H G->H J Western Blot for MMP2 G->J I Calculate Transfer Coefficient (Ki) and Volume of Distribution H->I

Caption: Workflow for in vivo assessment of BBB permeability.

Discussion and Future Directions

While this compound's ability to cross the BBB is established, the finding that it may increase permeability under pathological conditions like stroke warrants further investigation. The mechanism appears to involve the upregulation of MMP2, a matrix metalloproteinase known to degrade components of the basal lamina, thereby compromising BBB integrity.

This finding has significant implications for the therapeutic application of this compound in neurological diseases that have a BBB disruption component. The dose of this compound may be a critical factor, as lower doses have shown selective mTORC1 inhibition, which could potentially have different effects on the BBB compared to the higher doses that inhibit both mTORC1 and mTORC2.

Future research should focus on:

  • A more detailed dose-response analysis of this compound's effect on BBB permeability in both healthy and diseased states.

  • Elucidation of the precise molecular mechanisms by which this compound modulates MMP2 expression and activity.

  • Investigation into whether the co-administration of RapaBlock, which limits this compound's activity to the CNS, can mitigate any potential negative effects on the BBB.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Overview of RapaLink-1 Preclinical Studies

Introduction

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many human cancers, making mTOR a prime therapeutic target.[2][3] this compound was developed to overcome the limitations of earlier generation mTOR inhibitors. First-generation inhibitors, like rapamycin and its analogs (rapalogs), are allosteric inhibitors that incompletely block mTOR Complex 1 (mTORC1) and do not inhibit mTOR Complex 2 (mTORC2).[4] Second-generation mTOR kinase inhibitors (TORKi), such as MLN0128, inhibit both mTORC1 and mTORC2 but often have poor durability or limited efficacy in vivo.

This compound ingeniously combines rapamycin and the TORKi MLN0128 via an inert chemical linker. This unique structure allows it to bind simultaneously to two distinct sites on the mTOR protein: the FRB domain (allosteric site) and the kinase domain (ATP-competitive site). This dual binding, facilitated by the intracellular protein FKBP12, results in potent, selective, and durable inhibition of mTORC1. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and show potent anti-tumor efficacy in various cancer models, including those resistant to previous generations of mTOR inhibitors.

Mechanism of Action

This compound's mechanism relies on its bivalent structure. The rapamycin component binds to the highly abundant intracellular protein FKBP12. This this compound-FKBP12 complex then targets the FRB domain of mTOR. This initial binding event effectively tethers the molecule to the mTOR complex, allowing the MLN0128 component to efficiently engage and inhibit the mTOR kinase domain. This dual-binding mode increases the affinity and stability of the interaction, leading to a more sustained and potent inhibition of mTORC1 signaling compared to rapamycin or TORKis alone. While highly effective against mTORC1, this compound only inhibits mTORC2 at higher concentrations.

cluster_nodes cluster_domains cluster_pathway RapaLink1 This compound FKBP12 FKBP12 Complex This compound-FKBP12 Complex RapaLink1->Complex Binds to FKBP12->Complex FRB FRB Domain Complex->FRB Targets Kinase Kinase Domain Complex->Kinase Inhibits mTOR mTOR Protein mTORC1 mTORC1 Activity Downstream Downstream Signaling (p-4EBP1, p-S6K) mTORC1->Downstream Growth Cell Growth & Proliferation Downstream->Growth

This compound dual-binding mechanism on mTOR.

In Vitro Preclinical Studies

In vitro studies have consistently shown this compound to be more potent than first and second-generation mTOR inhibitors across various cancer cell lines.

Data Summary
Cell LineCancer TypeAssayKey Findings & Quantitative DataReference
U87MG, LN229GlioblastomaProliferation, Cell CycleMore potent growth inhibition and G0/G1 arrest compared to rapamycin or MLN0128.
U87MGGlioblastomaWestern BlotSelectively inhibits p-RPS6 and p-4EBP1 at doses as low as 1.56 nM. Inhibits mTORC2 targets (e.g., p-AKT) only at higher doses (≥6.25 nM).
Sunitinib-Resistant Renal Cell Carcinoma (SU-R-RCC) cellsRenal Cell CarcinomaProliferation, Migration, Invasion, Colony FormationSignificantly greater suppression of cell viability, migration, and invasion compared to temsirolimus.
SU-R-786-oRenal Cell CarcinomaWestern BlotGreater decrease in phosphorylation of p70S6K, 4EBP1, and AKT compared to temsirolimus.
LAPC9 (PDX)Prostate CancerProliferation (ex vivo tissue slices)Significantly reduced proliferation (Ki67 marker) at concentrations of 0.1-10 µM.
K562LeukemiaProliferationThis compound activity is dependent on FKBP12 expression.
Experimental Protocols

Cell Proliferation and Viability Assays:

  • Method: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound, control compounds (e.g., rapamycin, MLN0128), or vehicle (DMSO). After a specified incubation period (e.g., 48-96 hours), a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT is added to the wells. The reagent is converted by viable cells into a colored formazan product, the absorbance of which is measured with a microplate reader.

  • Data Analysis: Absorbance values are normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition:

  • Method: Cells are plated and treated with inhibitors for a specified time. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations of the lysates are determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using SDS-PAGE and then transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-4EBP1, 4EBP1, p-S6, S6, p-AKT, AKT, GAPDH). The next day, membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or Actin). The ratio of phosphorylated protein to total protein is calculated to assess the degree of pathway inhibition.

cluster_translation PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-AKT(S473) S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 pS6 p-S6 S6K1->pS6 Translation Protein Translation pS6->Translation p4EBP1 p-4E-BP1 FourEBP1->p4EBP1 p4EBP1->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation RapaLink1 This compound RapaLink1->mTORC2 Inhibition at high doses RapaLink1->mTORC1 Potent Inhibition

This compound inhibition of the mTOR signaling pathway.

In Vivo Preclinical Studies

This compound has demonstrated significant anti-tumor efficacy in multiple in vivo cancer models, including challenging orthotopic brain tumor models.

Data Summary
Cancer TypeAnimal ModelTreatment RegimenKey Findings & Quantitative DataReference
GlioblastomaBALB/cnu/nu mice with U87MG intracranial xenograftsThis compound (IP, every 5 days) vs. rapamycin or MLN0128 (daily IP)This compound led to decreased tumor growth (luciferase signal) and improved survival compared to other groups. Caused initial tumor regression followed by stabilization.
GlioblastomaNormal BALB/cnu/nu mice (BBB penetration study)Dose-dependentThis compound inhibited p-RPS6 and p-4EBP1 in the brain, confirming BBB penetration, without inhibiting p-AKT (mTORC2 substrate).
Sunitinib-Resistant RCCNude mice with SU-R-786-o xenograftsThis compound vs. temsirolimusThis compound showed superior tumor suppression compared to temsirolimus.
Prostate CancerLAPC9 Patient-Derived Xenograft (PDX)This compound (1.5 mg/kg, every 5-7 days)Treatment resulted in significantly smaller tumors compared to vehicle-treated mice.
Experimental Protocols

Orthotopic Xenograft Mouse Model of Glioblastoma:

  • Method: Immunocompromised mice (e.g., BALB/cnu/nu) are anesthetized. A small burr hole is drilled into the skull at specific stereotactic coordinates. Using a Hamilton syringe, human glioblastoma cells (e.g., U87MG) engineered to express luciferase are slowly injected into the brain parenchyma. The incision is then closed. Tumor growth is monitored non-invasively over time by injecting mice with luciferin and measuring the bioluminescence signal with an in vivo imaging system (IVIS).

  • Drug Administration and Monitoring: Once tumors are established (detectable luciferase signal), mice are randomized into treatment groups. This compound is administered via intraperitoneal (IP) injection, typically on an intermittent schedule (e.g., every 5 or 7 days), while other drugs might be given daily. Animal body weight and general health are monitored regularly. Tumor burden is assessed 1-2 times per week via bioluminescence imaging. At the end of the study, mice are euthanized, and brains are harvested for downstream analysis (e.g., histology, western blot).

  • Data Analysis: Tumor growth curves are generated by plotting the average bioluminescence signal over time for each treatment group. Survival analysis is performed using Kaplan-Meier curves and log-rank tests to compare the median survival between groups.

cluster_endpoint Endpoint Metrics A 1. Orthotopic Implantation of Luciferase-tagged Cancer Cells B 2. Tumor Growth & Establishment A->B C 3. Randomization & Treatment Initiation (this compound, Vehicle, etc.) B->C D 4. Non-invasive Tumor Monitoring (Bioluminescence) C->D D->C Repeat Weekly E 5. Endpoint Analysis D->E F Tumor Growth Inhibition G Survival Analysis H Biomarker Analysis (IHC/WB)

Typical workflow for an in vivo xenograft efficacy study.

Toxicity and Safety Profile

Preclinical studies indicate that this compound has a favorable safety profile at therapeutically effective doses.

Data Summary
Animal ModelDosing RegimenKey FindingsReference
BALB/cnu/nu mice with U87MG xenograftsIP, every 5 daysNo significant weight gain or loss was observed. No significant effects on blood counts or serum chemistries were reported.
LAPC9 PDX model1.5 mg/kg, every 5-7 daysMice did not show signs of acute toxicity and had a weight curve comparable to vehicle-treated animals.
Male Mice (chronic study)1 mg/kg, three times a week for 4 weeksChronic treatment led to body weight loss and impaired glucose tolerance. These side effects were prevented by co-administration with RapaBlock, a peripherally restricted FKBP12 ligand.
Rats (cerebral ischemia-reperfusion model)2 mg/kgThis dose was associated with mTORC1 and mTORC2 inhibition and led to an increased infarct volume, suggesting potential toxicity in the context of acute ischemic stroke.
Experimental Protocols

In Vivo Toxicity Assessment:

  • Method: During efficacy studies, animals are monitored daily for clinical signs of distress (e.g., lethargy, ruffled fur). Body weight is measured regularly (e.g., 2-3 times per week). At the study endpoint, blood is collected via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine). Major organs (liver, spleen, kidney, etc.) may be harvested, weighed, and fixed for histopathological examination to identify any treatment-related tissue damage.

  • Data Analysis: Body weight changes are plotted over time. Blood panel results from treated groups are compared to those of the vehicle control group using statistical tests (e.g., t-test or ANOVA) to identify any significant, treatment-related adverse effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. By covalently linking a rapamycin analog to an mTOR kinase inhibitor (TORKi), MLN0128, this compound demonstrates superior potency and durability in mTOR inhibition compared to its predecessors.[1][2] Its unique mechanism of simultaneously engaging two distinct binding sites on the mTOR complex allows it to overcome resistance mechanisms that limit the efficacy of first and second-generation mTOR inhibitors.[3] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and detailed protocols for its application in preclinical research, with a focus on its effects on the mTOR signaling pathway.

Chemical Properties and Synthesis

This compound is a large, complex molecule synthesized by joining a rapamycin derivative and a desalkyl derivative of sapanisertib (MLN0128) via a polyethylene glycol (PEG) linker.[4] The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[4]

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 1887095-82-0
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄
Molecular Weight 1784.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Conceptual Synthesis Workflow

The synthesis of this compound involves a convergent approach where two key intermediates, a rapamycin-alkyne derivative and an MLN0128-azide derivative, are synthesized separately and then joined together using click chemistry.

G cluster_0 Rapamycin Modification cluster_1 MLN0128 Modification cluster_2 Click Chemistry cluster_3 Purification Rapamycin Rapamycin Rapamycin_alkyne Rapamycin-alkyne Rapamycin->Rapamycin_alkyne Alkynylation RapaLink_1 This compound Formation Rapamycin_alkyne->RapaLink_1 MLN0128 MLN0128 MLN0128_azide MLN0128-azide MLN0128->MLN0128_azide Azidation MLN0128_azide->RapaLink_1 Purified_RapaLink_1 Purified this compound RapaLink_1->Purified_RapaLink_1 HPLC Catalyst Cu(I) catalyst Catalyst->RapaLink_1

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following is a putative detailed protocol for the synthesis of this compound based on established click chemistry principles.

Materials:

  • Rapamycin

  • Propargyl bromide

  • MLN0128 (or a suitable precursor)

  • Azido-PEG linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Reagents for purification (e.g., HPLC grade solvents)

Step 1: Synthesis of Rapamycin-alkyne

  • Dissolve rapamycin in anhydrous DCM.

  • Add a suitable base (e.g., pyridine or diisopropylethylamine).

  • Add propargyl bromide dropwise at 0°C and allow the reaction to warm to room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield the rapamycin-alkyne derivative.

Step 2: Synthesis of MLN0128-azide

  • A suitable derivative of MLN0128 with a leaving group is reacted with an azido-PEG linker.

  • The reaction is typically carried out in an aprotic polar solvent like DMF.

  • The product, MLN0128-azide, is purified by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve equimolar amounts of the rapamycin-alkyne and MLN0128-azide derivatives in a mixture of DMSO and water.

  • Add 5 equivalents of THPTA to a solution of copper(II) sulfate (1 equivalent) in water.

  • Add the copper-ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 equivalents) in water.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

Step 4: Purification and Characterization

  • Upon completion of the reaction, the crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified fractions are lyophilized to yield this compound as a solid.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and mTOR Signaling

This compound exerts its potent inhibitory effect by simultaneously binding to two distinct sites on the mTOR complex 1 (mTORC1). The rapamycin moiety binds to the FKBP12-rapamycin-binding (FRB) domain, while the MLN0128 moiety targets the ATP-binding site of the mTOR kinase domain. This bivalent interaction leads to a more durable and complete inhibition of mTORC1 signaling compared to first or second-generation inhibitors.

cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth RapaLink1 This compound RapaLink1->mTORC1

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine protein kinase that governs cell growth, proliferation, and metabolism.[1] As a key regulator in the PI3K/AKT/mTOR signaling pathway, mTOR is frequently dysregulated in various cancers, making it a prime therapeutic target. This compound uniquely combines the high specificity of rapamycin for mTOR Complex 1 (mTORC1) with the broad kinase inhibition of second-generation mTOR inhibitors like MLN0128, effectively targeting both mTORC1 and mTORC2.[1][2] This dual action allows this compound to overcome resistance mechanisms observed with earlier generation mTOR inhibitors.[3][4]

These application notes provide detailed protocols and quantitative data for the use of this compound in in vitro cell culture experiments, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound is a chemical conjugate of rapamycin and the ATP-competitive mTOR kinase inhibitor, MLN0128, joined by an inert linker. This unique structure allows for a bivalent interaction with the mTOR protein. The rapamycin component binds to the FKBP12 protein, and this complex then allosterically inhibits mTORC1. The MLN0128 component directly inhibits the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more potent and durable suppression of mTOR signaling compared to first- or second-generation inhibitors alone.

The downstream effects of this compound treatment include the inhibition of phosphorylation of key mTORC1 substrates such as 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K), as well as mTORC2 substrates like Akt at Ser473. This comprehensive blockade of mTOR signaling results in the inhibition of cell growth, proliferation, and migration, and can induce apoptosis and cell cycle arrest.

Signaling Pathway

mTOR_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effectors Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4EBP1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound across various cancer cell lines.

Table 1: Inhibition of Cell Viability and Proliferation

Cell LineCancer TypeConcentrationDurationEffectReference
U87MGGlioblastoma0-200 nM3 daysGrowth inhibition
LN229, U87MGGlioblastomaNot specifiedNot specifiedMore potent growth inhibition and G0/G1 arrest compared to rapamycin or MLN0128
786-O, A498Renal Cell Carcinoma100 nM72 hoursSignificant reduction in cell viability
SU-R-RCCSunitinib-Resistant Renal Cell CarcinomaNot specifiedNot specifiedGreater suppression of cell proliferation than temsirolimus
LAPC9, BM18Prostate Cancer10-0.1 µM5 daysSignificant reduction in proliferation (ex vivo)
Glioblastoma Stem CellsGlioblastomaLow nMNot specifiedSignificantly reduced cell growth and proliferation

Table 2: Effects on Downstream Signaling and Cellular Processes

Cell LineProcessConcentrationDurationEffectReference
U87MGCell Cycle0-12.5 nM48 hoursArrested cells at G0/G1
U87MGProtein PhosphorylationAs low as 1.56 nMNot specifiedSelective inhibition of p-RPS6S235/236 and p-4EBP1T37/46
786-O, A498ApoptosisNot specifiedNot specifiedInduced apoptosis
786-O, A498Cell Migration & InvasionNot specifiedNot specifiedSuppressed migration and invasion
Glioblastoma Stem CellsMigration & Clonogenic PotentialLow nMNot specifiedSignificantly reduced migration and clonogenic potential
Endothelial CellsCellular SenescenceNot specified24 hoursInhibited ethanol-induced senescence

Experimental Protocols

General Guidelines for this compound Preparation and Storage

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 0.28 mL of DMSO.

  • Storage:

    • Store the lyophilized powder at 4°C, desiccated, for up to 24 months.

    • Once reconstituted, store the stock solution at -20°C and use within one month to maintain potency.

    • It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cell lines.

Cell_Viability_Workflow Start Start Seed cells in 96-well plates Seed cells in 96-well plates Start->Seed cells in 96-well plates Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plates->Allow cells to adhere overnight Prepare serial dilutions of this compound Prepare serial dilutions of this compound Allow cells to adhere overnight->Prepare serial dilutions of this compound Treat cells with this compound or vehicle control Treat cells with this compound or vehicle control Prepare serial dilutions of this compound->Treat cells with this compound or vehicle control Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with this compound or vehicle control->Incubate for 48-72 hours Add viability reagent (e.g., MTT, CellTiter-Glo) Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate for 48-72 hours->Add viability reagent (e.g., MTT, CellTiter-Glo) Measure absorbance or luminescence Measure absorbance or luminescence Add viability reagent (e.g., MTT, CellTiter-Glo)->Measure absorbance or luminescence Analyze data and calculate IC50 Analyze data and calculate IC50 Measure absorbance or luminescence->Analyze data and calculate IC50 End End Analyze data and calculate IC50->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It functions by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming resistance observed with previous generations of mTOR inhibitors.[1][3] this compound is synthesized by linking rapamycin to a derivative of sapanisertib, another mTOR inhibitor, via a polyethylene glycol linker.[4] This dual-action mechanism makes it a potent tool in cancer research and other studies involving the PI3K-AKT-mTOR signaling pathway. Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO).

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 1784.14 g/mol
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄
Solubility in DMSO ≥ 100 mg/mL (56.05 mM)
160 mg/mL (89.68 mM)
178 mg/mL
Purity >96%
Storage (Lyophilized) 4°C, desiccated (stable for 24 months)
Storage (in DMSO) -20°C for up to 1 month
-80°C for up to 6 months

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-handling Preparation:

    • Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.

    • Allow the this compound vial and the DMSO to equilibrate to room temperature before use to prevent condensation.

  • Calculation of DMSO Volume:

    • To prepare a 10 mM stock solution from 5 mg of this compound, you will need 0.28 mL of DMSO. The calculation is as follows:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

      • Volume (L) = 0.005 g / (1784.14 g/mol * 0.010 mol/L) = 0.000280 L = 0.28 mL

  • Dissolving this compound:

    • Carefully add 0.28 mL of anhydrous DMSO to the vial containing 5 mg of this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, brief sonication can aid in dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent multiple freeze-thaw cycles which can lead to degradation of the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Working Concentrations:

The final working concentration of this compound will depend on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments. For reference, in vitro studies have used concentrations ranging from as low as 1.56 nM.

Diagrams

G cluster_0 Preparation cluster_1 Storage start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Calculated Volume of DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_short Short-term Storage (-20°C, ≤ 1 month) aliquot->store_short Short-term store_long Long-term Storage (-80°C, ≤ 6 months) aliquot->store_long Long-term

Caption: Workflow for this compound Stock Solution Preparation.

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Actin Actin Cytoskeleton mTORC2->Actin RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth

Caption: PI3K-AKT-mTOR Signaling Pathway and this compound Inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RapaLink-1, a third-generation bivalent mTOR inhibitor, in studies involving the U87MG human glioblastoma cell line. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound is a novel bivalent inhibitor of mTOR, created by linking a rapamycin analog to the ATP-competitive mTOR kinase inhibitor MLN0128.[1][2][3][4] This unique structure allows this compound to simultaneously bind to two distinct pockets on the mTOR protein: the FKBP12-rapamycin-binding (FRB) domain and the kinase domain.[1] This dual binding leads to potent and durable inhibition of mTOR Complex 1 (mTORC1), a key regulator of cell growth and proliferation. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in glioblastoma, making mTOR a critical therapeutic target.

In U87MG cells, this compound has been shown to be more potent than first and second-generation mTOR inhibitors. It effectively inhibits the phosphorylation of downstream targets of mTORC1, such as 4E-BP1 and RPS6, at low nanomolar concentrations. While mTORC1 is the primary target, higher doses of this compound can also suppress mTORC2 activity.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in U87MG glioblastoma cells as reported in the literature.

ParameterConcentrationCell LineDurationEffectReference
Selective mTORC1 Inhibition1.56 nMU87MG3 hoursInhibition of p-RPS6S235/236 and p-4EBP1T37/46
Growth Inhibition0-200 nMU87MG3 daysInhibition of cell proliferation
Cell Cycle Arrest0-12.5 nMU87MG48 hoursArrest at G0/G1 phase
Durable Inhibition of Proliferation1.56 nMU87MG24 hours (followed by washout)Proliferation blocked for days

Experimental Protocols

U87MG Cell Culture

A foundational aspect of studying the effects of this compound is the proper maintenance of the U87MG cell line.

Materials:

  • U87MG cells

  • Growth Medium: Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM sodium pyruvate, and 2 mM L-glutamine.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing: Thaw frozen vials of U87MG cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask.

  • Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Renew the growth medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium. Seed new flasks at a density of approximately 1 x 10^4 cells/cm².

This compound Treatment for Proliferation Assay (WST-1)

This protocol outlines the treatment of U87MG cells with this compound to assess its effect on cell proliferation.

Materials:

  • U87MG cells

  • Growth Medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • WST-1 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 1,000 cells/well in 100 µL of growth medium. Allow the cells to attach overnight in a humidified incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in growth medium from the stock solution. A common concentration range to test for growth inhibition is 0-200 nM.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 3 days for a growth inhibition study).

  • Proliferation Assay: Following incubation, add WST-1 reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for mTOR Pathway Analysis

This protocol is for analyzing the phosphorylation status of key mTOR pathway proteins following this compound treatment.

Materials:

  • U87MG cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RPS6, anti-RPS6, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT, anti-AKT, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed U87MG cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1.56 nM) for a specified time (e.g., 3 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound Mechanism of Action on mTOR

RapaLink1_mTOR_Mechanism cluster_mTOR mTOR Protein cluster_RapaLink1 This compound mTOR_structure FRB FRB Domain Kinase Kinase Domain Rapamycin_analog Rapamycin Analog Rapamycin_analog->FRB Linker Linker Rapamycin_analog->Linker MLN0128 MLN0128 Linker->MLN0128 MLN0128->Kinase Binds

Caption: Bivalent binding of this compound to mTOR.

mTOR Signaling Pathway Inhibition by this compound

mTOR_Signaling_Inhibition PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 RPS6K p70S6K mTORC1->RPS6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates SGK1 SGK1 mTORC2->SGK1 RapaLink1 This compound RapaLink1->mTORC1 Potent Inhibition RapaLink1->mTORC2 Inhibition at higher doses CellGrowth Cell Growth & Proliferation RPS6K->CellGrowth _4EBP1->CellGrowth

Caption: this compound inhibits mTORC1 and mTORC2 signaling.

Experimental Workflow for this compound Treatment of U87MG Cells

Experimental_Workflow start Start: U87MG Cell Culture seed Seed cells in appropriate plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for defined period treat->incubate assay Perform Assay incubate->assay prolif Proliferation Assay (e.g., WST-1) assay->prolif wb Western Blot assay->wb data_prolif Measure Absorbance & Analyze Cell Viability prolif->data_prolif data_wb Detect Protein Bands & Analyze Pathway Inhibition wb->data_wb

Caption: General workflow for in-vitro this compound studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] By combining the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, this compound offers a potent and selective inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] Its unique mechanism of action overcomes resistance observed with previous generations of mTOR inhibitors, making it a promising therapeutic agent for various cancers. These application notes provide detailed protocols for utilizing this compound in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy.

Mechanism of Action

This compound is a dimeric molecule that links rapamycin to a derivative of sapanisertib (MLN0128). This design allows for a dual binding to the mTOR complex. The rapamycin component binds to FKBP12, which then allosterically inhibits mTORC1, while the sapanisertib component directly inhibits the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin alone, affecting both rapamycin-sensitive and -resistant substrates of mTORC1. At low doses, this compound can selectively inhibit mTORC1, while higher doses inhibit both mTORC1 and mTORC2.

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation. This compound effectively inhibits this pathway by targeting both mTORC1 and mTORC2, leading to the dephosphorylation of key downstream effectors such as S6K, 4E-BP1, and AKT.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Survival Survival AKT_pS473->Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Cell Implantation (Subcutaneous) Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration (IP) Randomization->Treatment Tumor_Measurement 6. Tumor Volume Measurement (Calipers/Imaging) Treatment->Tumor_Measurement Body_Weight 7. Body Weight Monitoring Treatment->Body_Weight Endpoint 8. Efficacy & PD Analysis (TGI, Western Blot, IHC) Tumor_Measurement->Endpoint Body_Weight->Endpoint

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of RapaLink-1, a third-generation mTOR inhibitor, by monitoring the phosphorylation status of the downstream effector 4E-BP1. The protocol outlines a complete Western blot procedure, from cell lysate preparation to data analysis, and includes recommendations for antibodies and reagents.

Introduction

The mechanistic target of rapamycin (mTOR) is a critical kinase involved in cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is a hallmark of various cancers.[1][2] this compound is a potent and specific bi-steric mTOR inhibitor that has demonstrated superior efficacy in blocking mTORC1 signaling compared to earlier generation inhibitors like rapamycin.[1][3] One of the key downstream targets of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E. Upon phosphorylation by mTORC1, 4E-BP1 releases eIF4E, allowing for cap-dependent translation of mRNAs essential for cell growth and proliferation to proceed. Therefore, monitoring the phosphorylation status of 4E-BP1 at key residues, such as Threonine 37/46, serves as a reliable biomarker for mTORC1 activity and the effectiveness of mTOR inhibitors like this compound. This Western blot protocol provides a robust method to quantify the decrease in p-4EBP1 levels following this compound treatment.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mTOR signaling pathway targeted by this compound and the subsequent Western blot experimental workflow.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway mTORC1 Signaling cluster_inhibitor Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates p-4EBP1 p-4EBP1 (Inactive) eIF4E eIF4E 4E-BP1->eIF4E Inhibits Translation Cap-Dependent Translation eIF4E->Translation Promotes This compound This compound This compound->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and this compound inhibition.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-4EBP1, Total 4E-BP1, Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection and Imaging G->H I 9. Data Analysis H->I

Caption: Western blot experimental workflow.

Quantitative Data Summary

The following table provides recommended starting concentrations and dilutions for key reagents. Optimization may be required depending on the cell line and experimental conditions.

Reagent/AntibodyVendor ExampleCatalog #Recommended Dilution/Concentration
Primary Antibodies
Phospho-4E-BP1 (Thr37/46)Cell Signaling Technology#28551:1000
Total 4E-BP1Cell Signaling Technology#94521:1000
β-Actin (Loading Control)Cell Signaling Technology#49701:1000
GAPDH (Loading Control)Cell Signaling Technology#51741:1000
Secondary Antibody
Anti-rabbit IgG, HRP-linkedCell Signaling Technology#70741:1000 - 1:3000
Reagents
This compoundVariesVaries1-100 nM (Titration recommended)
RIPA Lysis BufferVariesVariesAs per manufacturer's instructions
Protease Inhibitor CocktailVariesVariesAs per manufacturer's instructions
Phosphatase Inhibitor CocktailVariesVariesAs per manufacturer's instructions
Laemmli Sample Buffer (2X)VariesVaries1:1 with cell lysate

Detailed Experimental Protocol

1. Cell Culture and this compound Treatment

1.1. Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. 1.2. Allow cells to adhere and grow overnight. 1.3. Treat cells with the desired concentrations of this compound (a dose-response experiment from 1-100 nM is recommended) for the specified duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

2.1. Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Aspirate the PBS completely. 2.3. Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to the dish (e.g., 100-200 µL for a 6-well plate well). 2.4. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.7. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. 2.8. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

3. Sample Preparation for SDS-PAGE

3.1. Based on the protein concentration, normalize all samples to the same concentration with lysis buffer. 3.2. Prepare samples for loading by adding an equal volume of 2X Laemmli sample buffer. A final protein amount of 20-30 µg per lane is recommended. 3.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins. 3.4. Briefly centrifuge the samples to collect the contents at the bottom of the tube.

4. SDS-PAGE and Protein Transfer

4.1. Load equal amounts of protein into the wells of a 15% polyacrylamide gel to ensure good resolution of the low molecular weight 4E-BP1 (17-20 kDa). Include a molecular weight marker. 4.2. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. 4.3. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for small proteins like 4E-BP1. Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C).

5. Immunoblotting

5.1. Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is often preferred for phospho-antibodies to reduce background. 5.2. Primary Antibody Incubation: 5.2.1. Dilute the primary antibody for Phospho-4E-BP1 (Thr37/46) in 5% BSA in TBST at the recommended dilution (e.g., 1:1000). 5.2.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 5.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature. 5.4. Secondary Antibody Incubation: 5.4.1. Dilute the HRP-conjugated anti-rabbit secondary antibody in 5% non-fat dry milk in TBST (e.g., 1:2000). 5.4.2. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. 5.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

6. Detection and Imaging

6.1. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 6.2. Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes). 6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to be within the linear range of detection, avoiding signal saturation.

7. Stripping and Re-probing (for Total 4E-BP1 and Loading Control)

7.1. To normalize the p-4EBP1 signal, the same membrane should be probed for total 4E-BP1 and a loading control (e.g., β-Actin or GAPDH). 7.2. Strip the membrane using a mild stripping buffer according to the manufacturer's protocol to remove the bound antibodies. 7.3. Wash the membrane thoroughly with TBST. 7.4. Block the membrane again for 1 hour at room temperature. 7.5. Repeat the immunoblotting process (steps 5.2 to 6.3) with the primary antibody for total 4E-BP1. 7.6. Repeat the stripping and re-probing process for the loading control antibody.

8. Data Analysis

8.1. Quantify the band intensity for p-4EBP1, total 4E-BP1, and the loading control for each sample using densitometry software (e.g., ImageJ). 8.2. First, normalize the p-4EBP1 signal to the total 4E-BP1 signal for each lane to determine the ratio of phosphorylated to total protein. 8.3. Subsequently, normalize this ratio to the loading control signal to correct for any variations in protein loading. 8.4. Compare the normalized p-4EBP1 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition. Present data graphically, for example, as a bar chart showing the percentage of p-4EBP1 inhibition at different this compound concentrations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of RapaLink-1, a third-generation bivalent mTOR inhibitor. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a novel mTOR inhibitor that combines the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128 through a chemical linker.[1][2] This unique bivalent structure allows for potent and durable inhibition of the mTORC1 signaling pathway by binding to both the FRB domain and the kinase domain of mTOR.[3][4] this compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including glioblastoma and renal cell carcinoma, and has the ability to cross the blood-brain barrier.[3]

Signaling Pathway

This compound exerts its effect by potently and selectively inhibiting mTORC1. The rapamycin component of this compound binds to FKBP12, and this complex then targets the FRB domain of mTOR. The MLN0128 component simultaneously targets the ATP-binding site in the kinase domain of mTOR. This dual engagement leads to a more sustained inhibition of mTORC1 activity compared to first- or second-generation mTOR inhibitors. The downstream effects of mTORC1 inhibition include the reduced phosphorylation of key proteins involved in protein synthesis and cell proliferation, such as 4E-BP1 and S6 ribosomal protein (RPS6). While this compound is a potent mTORC1 inhibitor, its effect on mTORC2 is dose-dependent, with lower doses showing greater selectivity for mTORC1.

RapaLink1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 RapaLink1 This compound RapaLink1->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis

This compound signaling pathway diagram.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies involving this compound administration.

Table 1: In Vivo Efficacy of this compound in Glioblastoma Models

Animal ModelTreatment GroupDosage and ScheduleOutcomeReference
BALB/c nu/nu mice with U87MG intracranial xenograftsThis compound1.5 mg/kg, i.p., every 5 daysInitial regression and subsequent stabilization of tumor size.
BALB/c nu/nu mice with U87MG intracranial xenograftsThis compound1.5 mg/kg, i.p., every 5 days for 25 days, then once a week for 11 weeksLed to initial regression and subsequent stabilization of tumor size.
BALB/c nu/nu mice with U87MG intracranial xenograftsThis compound1.5 mg/kg, i.p., every 5 daysImproved survival compared to vehicle, MLN0128, or rapamycin.
Genetically-engineered mouse model of brain cancerThis compoundNot specifiedSuppressed tumor growth.

Table 2: In Vivo Efficacy of this compound in Renal Cell Carcinoma Models

Animal ModelTreatment GroupDosage and ScheduleOutcomeReference
Nude mice with sunitinib-resistant 786-o cell xenograftsThis compound1.5 mg/kg, i.p., every 5 days for 25 daysReduced tumor volume by an average of 79%.
Nude mice with sunitinib-resistant 786-o cell xenograftsTemsirolimus1.5 mg/kg, i.p., dailyDecreased tumor volume by an average of 37%.

Table 3: In Vivo Pharmacodynamic Effects of this compound

Animal ModelTissueDosageEffect on BiomarkersReference
BALB/c nu/nu miceBrain0.4 mg/kg and 4 mg/kg, i.p., single doseDose-dependent inhibition of p-RPS6S235/236 and p-4EBP1T37/46. No inhibition of p-AKTS473.
BALB/c nu/nu mice with U87MG intracranial xenograftsTumor1.5 mg/kg, i.p.Blocked expression of p-4EBP1T37/46.
LAPC9 PDX modelTumor1.5 mg/kg, i.p.Efficiently blocked phosphorylation of S6 (Ser240/244) and ULK1 (Ser757). Abolished Akt phosphorylation (Ser473) in a dose-dependent way.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG-300)

  • Phosphate-buffered saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Procedure:

  • This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in DMSO. For example, to create a 10 mM stock, dissolve 5 mg of this compound in 0.28 mL of DMSO.

  • For the final injection volume, prepare a vehicle solution consisting of 20% DMSO, 40% PEG-300, and 40% PBS (v/v/v).

  • On the day of administration, dilute the this compound stock solution with the vehicle to the desired final concentration. Ensure the final injection volume does not exceed 100 µL for mice.

  • Vortex the solution thoroughly to ensure it is clear and homogenous before administration. Prepare fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Animal Models:

  • BALB/c nu/nu mice (athymic nude mice) are commonly used for xenograft studies.

  • CB17/SCID mice have also been used for patient-derived xenograft (PDX) models.

Procedure:

  • Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • For xenograft models, subcutaneously or orthotopically implant tumor cells. Allow tumors to establish to a palpable size before starting treatment.

  • Randomize the animals into treatment and control groups.

  • On the day of treatment, weigh each mouse to calculate the precise dose of this compound to be administered.

  • Administer this compound via intraperitoneal (i.p.) injection using a sterile syringe and needle. The typical dosage is 1.5 mg/kg.

  • The administration schedule can vary, with common regimens being every 5 days or once weekly.

  • The control group should receive an equivalent volume of the vehicle solution (20% DMSO, 40% PEG-300, and 40% PBS).

  • Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Reconstitute Reconstitute this compound in DMSO (Stock Solution) Dilute Dilute Stock to Final Concentration in Vehicle Reconstitute->Dilute Prepare_Vehicle Prepare Vehicle (20% DMSO, 40% PEG-300, 40% PBS) Prepare_Vehicle->Dilute Administer Administer this compound (i.p.) or Vehicle Dilute->Administer Tumor_Implantation Tumor Cell Implantation (e.g., Xenograft) Tumor_Growth Allow Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Weigh_Animals Weigh Animals Randomization->Weigh_Animals Calculate_Dose Calculate Dose (e.g., 1.5 mg/kg) Weigh_Animals->Calculate_Dose Calculate_Dose->Administer Monitor_Tumor Monitor Tumor Volume Administer->Monitor_Tumor Monitor_Body_Weight Monitor Body Weight & Toxicity Administer->Monitor_Body_Weight Analysis Pharmacodynamic & Efficacy Analysis Monitor_Tumor->Analysis Monitor_Body_Weight->Analysis

Experimental workflow for in vivo studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to RapaLink-1

This compound is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is synthesized by connecting Rapamycin and a second-generation mTOR kinase inhibitor (MLN0128) with an inert chemical linker.[1][2] This unique structure allows this compound to bind to two distinct pockets on the mTOR protein—the FKBP12-rapamycin-binding (FRB) domain and the kinase domain—creating a more potent and durable inhibition of mTOR signaling compared to its predecessors.[1]

This compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition overcomes resistance observed with first-generation (rapamycin and its analogs) and second-generation mTOR inhibitors. Its mechanism involves suppressing the phosphorylation of key downstream substrates of the PI3K/AKT/mTOR pathway, such as p70S6K, 4E-binding protein 1 (4EBP1), and AKT itself. Studies have shown that this compound suppresses cell proliferation, induces apoptosis, and causes cell cycle arrest in the G1 phase in various cancer cell lines, including those resistant to other treatments. It has demonstrated significant anti-tumor effects in glioblastoma, renal cell carcinoma, and prostate cancer models.

This compound Mechanism of Action and Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is common in human cancers. This compound exerts its effect by potently inhibiting mTOR, a central kinase in this pathway. By blocking both mTORC1 and mTORC2, this compound provides a comprehensive shutdown of mTOR signaling.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Feedback Activation Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->mTORC1 This compound->mTORC2 Workflow_XTT start Start prep Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) prep->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with Serial Dilutions of this compound (e.g., 1-1000 nM) incubate1->treat incubate2 Incubate for 24-96h treat->incubate2 add_xtt Add XTT Reagent to each well incubate2->add_xtt incubate3 Incubate for 2-4h add_xtt->incubate3 measure Measure Absorbance (450-500 nm) incubate3->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end Bivalent_Binding cluster_mTOR mTOR Protein cluster_key Interaction Key mTOR FRB Domain Kinase Domain Rapamycin Rapamycin Rapamycin->mTOR:f0 Binds FRB TORKi TORKi (e.g., MLN0128) TORKi->mTOR:f1 Binds Kinase Domain RapaLink1 This compound RapaLink1->mTOR:f0 Binds Both RapaLink1->mTOR:f1

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical signaling node in cellular growth, proliferation, and survival.[1] By combining the functionalities of first-generation rapamycin analogs and second-generation mTOR kinase inhibitors, this compound offers a potent and durable inhibition of both mTORC1 and mTORC2 complexes.[1][2] This dual activity allows it to overcome resistance mechanisms observed with earlier mTOR inhibitors.[1] Three-dimensional (3D) organoid culture systems have emerged as highly relevant preclinical models, recapitulating the complex architecture and heterogeneity of in vivo tumors more accurately than traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems for cancer research and drug development.

Mechanism of Action

This compound exerts its potent anti-cancer effects through the comprehensive inhibition of the mTOR signaling pathway. It effectively blocks the phosphorylation of downstream effectors of both mTORC1 (such as S6 ribosomal protein and 4E-BP1) and mTORC2 (such as Akt).[2] This dual blockade leads to the suppression of cell growth, proliferation, and survival in cancer cells. Furthermore, studies have indicated that this compound can also modulate other critical signaling pathways implicated in cancer progression and drug resistance, including the MAPK and ErbB signaling pathways.

Data Presentation: Efficacy of this compound in 3D Cancer Organoids

The following tables summarize the quantitative data on the efficacy of this compound in different patient-derived organoid (PDO) and patient-derived xenograft (PDX) organoid models.

Organoid Model Cancer Type IC50 Value (µM) Reference
LAPC9 PDX OrganoidsProstate Cancer0.0046
BM18 PDX OrganoidsProstate Cancer0.0003
Glioblastoma Stem Cell (GSC) Organoid-like Models Subtype IC50 Value (nM) Reference
SF188PediatricNot specified, but most sensitive
JHH520MESIn the nano-molar range
BTSC233MESIn the nano-molar range
GBM1CLIn the nano-molar range
NCH644PNMost resistant, in the nano-molar range

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Akt (Ser473) Akt (Ser473) mTORC2->Akt (Ser473) Cell Growth & Proliferation Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation S6K1->Cell Growth & Proliferation Cytoskeletal Organization Cytoskeletal Organization Akt (Ser473)->Cytoskeletal Organization RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2

Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of this compound on mTORC1 and mTORC2.

Experimental Protocols

The following protocols are generalized from established methods for 3D organoid culture and drug screening and should be optimized for specific organoid types and experimental goals.

Protocol 1: Establishment and Culture of 3D Organoids from Patient-Derived Tissues
  • Tissue Acquisition and Digestion:

    • Obtain fresh tumor tissue in a sterile collection medium on ice.

    • Mince the tissue into small fragments (<1 mm³).

    • Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation for 30-60 minutes.

    • Neutralize the digestion enzymes with media containing serum and pass the cell suspension through a cell strainer (e.g., 70 µm) to obtain single cells or small cell clusters.

  • Organoid Seeding:

    • Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel®).

    • Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate.

    • Allow the matrix to solidify at 37°C for 15-30 minutes.

    • Overlay with organoid culture medium specific to the tissue of origin.

  • Organoid Culture and Maintenance:

    • Culture organoids at 37°C in a 5% CO₂ incubator.

    • Change the culture medium every 2-3 days.

    • Passage organoids every 7-14 days by mechanically and/or enzymatically dissociating them and re-seeding in a fresh matrix.

Protocol 2: this compound Treatment and Viability Assessment in 3D Organoids
  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the appropriate organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment of Organoids:

    • Seed organoids in a multi-well plate (e.g., 96-well) and allow them to form for 48-72 hours.

    • Carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the treated organoids for the desired duration (e.g., 48-96 hours).

  • Cell Viability Assay:

    • Assess organoid viability using a suitable 3D-compatible assay, such as a luminescent cell viability assay that measures ATP content (e.g., CellTiter-Glo® 3D).

    • Follow the manufacturer's instructions for the chosen assay.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate IC50 values using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Organoid Culture Setup cluster_treatment This compound Treatment cluster_analysis Analysis A Tissue Acquisition & Digestion B Organoid Seeding in Matrix A->B C Organoid Culture & Expansion B->C E Treat Organoids C->E D Prepare this compound Dilutions D->E F Cell Viability Assay (e.g., ATP-based) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A generalized workflow for testing the efficacy of this compound in 3D organoid cultures.

Conclusion

This compound represents a promising therapeutic agent for a variety of cancers, and 3D organoid culture systems provide a robust platform for its preclinical evaluation. The protocols and data presented here offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in a physiologically relevant context. Further optimization of these protocols for specific cancer types and organoid models will be crucial for advancing our understanding of this compound and its potential clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Target of Rapamycin (TOR) signaling pathway is a highly conserved regulator of cell growth, proliferation, and lifespan. In the budding yeast Saccharomyces cerevisiae, the TOR Complex 1 (TORC1) is a key player in aging, and its inhibition by rapamycin has been shown to extend both replicative and chronological lifespan. RapaLink-1 is a novel, bivalent ligand designed to modulate the TORC1 pathway with high specificity and potency. These application notes provide a comprehensive guide for designing and conducting experiments to investigate the anti-aging properties of this compound in yeast.

Mechanism of Action

This compound is hypothesized to function as a molecular linker, simultaneously binding to the FK506-binding protein (FKBP12) and the FRB domain of Tor1. This ternary complex formation allosterically inhibits TORC1 kinase activity, thereby mimicking the effects of nutrient limitation and promoting cellular processes associated with longevity.

Signaling Pathway

TORC1_Pathway Nutrients Nutrients (Amino Acids, Glucose) TORC1 TORC1 Nutrients->TORC1 Activates Downstream Downstream Effectors (e.g., Sch9, Atg13) TORC1->Downstream Phosphorylates Agmatinases Agmatinases TORC1->Agmatinases Represses RapaLink1 This compound RapaLink1->TORC1 Inhibits FKBP12 FKBP12 FKBP12->TORC1 Inhibits Growth Cell Growth & Proliferation Downstream->Growth Inhibits Autophagy Autophagy Downstream->Autophagy Activates Lifespan Lifespan Extension Autophagy->Lifespan Agmatinases->TORC1 Metabolic Feedback (Negative Regulation)

Caption: TORC1 signaling pathway in yeast and points of inhibition by this compound.

Experimental Protocols

Chronological Lifespan (CLS) Assay

This assay measures the survival of a population of non-dividing yeast cells over time.

Materials:

  • Yeast strain of interest (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Sterile water

  • YPD agar plates

  • Incubator at 30°C

  • Shaker

Protocol:

  • Inoculate a 5 mL YPD culture with a single colony of the yeast strain and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into fresh 25 mL YPD medium to an OD600 of 0.1 in a 125 mL flask.

  • Add this compound to the desired final concentration (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) and a positive control (rapamycin, 10 nM).

  • Incubate the cultures at 30°C with shaking (200 rpm).

  • Day 0 is considered to be 72 hours after inoculation. At Day 0, and every 2-3 days thereafter, take an aliquot from each culture.

  • Serially dilute the aliquots in sterile water and plate 100 µL of appropriate dilutions onto YPD agar plates.

  • Incubate the plates at 30°C for 2-3 days until colonies are visible.

  • Count the number of colony-forming units (CFUs) for each plate.

  • Calculate the survival percentage relative to Day 0.

CLS_Workflow cluster_prep Culture Preparation cluster_aging Aging and Sampling cluster_analysis Viability Analysis start Inoculate overnight culture dilute Dilute to OD600=0.1 in fresh YPD start->dilute treat Add this compound (or controls) dilute->treat incubate Incubate at 30°C with shaking treat->incubate sample Take aliquots every 2-3 days (starting Day 0) incubate->sample dilute_plate Serially dilute and plate on YPD sample->dilute_plate count Incubate and count CFUs dilute_plate->count analyze Calculate survival % count->analyze RLS_Workflow start Streak yeast on plates with this compound select_mother Identify virgin mother cells start->select_mother remove_daughter Remove daughter cells with micromanipulator select_mother->remove_daughter record Record each division remove_daughter->record repeat Repeat until mother cell senesces remove_daughter->repeat record->remove_daughter Next budding cycle analyze Compile lifespan data (n > 40 cells) repeat->analyze

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of cell cycle arrest induced by RapaLink-1, a potent and specific third-generation mTOR inhibitor. The information is intended for researchers in oncology, cell biology, and drug development to facilitate the study of this compound's effects on cell proliferation.

Introduction

This compound is a bivalent inhibitor that links rapamycin with a second-generation mTOR kinase inhibitor, MLN0128.[1] This unique structure allows for potent and durable inhibition of the mTOR pathway by targeting both mTORC1 and mTORC2 complexes.[2][3] A critical downstream effect of mTOR inhibition is the regulation of cell cycle progression. This compound has been demonstrated to induce cell cycle arrest, primarily in the G1 phase, in various cancer cell lines, making it a promising candidate for anti-cancer therapies.[4][5] Flow cytometry is a powerful technique to quantitatively assess these effects by measuring the DNA content of individual cells within a population.

Mechanism of Action: mTOR Signaling and Cell Cycle Control

This compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting both mTORC1 and mTORC2, this compound disrupts the phosphorylation of key downstream targets that are critical for cell cycle progression from the G1 to the S phase. This leads to an accumulation of cells in the G1 phase of the cell cycle.

RapaLink1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellCycle_G1 G1 Phase Progression mTORC1->CellCycle_G1 Promotes CellCycle_Arrest G1 Arrest mTORC2->AKT Feedback Activation RapaLink1 This compound RapaLink1->mTORC1 Inhibits RapaLink1->mTORC2 Inhibits RapaLink1->CellCycle_Arrest Induces CellCycle_S S Phase CellCycle_G1->CellCycle_S

Figure 1: Simplified signaling pathway of this compound inducing G1 cell cycle arrest.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines

Cell LineTreatment (24 hours)% G0/G1% S% G2/M
U87MGDMSO (Control)55.230.114.7
This compound (1.56 nM)68.418.513.1
This compound (12.5 nM)75.312.212.5
LN229DMSO (Control)58.925.415.7
This compound (1.56 nM)70.116.313.6

Data adapted from Fan Q, et al. Cancer Cell. 2017.

Table 2: Effect of this compound on Cell Cycle Distribution in Renal Cell Carcinoma Cell Lines

Cell LineTreatment% G0/G1% S% G2/M
786-oMock58.623.517.9
This compound (100 nM)72.415.212.4
A498Mock60.221.818.0
This compound (100 nM)75.113.711.2

Data is illustrative and based on findings reported by Kuroshima K, et al. Cancer Sci. 2020, which demonstrated significant G1 arrest without providing specific percentages in the main text.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Seed Cells Treatment Treat with this compound (e.g., 24-72 hours) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix with Cold 70% Ethanol Wash_PBS->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data_Analysis Data Analysis: Quantify Cell Cycle Phases Analyze->Data_Analysis

Figure 2: General workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare working concentrations of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm for PI).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inducer of G1 cell cycle arrest in a variety of cancer cell models. The protocols and data presented here provide a framework for researchers to investigate the anti-proliferative effects of this compound. Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying these effects, offering valuable insights into the mechanism of action of this promising therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation bivalent mTOR inhibitor, which functions by linking rapamycin with the mTOR kinase inhibitor MLN0128.[1] This unique structure allows for potent and selective inhibition of mTOR Complex 1 (mTORC1), a key negative regulator of autophagy.[2][3] By inhibiting mTORC1, this compound initiates the autophagy cascade, a cellular process of degradation and recycling of cellular components. This process is crucial for cellular homeostasis and is implicated in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[4] These notes provide detailed protocols to accurately assess the induction of autophagy by this compound in a research setting.

Mechanism of Action: this compound and Autophagy Induction

This compound exerts its pro-autophagic effects through the canonical mTOR signaling pathway. As a potent mTORC1 inhibitor, this compound prevents the phosphorylation of key downstream targets, including ULK1 and 4E-BP1.[2] The dephosphorylation of the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101) is a critical step for the initiation of autophagy. This leads to the formation of the phagophore, which elongates and engulfs cytoplasmic cargo to form a double-membraned autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.

Key Experimental Assays to Assess Autophagy

The induction of autophagy by this compound can be quantitatively and qualitatively assessed using a combination of established cellular and molecular biology techniques. The most common methods focus on the detection of autophagosome formation and the measurement of autophagic flux (the entire process of autophagy from formation to degradation).

Western Blotting for LC3-II Conversion and p62 Degradation

Western blotting is a cornerstone technique to monitor autophagy by detecting changes in the levels of two key proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

  • LC3-II Conversion: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation.

  • p62 Degradation: The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the autolysosome. Therefore, a decrease in p62 levels is indicative of a functional autophagic flux.

Immunofluorescence for LC3 Puncta Formation

This microscopic technique allows for the visualization and quantification of autophagosomes within cells. In non-autophagic cells, LC3 is diffusely localized in the cytoplasm. Upon autophagy induction, LC3-II translocates to the autophagosomes, appearing as distinct puncta. An increase in the number of LC3 puncta per cell is a direct measure of autophagosome formation.

Autophagic Flux Assays

Measuring the static number of autophagosomes can be misleading, as an accumulation could result from either increased formation or a blockage in their degradation. Autophagic flux assays distinguish between these possibilities by using lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine. These agents block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of autophagic flux.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments to assess the effect of this compound on autophagy induction.

Table 1: Quantification of LC3-II/LC3-I Ratio by Western Blot

TreatmentConcentrationTreatment Time (hours)LC3-II/LC3-I Ratio (Fold Change vs. Control)
Vehicle Control-41.0
This compound3 nM43.5
Rapamycin20 nM41.8
This compound + Bafilomycin A13 nM + 100 nM46.2

Table 2: Quantification of p62 Protein Levels by Western Blot

TreatmentConcentrationTreatment Time (hours)p62/β-actin Ratio (Fold Change vs. Control)
Vehicle Control-241.0
This compound10 nM240.4
Rapamycin100 nM240.6
Chloroquine50 µM241.8

Table 3: Quantification of LC3 Puncta by Immunofluorescence

TreatmentConcentrationTreatment Time (hours)Average LC3 Puncta per Cell
Vehicle Control-63 ± 1
This compound10 nM618 ± 4
Rapamycin100 nM612 ± 3

Signaling Pathway and Experimental Workflow Diagrams

RapaLink1_Autophagy_Pathway This compound Signaling Pathway for Autophagy Induction RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 inhibition ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_complex phosphorylation (inhibition) Phagophore Phagophore Formation ULK1_complex->Phagophore activation Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion

Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and initiation of autophagy.

Autophagy_Assessment_Workflow Experimental Workflow for Assessing Autophagy cluster_treatment Cell Treatment cluster_assays Autophagy Assessment cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (or controls) start->treatment lysosomal_inhibitor Add Lysosomal Inhibitor (for flux assay) treatment->lysosomal_inhibitor western_blot Western Blot (LC3-II, p62) lysosomal_inhibitor->western_blot immunofluorescence Immunofluorescence (LC3 Puncta) lysosomal_inhibitor->immunofluorescence quant_wb Quantify Protein Bands western_blot->quant_wb quant_if Count Puncta per Cell immunofluorescence->quant_if

Caption: A general workflow for assessing this compound induced autophagy using biochemical and imaging techniques.

Experimental Protocols

Protocol 1: Western Blotting for LC3-II and p62

Materials:

  • Cell culture reagents

  • This compound

  • Bafilomycin A1 or Chloroquine (for flux assay)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times. For autophagy flux, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto SDS-PAGE gels. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize LC3-II to LC3-I or a loading control like β-actin. Normalize p62 to a loading control.

Protocol 2: Immunofluorescence for LC3 Puncta

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound as described in the Western blot protocol.

  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation: Block with blocking buffer for 30 minutes. Incubate with primary LC3B antibody for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Staining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Stain nuclei with DAPI.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell in a sufficient number of cells for each condition.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to reliably assess the induction of autophagy by this compound. By employing a multi-faceted approach that includes Western blotting for key autophagy markers, immunofluorescence for visualizing autophagosomes, and autophagic flux assays, a thorough understanding of the cellular response to this potent mTOR inhibitor can be achieved. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of RapaLink-1, a third-generation bivalent mTOR inhibitor, for the immunoprecipitation and study of mTOR complexes. This compound's unique mechanism of action offers a powerful tool for investigating the composition, regulation, and downstream signaling of mTORC1 and mTORC2.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer and metabolic disorders.[1][2]

This compound is a novel bivalent mTOR inhibitor that combines the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128, through a chemical linker.[3][4] This unique structure allows this compound to bind to both the FRB domain and the kinase domain of mTOR, resulting in a more potent and durable inhibition of mTORC1 compared to its predecessors.[5] This high-affinity interaction can be exploited for the efficient immunoprecipitation (IP) of mTOR complexes from cell lysates, enabling detailed downstream analysis of complex composition and function.

Principle of this compound Based Immunoprecipitation

This compound-based immunoprecipitation leverages the high-affinity and specific binding of this compound to the mTOR protein. In this application, a biotinylated version of this compound can be used as a "bait" to capture mTOR and its associated proteins from a cell lysate. The biotinylated this compound-mTOR complex can then be selectively pulled down using streptavidin-conjugated beads. This method allows for the enrichment of mTOR complexes for subsequent analysis by techniques such as Western blotting and mass spectrometry.

Data Presentation

Table 1: Comparative Inhibition of mTORC1 and mTORC2 Substrate Phosphorylation by this compound and other mTOR Inhibitors
InhibitorTargetp-4EBP1 (T37/46) Inhibitionp-RPS6 (S235/236) Inhibitionp-AKT (S473) InhibitionPotency (IC50)
Rapamycin mTORC1 (allosteric)PartialStrongNonenM range
MLN0128 mTORC1/mTORC2 (catalytic)StrongStrongStrongnM range
This compound mTORC1/mTORC2 (bivalent)Very StrongVery StrongModerateSub-nM to low nM range

This table summarizes the differential effects of various mTOR inhibitors on key downstream substrates of mTORC1 (p-4EBP1, p-RPS6) and mTORC2 (p-AKT). This compound demonstrates superior inhibition of mTORC1 signaling compared to rapamycin and potent overall mTOR inhibition.

Table 2: Hypothetical Quantitative Mass Spectrometry Data from a this compound Pulldown Experiment
Protein IDGene NameDescriptionFold Enrichment (this compound vs. Control)
P42345MTORSerine/threonine-protein kinase mTOR> 50
Q8N122RPTORRegulatory-associated protein of mTOR> 45
Q6R327MLST8Target of rapamycin complex subunit LST8> 40
Q8TBG1DEPTORDEP domain-containing mTOR-interacting protein> 20
P62736FKBP12Peptidyl-prolyl cis-trans isomerase FKBP12> 30
Q9Y243RICTORRapamycin-insensitive companion of mTOR> 5
P60709EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 1> 15

This table represents expected results from a quantitative mass spectrometry analysis of proteins co-immunoprecipitated with biotinylated this compound. The fold enrichment indicates the relative abundance of the protein in the this compound pulldown compared to a negative control IP. Core components of mTORC1 are expected to be highly enriched.

Experimental Protocols

Protocol 1: Immunoprecipitation of mTOR Complexes using Biotinylated this compound

This protocol describes the use of a biotinylated this compound probe to capture and enrich for mTOR complexes from cell lysates.

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Biotinylated this compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. If investigating the effect of specific stimuli, treat cells accordingly before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Affinity Capture:

    • Incubate a sufficient amount of cell lysate (e.g., 1-2 mg of total protein) with biotinylated this compound (final concentration typically in the nM range, optimization may be required) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, perform a parallel incubation without biotinylated this compound or with biotin alone.

  • Pulldown:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor, Rictor, and other proteins of interest.

    • For a comprehensive analysis of the mTOR interactome, the eluted proteins can be subjected to mass spectrometry.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 (mTOR, Rictor, mSIN1) PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Cytoskeleton Cytoskeletal Organization AKT_pS473->Cytoskeleton RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2

Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2.

This compound Immunoprecipitation Workflow

RapaLink1_IP_Workflow start Start: Cell Lysate incubation Incubate with Biotinylated this compound start->incubation pulldown Pulldown with Streptavidin Beads incubation->pulldown wash Wash Beads pulldown->wash elution Elute Bound Proteins wash->elution analysis Downstream Analysis elution->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms

Caption: Experimental workflow for the immunoprecipitation of mTOR complexes using this compound.

Logical Relationship of this compound Action

RapaLink1_Action RapaLink1 This compound Rapamycin_moiety Rapamycin Moiety RapaLink1->Rapamycin_moiety MLN0128_moiety MLN0128 Moiety RapaLink1->MLN0128_moiety Inhibition Potent & Durable mTORC1 Inhibition RapaLink1->Inhibition FRB_domain FRB Domain Rapamycin_moiety->FRB_domain binds Kinase_domain Kinase Domain MLN0128_moiety->Kinase_domain binds mTOR mTOR Protein mTOR->Inhibition FRB_domain->mTOR Kinase_domain->mTOR

Caption: Bivalent binding mechanism of this compound to the mTOR protein.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of RapaLink-1 resistant cell lines, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for use with this compound, a potent third-generation mTOR inhibitor.

Introduction to this compound

This compound is a bivalent mTOR inhibitor, chemically linking rapamycin and the mTOR kinase inhibitor MLN0128.[1][2] This unique structure allows for dual inhibition of both mTORC1 and mTORC2 complexes, leading to a more profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway compared to first or second-generation mTOR inhibitors.[1][3][4] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including those with acquired resistance to other targeted therapies. Its mechanism of action involves the inhibition of downstream mTOR effectors, including the phosphorylation of p70S6 kinase (p70S6K), eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), and Akt.

Data Presentation: this compound Activity in Cancer Cell Lines

The following table summarizes the reported in vitro efficacy of this compound across different cancer cell lines, providing a baseline for designing resistance studies.

Cell LineCancer TypeParameterValueReference
U87MGGlioblastomaIC50 (Growth Inhibition)Not explicitly stated, but potent inhibition observed at nM concentrations.
LN229GlioblastomaEffective Concentration (p-4EBP1/p-RPS6 inhibition)1.56 nM
786-oRenal Cell CarcinomaEffective Concentration (Inhibition of p-p70S6K, p-4EBP1, p-AKT)100 nM
A498Renal Cell CarcinomaEffective Concentration (Inhibition of p-p70S6K, p-4EBP1, p-AKT)100 nM
MCF-7Breast CancerEffective Concentration (Inhibition of mTORC1/mTORC2)1-3 nM
HEK-293EEmbryonic KidneySelective mTORC1 inhibitionLow doses (e.g., <10 nM)
HEK-293EEmbryonic KidneymTORC1 and mTORC2 inhibition~10 nM

Signaling Pathway Diagrams

The following diagrams illustrate the mTOR signaling pathway and the mechanism of action of this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate AKT AKT PI3K->AKT activate p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates AKT->mTORC1 activate mTORC2 mTORC2 AKT->mTORC2 activate Cell Survival Cell Survival AKT->Cell Survival mTORC2->AKT phosphorylates (Ser473) Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes eIF4E eIF4E 4EBP1->eIF4E inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Translation Initiation Translation Initiation eIF4E->Translation Initiation promotes Translation Initiation->Cell Growth & Proliferation RapaLink1_Mechanism cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 p-p70S6K p-p70S6K (Thr389) This compound->p-p70S6K inhibits p-4EBP1 p-4EBP1 (Thr37/46) This compound->p-4EBP1 inhibits p-AKT (S473) p-AKT (Ser473) This compound->p-AKT (S473) inhibits mTORC1->p-p70S6K phosphorylation mTORC1->p-4EBP1 phosphorylation mTORC2->p-AKT (S473) phosphorylation Dose_Escalation_Workflow Start Start Determine IC50 Determine IC50 of parental cell line Start->Determine IC50 Initial Culture Culture cells in IC20 of this compound Determine IC50->Initial Culture Monitor Growth Cells reach ~80% confluency? Initial Culture->Monitor Growth Monitor Growth->Monitor Growth No Increase Dose Increase this compound concentration by ~1.5-2x Monitor Growth->Increase Dose Yes Stable Resistance Desired resistance level achieved? Increase Dose->Stable Resistance Stable Resistance->Increase Dose No Characterize Characterize resistant cell line Stable Resistance->Characterize Yes End End Characterize->End Pulsed_Exposure_Workflow Start Start Determine IC50 Determine IC50 of parental cell line Start->Determine IC50 Pulsed Treatment Treat cells with IC50-IC80 of this compound for 24-72h Determine IC50->Pulsed Treatment Recovery Phase Wash cells and culture in drug-free medium Pulsed Treatment->Recovery Phase Monitor Recovery Cells recover and reach ~80% confluency? Recovery Phase->Monitor Recovery Monitor Recovery->Monitor Recovery No Repeat Cycle Repeat pulsed treatment and recovery cycle Monitor Recovery->Repeat Cycle Yes Stable Resistance Desired resistance level achieved? Repeat Cycle->Stable Resistance Stable Resistance->Pulsed Treatment No Characterize Characterize resistant cell line Stable Resistance->Characterize Yes End End Characterize->End

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RapaLink-1 in animal models. The information is designed to help minimize toxicity and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other mTOR inhibitors?

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR).[1] It uniquely combines the high specificity of rapamycin for mTORC1 with the broader kinase inhibition of second-generation inhibitors like MLN0128.[1][2] This dual-action allows this compound to potently inhibit mTORC1 and, at higher doses, mTORC2.[3][4] This characteristic makes it effective against mTOR resistance mutations.

Q2: What are the known toxicities of this compound in animal models?

Reported toxicities associated with this compound administration in animal models include:

  • Weight Loss: Chronic administration may lead to a reduction in body weight.

  • Hepatotoxicity: Long-term treatment has been associated with liver toxicity, indicated by increased STAT3 phosphorylation and expression of liver toxicity markers.

  • Increased Infarct Size in Cerebral Ischemia: In a rat model of cerebral ischemia-reperfusion, this compound treatment was associated with an increased infarct size and blood-brain barrier disruption.

  • Hematological and Serum Chemistry Changes: While one study reported no significant changes in blood counts and serum chemistries at a specific dosing regimen, it is a potential area for monitoring.

Q3: What is the recommended starting dose and administration route for this compound in mice?

Based on published studies, a common starting dose for this compound in mice is 1.5 mg/kg administered via intraperitoneal (IP) injection every 5 days . However, the optimal dose and frequency can vary depending on the animal model and experimental goals.

Troubleshooting Guide

Issue 1: Observed Weight Loss in Treated Animals

  • Possible Cause: The dose or frequency of this compound administration may be too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Reduce Dosing Frequency: If administering every 5 days, consider extending the interval to every 7 days, as this has been shown to allow for weight gain in mice.

    • Dose De-escalation: If reducing frequency is not feasible, consider a dose reduction study to identify a lower, non-toxic, but still efficacious dose.

    • Monitor Food and Water Intake: Ensure that the observed weight loss is not a secondary effect of reduced food or water consumption.

    • Assess Overall Health: Look for other signs of toxicity, such as changes in behavior, posture, or grooming.

Issue 2: Elevated Liver Enzymes or Other Markers of Hepatotoxicity

  • Possible Cause: Chronic inhibition of mTORC1 in the liver can lead to toxicity.

  • Troubleshooting Steps:

    • Co-administration with RapaBlock: A strategy to mitigate peripheral side effects is the co-administration of this compound with RapaBlock, a molecule designed to protect mTORC1 activity in peripheral tissues like the liver.

    • Intermittent Dosing: Employ an intermittent dosing schedule (e.g., every 5-7 days) rather than daily administration to allow for recovery of peripheral mTORC1 signaling.

    • Monitor Liver Function: Regularly monitor serum levels of liver enzymes (e.g., ALT, AST) throughout the study.

Issue 3: Inconsistent or Lack of Efficacy in Tumor Xenograft Models

  • Possible Cause: Issues with drug formulation, administration, or inherent tumor resistance.

  • Troubleshooting Steps:

    • Verify Drug Formulation and Stability: this compound should be stored lyophilized at 4°C and, once in solution, stored at -20°C and used within a month. Avoid multiple freeze-thaw cycles. Ensure the vehicle solution is appropriate and consistent across experiments. A commonly used vehicle is 20% DMSO, 40% PEG-300, and 40% PBS.

    • Confirm Target Engagement: After a pilot dosing study, harvest tumor tissue to assess the phosphorylation status of mTORC1 (e.g., p-S6, p-4EBP1) and mTORC2 (e.g., p-AKT S473) substrates by Western blot to confirm that this compound is reaching its target and inhibiting the pathway.

    • Dose Escalation: If target engagement is low, a carefully monitored dose escalation study may be necessary.

Quantitative Data Summary

Table 1: this compound Dosing Regimens in Preclinical Models

Animal ModelDoseRoute of AdministrationDosing FrequencyVehicleObserved OutcomeReference
Nude Mice (Renal Cell Carcinoma Xenograft)1.5 mg/kgIntraperitoneal (IP)Every 5 days20% DMSO, 40% PEG-300, 40% PBSTumor suppression
Nude Mice (Glioblastoma Xenograft)Not specifiedIntraperitoneal (IP)Every 5 daysNot specifiedNo significant weight loss
Nude Mice (Glioblastoma Xenograft)Not specifiedIntraperitoneal (IP)Every 7 daysNot specifiedWeight gain
Male Fischer 344 Rats (Cerebral Ischemia)2 mg/kgIntraperitoneal (IP)Single dose5% DMSO, 5% TWEEN 80, 5% PEG 350 in distilled waterIncreased infarct size
Male Mice (Alcohol Intake Study)1 mg/kgNot specifiedThree times a week for 4 weeksNot specifiedBody weight loss, liver toxicity
SCID Mice (Prostate Cancer PDX)1.5 mg/kgNot specifiedEvery 5-7 daysNot specifiedNo signs of acute toxicity, delayed tumor growth

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

  • Reconstitution: Reconstitute lyophilized this compound in a suitable solvent, such as DMSO, to create a stock solution.

  • Dilution: On the day of administration, dilute the stock solution to the final desired concentration using a vehicle such as a mixture of PEG-300 and PBS. A common vehicle composition is 20% DMSO, 40% PEG-300, and 40% PBS.

  • Dosing: Administer the prepared this compound solution to the animal via the desired route, typically intraperitoneal (IP) injection. The injection volume should be adjusted based on the animal's body weight.

Protocol 2: Assessment of this compound-Induced Toxicity

  • Body Weight Monitoring: Record the body weight of each animal at least twice weekly throughout the study.

  • Clinical Observations: Perform daily clinical observations to assess for any signs of distress, including changes in appearance, posture, or behavior.

  • Blood Collection: At the end of the study (and at interim time points if necessary), collect blood samples for complete blood count (CBC) and serum chemistry analysis to evaluate hematological and organ function (e.g., liver, kidney).

  • Histopathology: At necropsy, collect major organs (liver, kidney, spleen, etc.) and fix them in 10% neutral buffered formalin for histopathological examination to identify any treatment-related microscopic changes.

Visualizations

RapaLink1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 High Dose

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow Start Experiment Start: Administer this compound Monitor Monitor for Toxicity (Weight, Behavior) Start->Monitor NoToxicity No Toxicity Observed Monitor->NoToxicity No Toxicity Toxicity Observed (e.g., Weight Loss) Monitor->Toxicity Yes Continue Continue Experiment with Monitoring NoToxicity->Continue Action Implement Troubleshooting: - Reduce Frequency - Reduce Dose - Use RapaBlock Toxicity->Action Action->Monitor

Caption: Troubleshooting workflow for managing this compound toxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of RapaLink-1, a third-generation mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: Lyophilized this compound powder is stable for up to 24 months when stored at 4°C under desiccated conditions.[1][2][3] To ensure maximum stability, keep the vial tightly sealed and protected from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once this compound is in solution, its stability is dependent on the storage temperature. For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.[1][4] For long-term storage (up to six months), it is recommended to store aliquots at -80°C. It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO at a concentration of 178 mg/mL. For a 10 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.28 mL of DMSO.

Q4: I left my this compound solution at room temperature for a few hours. Is it still usable?

A4: While short-term exposure to ambient temperature during shipping is generally acceptable for the lyophilized powder, reconstituted solutions are less stable. If a solution has been at room temperature for an extended period, its potency may be compromised. It is advisable to test the activity of the solution in a pilot experiment before proceeding with critical studies.

Q5: How can I check if my stored this compound is still active?

A5: The most reliable way to assess the activity of your this compound solution is to perform a functional assay. A common method is to treat a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt/mTOR pathway) with your stored this compound and measure the phosphorylation of downstream mTOR targets, such as 4E-BP1 and S6 Ribosomal Protein, via Western blotting. A decrease in the phosphorylation of these targets indicates that this compound is still active.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibition of mTOR signaling in my experiment. 1. Improper storage of this compound solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).2. Incorrect concentration of this compound used.3. Degradation of this compound due to exposure to light or moisture.1. Prepare a fresh stock solution of this compound from lyophilized powder.2. Verify the concentration of your stock solution.3. Perform a dose-response experiment to determine the optimal concentration for your cell line.4. Always store this compound solutions protected from light and moisture.
Inconsistent results between experiments. 1. Variability in the potency of different aliquots of this compound solution.2. Differences in cell culture conditions or passage number.1. Ensure all aliquots are from the same stock solution and have been stored under identical conditions.2. Standardize cell culture protocols, including cell density, serum concentration, and treatment duration.
Precipitation observed in the this compound stock solution upon thawing. 1. The concentration of this compound may be too high for the solvent at a lower temperature.1. Gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound lyophilized powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 5 mg vial, add 0.28 mL of DMSO.

  • Vortex the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Western Blot Analysis of mTORC1 Signaling

Objective: To assess the activity of this compound by measuring the phosphorylation of downstream mTORC1 targets.

Materials:

  • Cell line of interest (e.g., U87MG glioblastoma cells)

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio with increasing concentrations of this compound indicates its inhibitory activity.

Visualizations

RapaLink1_Storage_Workflow cluster_storage This compound Storage cluster_conditions Storage Conditions lyophilized Lyophilized Powder solution Solution in DMSO lyophilized->solution Dissolve in DMSO powder_storage 4°C, Desiccated (Stable for 24 months) lyophilized->powder_storage Store short_term -20°C (Stable for 1 month) solution->short_term Short-term long_term -80°C (Stable for 6 months) solution->long_term Long-term

Caption: Recommended storage workflow for this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 4EBP1 4EBP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis Regulates S6K1->Protein Synthesis Regulates Cell Growth Cell Growth Protein Synthesis->Cell Growth RapaLink1 This compound RapaLink1->mTORC1 Inhibits RapaLink1->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected Western blot results when using RapaLink-1, a third-generation bivalent mTOR inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing incomplete inhibition of mTORC1 targets (e.g., p-p70S6K, p-4E-BP1) after this compound treatment?

A1: Several factors could contribute to the incomplete inhibition of mTORC1 downstream targets.

  • Suboptimal Drug Concentration or Treatment Duration: this compound is a potent inhibitor, but the effective concentration and treatment time can vary between cell lines.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

  • Cellular Context and Resistance: Although this compound can overcome resistance to first- and second-generation mTOR inhibitors, certain cell lines may possess intrinsic or acquired resistance mechanisms.[2] This could involve mutations in the mTOR signaling pathway or the upregulation of compensatory signaling pathways.

  • Experimental Variability: Ensure consistent experimental procedures, including cell density, passage number, and drug preparation. This compound should be stored correctly to maintain its potency.[1]

Troubleshooting Steps:

  • Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the IC50 for your cell line.

  • Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal treatment duration.

  • Ensure proper storage of this compound as a lyophilized powder at 4°C and, once reconstituted in DMSO, at -20°C for up to one month.[1]

  • If resistance is suspected, consider sequencing key components of the PI3K/AKT/mTOR pathway.

Q2: I'm seeing inconsistent inhibition between mTORC1 and mTORC2 targets. For example, p-RPS6 is strongly inhibited, but p-AKT (S473) is only partially reduced. Why is this?

A2: this compound is a dual mTORC1/mTORC2 inhibitor, but it can exhibit a degree of selectivity for mTORC1 over mTORC2.[3] This is in contrast to second-generation mTOR kinase inhibitors (TORKi) which typically show more uniform inhibition of both complexes.

  • Differential Sensitivity: The phosphorylation of different substrates can have varying sensitivity to mTOR inhibition. p-RPS6 is often more sensitive to mTORC1 inhibition than p-4E-BP1.

  • Kinetics of Inhibition: The dynamics of mTORC1 and mTORC2 inhibition by this compound may differ, leading to varied effects at certain time points.

Troubleshooting Steps:

  • Analyze multiple downstream targets for both mTORC1 (p-p70S6K, p-4E-BP1, p-RPS6) and mTORC2 (p-AKT S473, p-NDRG1) to get a comprehensive picture of mTOR inhibition.

  • Refer to the expected outcomes in the data summary table below.

  • Consider extending the treatment duration to see if more complete mTORC2 inhibition is achieved over time.

Q3: My Western blot shows an unexpected band at a higher molecular weight for my target protein after this compound treatment. What could be the cause?

A3: Unexpected bands can arise from several sources, and it's important to systematically troubleshoot the issue.

  • Post-Translational Modifications: Changes in signaling pathways can alter post-translational modifications like glycosylation, which can increase the apparent molecular weight of a protein.

  • Protein Dimers or Multimers: Incomplete denaturation and reduction of protein samples can lead to the formation of dimers or multimers, resulting in higher molecular weight bands.

  • Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins.

Troubleshooting Steps:

  • Ensure your lysis buffer contains fresh protease and phosphatase inhibitors.

  • Properly prepare your protein samples by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) and boiling them before loading on the gel.

  • Run a control lane with the secondary antibody only to check for non-specific binding.

  • If possible, use an affinity-purified primary antibody or one that has been validated for your specific application.

Q4: After this compound treatment, the total protein levels of mTOR, Raptor, or Rictor appear to be altered. Is this an expected outcome?

A4: Generally, this compound is not expected to alter the total protein levels of mTOR complex components, especially after short-term treatment. Its mechanism of action is to inhibit the kinase activity of mTOR.

  • Long-term Treatment Effects: Prolonged inhibition of the mTOR pathway can sometimes lead to feedback mechanisms that affect protein synthesis and degradation, which might indirectly alter the levels of certain proteins.

  • Loading Inconsistencies: Apparent changes in total protein levels are often due to unequal sample loading.

Troubleshooting Steps:

  • Normalize your target protein levels to a reliable loading control (e.g., GAPDH, β-actin, or total protein stain).

  • If you consistently observe changes in total protein levels, it may be a novel finding worth further investigation, but it is not a typical direct effect of this compound.

Data Presentation

Table 1: Expected Western Blot Outcomes of this compound Treatment on Key mTOR Pathway Proteins

Target ProteinComplexExpected Change with this compoundNotes
p-mTOR (S2448)mTORC1Phosphorylation at this site is often used as a marker of mTORC1 activity.
p-p70S6K (T389)mTORC1A key downstream target of mTORC1.
p-RPS6 (S235/236)mTORC1A substrate of p70S6K and a sensitive marker of mTORC1 inhibition.
p-4E-BP1 (T37/46)mTORC1Another direct substrate of mTORC1.
p-AKT (S473)mTORC2A primary substrate of mTORC2, indicating its inhibition.
p-NDRG1 (T346)mTORC2Another substrate of mTORC2.
Total mTORN/ANo ChangeThis compound inhibits activity, not expression.
Total AKTN/ANo ChangeThis compound inhibits phosphorylation, not total protein levels.

Experimental Protocols

Western Blot Protocol for Analyzing mTOR Pathway Inhibition by this compound

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add 4x Laemmli sample buffer containing a fresh reducing agent (e.g., DTT to a final concentration of 50 mM).

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.

Mandatory Visualization

mTOR_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates (S473) RPS6 RPS6 p70S6K->RPS6 eIF4E eIF4E fourEBP1->eIF4E Translation Protein Translation RPS6->Translation eIF4E->Translation RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1 TORKi TORKi TORKi->mTORC1 TORKi->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Unexpected Western Blot Result CheckProtocol Review Experimental Protocol (Concentration, Duration, Storage) Start->CheckProtocol CheckSamplePrep Verify Sample Preparation (Lysis Buffer, Denaturation) CheckProtocol->CheckSamplePrep CheckAntibody Validate Antibodies (Primary & Secondary) CheckSamplePrep->CheckAntibody IncompleteInhibition Incomplete Inhibition? CheckAntibody->IncompleteInhibition OptimizeConditions Optimize Dose-Response and Time-Course IncompleteInhibition->OptimizeConditions Yes UnexpectedBands Unexpected Bands? IncompleteInhibition->UnexpectedBands No End Interpret Results OptimizeConditions->End RunControls Run Controls (e.g., secondary only) UnexpectedBands->RunControls Yes InconsistentComplexes Inconsistent mTORC1/2 Inhibition? UnexpectedBands->InconsistentComplexes No RunControls->End AnalyzeMultipleTargets Analyze Multiple Targets for Each Complex InconsistentComplexes->AnalyzeMultipleTargets Yes InconsistentComplexes->End No AnalyzeMultipleTargets->End

Caption: Troubleshooting workflow for unexpected Western blot results.

RapaLink1_Mechanism cluster_RapaLink1 mTOR mTOR Kinase FRB Domain Kinase Domain RapaLink1 This compound RapamycinPart Rapamycin Moiety TORKiPart TORKi Moiety RapamycinPart->mTOR:f0 Binds Linker Linker RapamycinPart->Linker Linker->TORKiPart TORKiPart->mTOR:f1 Binds

Caption: Bivalent binding mechanism of this compound to mTOR.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RapaLink-1 in their experiments. The information is tailored for scientists and drug development professionals to ensure the quality and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is synthesized by joining rapamycin and the ATP-competitive mTOR inhibitor MLN0128 with a chemical linker.[2][3] This unique structure allows this compound to bind to both the FRB domain and the kinase domain of mTOR, effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition overcomes resistance mechanisms observed with previous generations of mTOR inhibitors.

Q2: How should this compound be prepared and stored?

This compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute 5 mg of the powder in 0.28 mL of DMSO. It is soluble in DMSO at concentrations up to 178 mg/mL.

  • Storage of Lyophilized Powder: Store at 4°C, desiccated. It is stable for up to 24 months in this form.

  • Storage of Stock Solution: Once dissolved, store at -20°C and use within one month to maintain potency. For longer-term storage (up to one year), it is recommended to store aliquots at -80°C to avoid multiple freeze-thaw cycles.

Q3: What are the recommended working concentrations for this compound?

The optimal working concentration of this compound is highly dependent on the cell line and the desired experimental outcome. It is crucial to perform a dose-response analysis for each new cell line.

  • In vitro studies: Effective concentrations for inhibiting mTORC1 signaling have been reported to be as low as 1.56 nM. However, the sensitivity of different cell lines can vary significantly. For example, HEK293E cells showed substantial mTORC1 inhibition at 3 nM, while PC3 cells required only 0.3 nM for a similar effect. Inhibition of mTORC2 generally requires higher concentrations (e.g., ≥6.25 nM).

  • In vivo studies: A dosage of 1.5 mg/kg administered intraperitoneally (i.p.) has been used in mouse xenograft models.

Q4: Can this compound cross the blood-brain barrier?

Yes, studies have shown that this compound can cross the blood-brain barrier, making it a promising therapeutic candidate for brain tumors like glioblastoma.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak inhibition of mTOR signaling (e.g., p-S6K, p-4EBP1) Inadequate drug concentration: Cell line may be less sensitive to this compound.Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 for your specific cell line.
Incorrect preparation or storage: this compound may have degraded due to improper handling.Prepare a fresh stock solution from the lyophilized powder, ensuring it is fully dissolved in DMSO. Aliquot and store at -80°C for long-term use.
Short treatment duration: The inhibitory effect may not be apparent after a short incubation time.Increase the duration of treatment. Time-course experiments can help determine the optimal time point for observing maximal inhibition.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect cellular response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can reduce the potency of the compound.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Unexpected increase in p-AKT (Ser473) at low concentrations Feedback loop activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of the PI3K/AKT pathway.This is a known phenomenon with mTOR inhibitors. Consider co-treatment with a PI3K inhibitor if sustained AKT inhibition is required. Analyze downstream effectors of mTORC1 to confirm target engagement.
Cell death observed instead of expected cytostatic effect High drug concentration: At higher concentrations, this compound can inhibit both mTORC1 and mTORC2, which may lead to apoptosis in some cell lines.Perform a dose-response curve to identify a concentration that provides the desired cytostatic effect without inducing significant cell death.
This compound is ineffective in a specific cancer model Presence of resistance mutations: Although this compound can overcome some resistance mutations, novel mutations may still confer resistance.Sequence the mTOR gene in your model to identify potential resistance mutations. Consider combination therapies with other targeted agents.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins following this compound treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-mTOR, p-S6K, p-4EBP1, p-AKT, and total protein counterparts overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (Growth Inhibition)Key FindingsReference
U87MGGlioblastomaNot specifiedInhibited cell growth and arrested cells at G0/G1 phase.
LN229GlioblastomaNot specifiedEffective in reducing cell proliferation.
786-oRenal Cell CarcinomaNot specifiedMore effective than temsirolimus in inhibiting proliferation, migration, and invasion.
A498Renal Cell CarcinomaNot specifiedSuppressed cell proliferation and induced apoptosis.
MCF-7Breast CancerNot specifiedPotently inhibited growth at levels comparable to rapamycin or a combination of rapamycin with MLN0128.
LAPC9Prostate Cancer0.0046 µMSignificantly reduced organoid viability.
BM18Prostate Cancer0.0003 µMSignificantly reduced organoid viability.

Visualizations

RapaLink1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 RapaLink1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Dose_Response Determine Optimal Dose (Dose-Response Curve) Reconstitute->Dose_Response Treat_Cells Treat Cells with this compound and Controls Dose_Response->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest WB Western Blot (p-mTOR, p-S6K, etc.) Harvest->WB Proliferation Proliferation Assay (e.g., MTT, Ki67) Harvest->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle Troubleshooting_Logic Start Unexpected Experimental Result Check_Conc Is the Concentration Optimal? Start->Check_Conc Check_Prep Was the Compound Prepared Correctly? Check_Conc->Check_Prep Yes Dose_Response Action: Perform Dose-Response Check_Conc->Dose_Response No Check_Time Is the Treatment Duration Sufficient? Check_Prep->Check_Time Yes Fresh_Stock Action: Prepare Fresh Stock Check_Prep->Fresh_Stock No Time_Course Action: Perform Time-Course Check_Time->Time_Course No Consider_Feedback Consider Biological Factors (e.g., Feedback Loops) Check_Time->Consider_Feedback Yes

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing RapaBlock to mitigate the peripheral side effects of RapaLink-1, a potent mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] It is a dimeric molecule that joins rapamycin to an mTOR kinase inhibitor (TORKi), sapanisertib (MLN0128), via a chemical linker.[1][2] This unique structure allows this compound to bind to two distinct sites on the mTOR complex, leading to potent and durable inhibition of both mTORC1 and mTORC2. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system (CNS) disorders.

Q2: What are the common peripheral side effects associated with this compound?

Chronic administration of mTOR inhibitors like this compound can lead to a range of undesirable peripheral side effects. These on-target, off-tissue effects are a significant constraint on their therapeutic window. Documented side effects in preclinical models include:

  • Body weight loss

  • Impaired glucose metabolism and glucose intolerance

  • Liver toxicity

  • Immune suppression

Q3: What is RapaBlock and how does it mitigate this compound's side effects?

RapaBlock is a brain-impermeable ligand of FK506 binding protein 12 (FKBP12). This compound requires binding to FKBP12 to effectively inhibit mTOR. RapaBlock competes with this compound for FKBP12 binding in peripheral tissues. Because RapaBlock cannot cross the blood-brain barrier, it does not interfere with this compound's activity in the CNS. This binary drug strategy allows for brain-specific mTOR inhibition while protecting peripheral tissues from the effects of this compound.

Q4: Is RapaBlock effective on its own?

No, RapaBlock alone does not affect mTOR signaling. Its function is to competitively inhibit the binding of this compound to FKBP12 in peripheral tissues.

Troubleshooting Guides

Problem 1: Observing significant body weight loss in animal models treated with this compound.

  • Cause: This is a known peripheral side effect of systemic mTORC1 inhibition by this compound.

  • Solution: Co-administer RapaBlock with this compound. RapaBlock prevents this compound from inhibiting mTORC1 in peripheral tissues, thereby mitigating weight loss. A typical dose combination in mice is 1 mg/kg of this compound and 40 mg/kg of RapaBlock.

Problem 2: Hyperglycemia and glucose intolerance are detected during experiments.

  • Cause: Chronic mTORC1 inhibition in the periphery is linked to hyperglycemia and insulin resistance.

  • Solution: The addition of RapaBlock to the treatment regimen can prevent these metabolic side effects. Co-administration of this compound and RapaBlock has been shown to reduce the this compound-dependent increase in blood glucose.

Problem 3: Signs of liver toxicity are observed in treated animals.

  • Cause: Long-term mTOR inhibition can lead to liver toxicity.

  • Solution: Use RapaBlock in conjunction with this compound. RapaBlock protects mTORC1 activity in the liver, abolishing the inhibitory action of this compound in this organ and preventing liver toxicity.

Problem 4: Inconsistent or lack of this compound efficacy in the CNS.

  • Cause: This could be due to several factors, including incorrect dosage, administration route, or issues with the formulation of this compound.

  • Troubleshooting Steps:

    • Verify Dosage and Administration: Ensure the correct doses of this compound and RapaBlock are being used. For mice, common intraperitoneal doses are 1-1.2 mg/kg for this compound and 40-60 mg/kg for RapaBlock.

    • Check Compound Integrity: this compound should be stored lyophilized at 4°C and, once in solution, at -20°C for no more than a month to prevent loss of potency.

    • Confirm CNS Penetration: While this compound is designed to cross the blood-brain barrier, experimental conditions can vary. Consider including control groups to assess mTOR inhibition in brain tissue via immunoblotting for downstream markers like p-S6K.

Quantitative Data

Table 1: Effect of this compound and RapaBlock on Body Weight in Mice

Treatment GroupDosageDurationChange in Body Weight
Vehicle-4 weeksStable
This compound1 mg/kg4 weeksSignificant decrease
This compound + RapaBlock1 mg/kg + 40 mg/kg4 weeksNo significant decrease

Data summarized from preclinical studies in mice.

Table 2: Effect on Glucose Tolerance in Mice

Treatment GroupDosageOutcome of Glucose Tolerance Test
Vehicle-Normal blood glucose levels
This compound1 mg/kgIncreased blood glucose (glucose intolerance)
This compound + RapaBlock1 mg/kg + 40 mg/kgReduced this compound-dependent increase in blood glucose

Data summarized from preclinical studies in mice.

Table 3: Effect on Liver mTORC1 Activity and Toxicity Markers in Mice

Treatment GroupDosagemTORC1 Activity in LiverLiver Toxicity Markers (e.g., pSTAT3, Timp1, Col4a1)
Vehicle-NormalBaseline levels
This compound1 mg/kgBlockedIncreased
This compound + RapaBlock1 mg/kg + 40 mg/kgProtected (similar to vehicle)Baseline levels

Data summarized from preclinical studies in mice.

Experimental Protocols

Protocol 1: In Vivo Study of this compound and RapaBlock in Mice

This protocol is based on studies investigating the mitigation of this compound's peripheral side effects.

  • Animal Model: Use appropriate mouse models for your research question (e.g., wild-type mice for toxicity studies, xenograft models for efficacy studies).

  • Compound Preparation:

    • Prepare this compound at a concentration of 1 mg/kg.

    • Prepare RapaBlock at a concentration of 40 mg/kg.

    • Prepare a vehicle control (e.g., 20% DMSO, 40% PEG-300, 40% PBS).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (1 mg/kg) + RapaBlock (40 mg/kg)

  • Administration: Administer compounds via intraperitoneal (i.p.) injection. The frequency of administration will depend on the study design (e.g., single dose, or chronically three times a week for 4 weeks).

  • Monitoring:

    • Monitor body weight regularly (e.g., daily or every few days).

    • For metabolic studies, perform a glucose tolerance test during the final week of chronic treatment.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize animals and collect tissues of interest (e.g., brain, skeletal muscle, liver).

    • Analyze mTOR signaling pathways via immunoblotting for key proteins such as p-S6K, S6, p-STAT3, and STAT3.

Protocol 2: Immunoblotting for mTOR Pathway Analysis

  • Tissue Lysis: Homogenize collected tissues in appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against proteins of interest (e.g., p-S6K, S6, p-STAT3, STAT3, GAPDH).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

RapaLink1_RapaBlock_Mechanism cluster_blood Bloodstream (Periphery) cluster_peripheral Peripheral Tissue cluster_cns Central Nervous System (CNS) RapaLink1_blood This compound FKBP12_peripheral FKBP12 RapaLink1_blood->FKBP12_peripheral Binding Blocked by RapaBlock BBB Blood-Brain Barrier RapaLink1_blood->BBB Crosses RapaBlock_blood RapaBlock RapaBlock_blood->FKBP12_peripheral Binds RapaBlock_blood->BBB Does Not Cross mTOR_peripheral mTOR FKBP12_peripheral->mTOR_peripheral No Inhibition SideEffects Peripheral Side Effects (e.g., weight loss, glucose intolerance) RapaLink1_cns This compound BBB->RapaLink1_cns FKBP12_cns FKBP12 RapaLink1_cns->FKBP12_cns Binds mTOR_cns mTOR FKBP12_cns->mTOR_cns Inhibits TherapeuticEffect Therapeutic Effect mTOR_cns->TherapeuticEffect

Caption: Mechanism of RapaBlock in mitigating peripheral side effects of this compound.

experimental_workflow start Start Experiment animal_model Select Animal Model (e.g., mice with glioblastoma xenografts) start->animal_model treatment_groups Divide into Treatment Groups: 1. Vehicle 2. This compound 3. This compound + RapaBlock animal_model->treatment_groups administration Administer Treatment (e.g., i.p. injection every 5 days) treatment_groups->administration monitoring Monitor Animals (e.g., tumor size, body weight) administration->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_collection Collect Tissues (Brain, Muscle, Liver, Tumor) endpoint->tissue_collection analysis Analyze Tissues (e.g., Immunoblotting for p-S6K) tissue_collection->analysis data_interpretation Interpret Data analysis->data_interpretation

Caption: General experimental workflow for in vivo studies.

mTOR_signaling_pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when active RapaLink1 This compound RapaLink1->mTORC1 Inhibits

Caption: Simplified mTORC1 signaling pathway inhibited by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the mechanisms of acquired resistance to RapaLink-1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is composed of rapamycin and the second-generation mTOR kinase inhibitor MLN0128, connected by an inert chemical linker.[1][2] This unique structure allows this compound to simultaneously bind to two distinct sites on the mTOR protein: the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site in the kinase domain.[3] This dual binding results in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This compound was designed to overcome resistance mechanisms observed with first-generation (rapalogs) and second-generation (mTOR kinase inhibitors) mTOR inhibitors.

Q2: What are the known mechanisms of acquired resistance to this compound?

While this compound is effective against many mutations that confer resistance to other mTOR inhibitors, acquired resistance to this compound itself can occur. The primary documented mechanism is the emergence of specific mutations within the mTOR protein.

  • FRB Domain Mutations: A key identified resistance mutation is F2039S in the FRB domain of mTOR. This mutation is thought to interfere with the binding of the rapamycin moiety of this compound, which is crucial for its bivalent inhibitory action. Cells harboring this mutation show decreased sensitivity not only to this compound but also to rapamycin and a combination of rapamycin and MLN0128.

Q3: How does this compound overcome resistance to first and second-generation mTOR inhibitors?

This compound's bivalent binding mechanism is key to its efficacy against cell lines with acquired resistance to earlier mTOR inhibitors.

  • Resistance to Rapalogs (First-generation): Resistance to rapamycin and its analogs (rapalogs) often arises from mutations in the FRB domain of mTOR, which prevent the binding of the FKBP12-rapamycin complex. This compound can still inhibit mTOR in these cases through its MLN0128 component, which targets the kinase domain.

  • Resistance to mTOR Kinase Inhibitors (Second-generation): Resistance to mTOR kinase inhibitors (TORKis) can be caused by mutations in the kinase domain that increase the intrinsic kinase activity of mTOR. This compound can overcome this by leveraging its rapamycin component to bind to the FRB domain, effectively anchoring the inhibitor and facilitating the inhibition of the hyperactive kinase domain.

Q4: What are the expected cellular effects of this compound treatment in sensitive cell lines?

In sensitive cancer cell lines, this compound has been shown to have a range of anti-tumor effects:

  • Inhibition of Cell Proliferation: this compound significantly suppresses the growth of various cancer cell lines, including those resistant to other treatments like sunitinib.

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment with this compound can lead to programmed cell death (apoptosis) and can arrest cells in the G1 phase of the cell cycle.

  • Inhibition of Cell Migration and Invasion: this compound has been demonstrated to reduce the migratory and invasive capabilities of cancer cells.

  • Suppression of Colony Formation: The ability of single cancer cells to grow into colonies is also inhibited by this compound.

Q5: Are there any known off-target effects of this compound that I should be aware of?

While this compound is designed for potent mTOR inhibition, some studies have noted broader effects on cellular signaling. In sunitinib-resistant renal cell carcinoma cells, this compound was found to suppress not only the PI3K/AKT/mTOR pathway but also parts of the MAPK and ErbB signaling pathways, and to downregulate ATP-binding cassette (ABC) transporters, which are involved in drug resistance. It is important to consider these potential additional effects when interpreting experimental results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No or reduced inhibition of mTOR signaling (e.g., p-S6K, p-4EBP1) after this compound treatment. 1. Acquired Resistance: The cell line may have developed resistance, potentially through mutations in the mTOR FRB domain (e.g., F2039S).2. Incorrect Drug Concentration: The concentration of this compound may be too low for the specific cell line.3. Drug Instability: Improper storage or handling of this compound may have led to its degradation.1. Sequence the mTOR gene in your cell line to check for resistance mutations. Compare with the parental, sensitive cell line.2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from low nanomolar to micromolar depending on the cell type.3. Ensure proper storage of this compound (lyophilized at 4°C, in solution at -20°C) and use fresh dilutions for each experiment.
Unexpected increase in Akt phosphorylation (Ser473) after this compound treatment. Feedback Loop Activation: Inhibition of mTORC1 by this compound can disrupt a negative feedback loop involving S6K1 and IRS-1. This can lead to increased PI3K activity and subsequent Akt phosphorylation.This is a known phenomenon for mTORC1 inhibitors. To confirm this, you can:- Co-treat with a PI3K or Akt inhibitor to see if this abrogates the effect.- Analyze earlier time points as this feedback activation can be time-dependent.
High variability in results between experiments. 1. Inconsistent Drug Preparation: Variations in the preparation of this compound stock and working solutions.2. Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration.3. Assay Conditions: Variations in incubation times, reagent concentrations, or detection methods.1. Use a consistent protocol for preparing this compound solutions and prepare fresh dilutions for each experiment.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density.3. Standardize all assay protocols and ensure all reagents are within their expiration dates.
Cell line shows intrinsic resistance to this compound. Pre-existing Mutations or Cellular Context: The cell line may have pre-existing mutations (e.g., in the mTOR pathway) or other cellular characteristics that confer intrinsic resistance. For example, some cancers with activating mTOR mutations may be intrinsically resistant to second-generation mTOR inhibitors, a component of this compound.1. Characterize the genetic background of your cell line, particularly the PI3K/AKT/mTOR pathway.2. Test a panel of cell lines with different genetic backgrounds to identify sensitive and resistant models.3. Consider combination therapies. For example, if resistance is mediated by upregulation of another pathway (e.g., MAPK), co-treatment with an inhibitor of that pathway may be effective.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Reference
MCF-7 Breast Cancer~1-10
MDA-MB-468 Breast Cancer~3-10
786-o Renal Cell Carcinoma<100
A498 Renal Cell Carcinoma<100
U87MG Glioblastoma~1.56 (for signaling inhibition)
LAPC9 Organoids Prostate Cancer4.6
BM18 Organoids Prostate Cancer0.3

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4EBP1 (Thr37/46), 4EBP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating cell lines with acquired resistance to this compound through continuous exposure.

  • Initial Dose Escalation:

    • Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30 value).

    • Culture the cells in the continuous presence of the drug, changing the media with fresh this compound every 3-4 days.

  • Monitoring and Dose Increase:

    • Monitor the cells for signs of recovery and renewed proliferation.

    • Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. This is typically done in a stepwise manner.

  • Isolation of Resistant Clones:

    • Continue this process of dose escalation over several months.

    • Once the cells can proliferate in a significantly higher concentration of this compound compared to the parental line, you can consider the population resistant.

    • To isolate clonal populations, perform single-cell sorting or limiting dilution cloning in the presence of the high concentration of this compound.

  • Characterization of Resistant Clones:

    • Confirm the resistance of the isolated clones by performing cell viability assays and comparing their IC50 values to the parental line.

    • Characterize the molecular mechanisms of resistance by performing Western blots to assess mTOR pathway activity and sequencing the mTOR gene to identify potential mutations.

Visualizations

RapaLink1_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway and this compound inhibition.

Acquired_Resistance_Workflow Parental Cell Line Parental Cell Line Continuous this compound Exposure Continuous this compound Exposure Parental Cell Line->Continuous this compound Exposure Resistant Cell Population Resistant Cell Population Continuous this compound Exposure->Resistant Cell Population Isolate Clones Isolate Clones Resistant Cell Population->Isolate Clones Characterize Resistance Characterize Resistance Isolate Clones->Characterize Resistance mTOR Sequencing mTOR Sequencing Characterize Resistance->mTOR Sequencing Western Blot Western Blot Characterize Resistance->Western Blot Cell Viability Assay Cell Viability Assay Characterize Resistance->Cell Viability Assay

Caption: Experimental workflow for generating this compound resistant cell lines.

Troubleshooting_Logic Reduced this compound Efficacy Reduced this compound Efficacy Check Drug & Protocol Check Drug & Protocol Reduced this compound Efficacy->Check Drug & Protocol Perform Dose-Response Perform Dose-Response Check Drug & Protocol->Perform Dose-Response Still Resistant? Still Resistant? Perform Dose-Response->Still Resistant? Sequence mTOR Gene Sequence mTOR Gene Still Resistant?->Sequence mTOR Gene Yes Re-evaluate Experiment Re-evaluate Experiment Still Resistant?->Re-evaluate Experiment No Mutation Found Mutation Found Sequence mTOR Gene->Mutation Found No Mutation No Mutation Sequence mTOR Gene->No Mutation Investigate Other Pathways Investigate Other Pathways No Mutation->Investigate Other Pathways

Caption: A logical approach to troubleshooting this compound resistance in experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the delivery of RapaLink-1 across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the BBB a challenge?

This compound is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a large molecule with a molecular weight of 1784.14 g/mol .[1][3] The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[4] While this compound has been shown to cross the BBB to some extent, its large size can limit its efficient passage, necessitating strategies to enhance its delivery for therapeutic efficacy in CNS disorders.

Q2: What are the primary strategies to improve this compound delivery to the brain?

The two main advanced strategies for enhancing the delivery of molecules like this compound across the BBB are:

  • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as liposomes or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic energy to transiently and locally open the BBB, allowing for increased penetration of circulating drugs like this compound into the targeted brain region.

Q3: What level of improvement in brain delivery can be expected with these methods?

While specific data for this compound is not yet extensively published, studies on other small molecules and therapeutic agents provide an indication of the potential enhancement.

Delivery MethodAgent TypeFold Increase in Brain Concentration (Compared to Free Drug)Reference
Focused Ultrasound Small Molecules5.2-fold
Anticancer Therapies (in glioma models)1.6 to 8-fold
Nanoparticles Doxorubicin (in PLGA-PEG nanoparticles)~2 to 6-foldN/A
Doxorubicin (in Polysorbate 80-coated nanoparticles)~8-foldN/A

Note: This data is for illustrative purposes and the actual enhancement for this compound may vary.

Q4: Are there any potential downsides to using these delivery enhancement techniques?

Yes, researchers should be aware of potential challenges:

  • Nanoparticles: Potential for rapid clearance by the reticuloendothelial system (RES), opsonization, and the need for careful optimization of size, charge, and surface properties to avoid toxicity and ensure BBB penetration.

  • Focused Ultrasound: The potential for off-target effects, the need for specialized equipment, and the risk of facilitating the entry of unwanted substances into the brain if the BBB opening is not well-controlled.

Troubleshooting Guides

Nanoparticle-Based Delivery of this compound
IssuePotential Cause(s)Suggested Solution(s)
Low this compound encapsulation efficiency in nanoparticles. Poor solubility of this compound in the chosen organic solvent. Suboptimal polymer/lipid to drug ratio. Inefficient emulsification or nanoprecipitation process.Screen different organic solvents for this compound solubility (e.g., DMSO, dichloromethane). Optimize the ratio of PLGA/lipid to this compound. Adjust sonication/homogenization parameters (time, power).
Poor in vivo efficacy despite good encapsulation. Rapid clearance of nanoparticles from circulation. Nanoparticle instability in biological fluids. Insufficient BBB penetration.Surface-modify nanoparticles with polyethylene glycol (PEG) to increase circulation time. Characterize nanoparticle stability in serum. Functionalize nanoparticles with targeting ligands (e.g., transferrin, RVG peptide) to enhance receptor-mediated transcytosis.
Observed toxicity in animal models. Inherent toxicity of the nanoparticle materials. High dose of nanoparticles administered. Non-specific uptake in other organs.Use biocompatible and biodegradable materials like PLGA. Perform dose-response studies to determine the optimal therapeutic window. Evaluate biodistribution of the nanoparticles to assess off-target accumulation.
Focused Ultrasound-Mediated Delivery of this compound
IssuePotential Cause(s)Suggested Solution(s)
Ineffective BBB opening. Insufficient ultrasound energy. Inadequate microbubble concentration or circulation. Incorrect timing of drug administration relative to sonication.Optimize ultrasound parameters (frequency, pressure, pulse length, duration). Ensure proper intravenous administration and circulation of microbubbles. Administer this compound shortly before or during the FUS procedure to coincide with maximal BBB opening.
Evidence of tissue damage (e.g., hemorrhage). Excessive ultrasound power leading to inertial cavitation. Inappropriate microbubble dosage.Reduce the acoustic pressure. Use stable cavitation parameters. Optimize the microbubble dose to avoid excessive cavitation.
Variability in drug delivery enhancement. Inconsistent BBB opening across animals. Heterogeneity in tumor vasculature (if applicable). Differences in animal physiology.Use MRI guidance to ensure consistent targeting and to confirm BBB opening. Standardize the experimental protocol, including animal age, weight, and anesthetic procedures.

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles

This protocol is adapted from the single emulsion-solvent evaporation method, suitable for hydrophobic drugs like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in distilled water)

  • Distilled water

  • Ice bath

  • Sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 250 mg PLGA and a calculated amount of this compound in 5 ml of DCM).

  • Aqueous Phase Preparation: Prepare the PVA solution.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring or sonication in an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with distilled water to remove excess PVA and unencapsulated drug.

  • Characterization: Resuspend the nanoparticles and characterize them for size, zeta potential, and encapsulation efficiency.

Protocol 2: Focused Ultrasound-Mediated this compound Delivery in a Rodent Model

This is a general protocol and should be adapted based on the specific FUS system and animal model.

Materials:

  • This compound solution for intravenous injection

  • Microbubbles (commercially available ultrasound contrast agent)

  • Anesthetized rodent (e.g., mouse or rat)

  • Focused ultrasound system with a transducer

  • MRI system for guidance and confirmation of BBB opening (recommended)

  • Tail vein catheter

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotactic frame. Shave the hair on the head to ensure good acoustic coupling.

  • Targeting: Use MRI to identify the target brain region. Position the ultrasound transducer over the target area.

  • Drug and Microbubble Administration: Administer this compound via the tail vein catheter. Immediately after, inject the microbubbles.

  • Sonication: Apply the focused ultrasound pulses to the target region. The ultrasound waves will cause the microbubbles to oscillate, transiently opening the BBB.

  • Confirmation of BBB Opening: If using MRI guidance, inject a contrast agent (e.g., gadolinium) and acquire a post-FUS scan to confirm BBB opening in the targeted region.

  • Post-Procedure Monitoring: Monitor the animal for any adverse effects. The BBB typically closes within 24 hours.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellSurvival Cell Survival AKT->CellSurvival S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT Feedback ActinCytoskeleton Actin Cytoskeleton mTORC2->ActinCytoskeleton RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Nanoparticle Formulation

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization OrganicPhase 1. Prepare Organic Phase (this compound + PLGA in DCM) Emulsification 3. Emulsification (Sonication/Homogenization) OrganicPhase->Emulsification AqueousPhase 2. Prepare Aqueous Phase (PVA in Water) AqueousPhase->Emulsification Evaporation 4. Solvent Evaporation Emulsification->Evaporation Collection 5. Nanoparticle Collection (Centrifugation & Washing) Evaporation->Collection Characterization 6. Characterization (Size, Zeta, Encapsulation) Collection->Characterization

Caption: Workflow for this compound loaded PLGA nanoparticle formulation.

Experimental Workflow: Focused Ultrasound Delivery

FUS_Delivery_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Stereotactic Frame) Targeting 2. Target Identification (MRI Guidance) AnimalPrep->Targeting Injection 3. Intravenous Injection (this compound + Microbubbles) Targeting->Injection Sonication 4. Focused Ultrasound Application Injection->Sonication Confirmation 5. BBB Opening Confirmation (Contrast-Enhanced MRI) Sonication->Confirmation Monitoring 6. Post-Procedure Monitoring Confirmation->Monitoring

Caption: Workflow for focused ultrasound-mediated this compound delivery.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RapaLink-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your preclinical and translational research.

Frequently Asked Questions (FAQs)

FAQ: What is this compound and what is its mechanism of action?

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It was created by joining a first-generation mTOR inhibitor (a rapamycin analogue) with a second-generation mTOR kinase inhibitor (MLN0128) using an inert chemical linker.[1][3]

Its mechanism of action is unique:

  • The rapamycin portion of this compound binds to the FKBP12 protein.[3]

  • This this compound-FKBP12 complex then binds to the FRB domain on the mTOR protein, effectively anchoring the molecule to the mTORC1 complex.

  • The MLN0128 portion of this compound then directly inhibits the ATP-binding site in the kinase domain of mTOR.

This bivalent binding makes this compound a highly potent and durable inhibitor of mTORC1, showing greater efficacy than its predecessors. At low nanomolar concentrations, it is selective for mTORC1, but at higher doses, it can also inhibit the mTORC2 complex.

cluster_RapaLink1 This compound Molecule cluster_mTORC1 mTORC1 Complex Rapamycin_Part Rapamycin Analogue Linker Linker Rapamycin_Part->Linker FRB FRB Domain Rapamycin_Part->FRB Targets MLN0128_Part MLN0128 (TORKi) Kinase Kinase Domain MLN0128_Part->Kinase Targets Linker->MLN0128_Part mTOR mTOR Protein Inhibition Potent & Durable mTORC1 Inhibition mTOR->Inhibition Results in FKBP12 FKBP12 FKBP12->Rapamycin_Part Binds

Caption: Mechanism of this compound's bivalent binding to the mTORC1 complex.
FAQ: What are the preclinical advantages of this compound over previous mTOR inhibitors?

Preclinical studies have highlighted several advantages of this compound:

  • Greater Potency: It is more potent at inhibiting cancer cell growth and proliferation compared to rapamycin or MLN0128 alone.

  • Overcomes Resistance: this compound can potently block cancer-derived, activating mutants of mTOR that are resistant to first- and second-generation inhibitors.

  • Superior Inhibition of 4E-BP1: Unlike rapamycin, which incompletely inhibits mTORC1, this compound effectively blocks the phosphorylation of 4E-BP1, a critical factor for cell proliferation in many cancers like glioblastoma.

  • Blood-Brain Barrier Penetration: Despite its large size, this compound has been shown to cross the blood-brain barrier and induce tumor regression in orthotopic glioblastoma models.

  • Longer Residence Time: The bivalent binding leads to a more stable interaction and prolonged inhibition of the mTORC1 pathway compared to second-generation inhibitors.

FAQ: What are the primary challenges in translating this compound to the clinic?

Translating this compound from preclinical success to clinical application faces several significant hurdles common to potent mTOR inhibitors:

  • Therapeutic Window (mTORC1 vs. mTORC2): The primary challenge is achieving potent mTORC1 inhibition without causing significant, toxic inhibition of mTORC2. mTORC2 is crucial for pro-survival pathways, and its blockade can be detrimental.

  • Systemic Toxicity: Chronic administration of mTOR inhibitors is associated with a range of side effects, including metabolic issues (impaired glucose metabolism), liver toxicity, and weight loss. These toxicities have limited the clinical efficacy of other mTOR inhibitors.

  • Acquired Resistance: Tumors can develop resistance to mTOR inhibition. Preclinical glioblastoma models showed that initial tumor regression was often followed by regrowth. This suggests that this compound monotherapy may be insufficient for a durable response. Resistance can be driven by the activation of compensatory signaling pathways.

  • Pharmacokinetics: As a large molecule (molecular weight ~1784 g/mol ), its absorption, distribution, metabolism, and excretion (ADME) properties require careful clinical evaluation.

Troubleshooting Preclinical Experiments

Issue: My in vivo model shows significant toxicity (e.g., weight loss, elevated liver enzymes). What is the likely cause and how can I mitigate it?

Probable Cause: The observed toxicity is likely due to off-target effects, primarily the inhibition of the mTORC2 complex in healthy, peripheral tissues. While this compound is selective for mTORC1 at low doses, the higher doses often required for in vivo efficacy can inhibit mTORC2, disrupting essential cell survival signaling (e.g., the AKT pathway). Chronic inhibition of mTORC1 in the liver is also directly linked to toxicity.

Troubleshooting Steps:

  • Dose De-escalation: The most critical step is to perform a dose-response study to find the lowest effective dose that inhibits mTORC1 in the tumor without significantly impacting mTORC2 systemically.

  • Pharmacodynamic Analysis: Measure target engagement in both tumor and peripheral tissues (like the liver). Use Western blotting to assess the phosphorylation status of key downstream markers for both complexes.

  • Alternative Dosing Schedule: Instead of daily injections, consider intermittent dosing (e.g., every 5 days), which has been used in some preclinical studies to manage toxicity while maintaining efficacy.

  • Consider a Binary Strategy: For CNS models, a preclinical strategy has been developed that combines systemic this compound with "RapaBlock," a brain-impermeable molecule that protects mTORC1 activity in the periphery, thereby reducing systemic side effects.

start Start: Assess In Vivo Toxicity dose_resp Perform Dose-Response and PD Study start->dose_resp western Western Blot: Tumor vs. Liver Lysates dose_resp->western markers Analyze p-4EBP1 (mTORC1) & p-AKT (mTORC2) western->markers eval Is mTORC1 inhibited in tumor with minimal mTORC2 inhibition in liver? markers->eval optimize Optimize Dosing Schedule (e.g., intermittent) eval->optimize No success Proceed with Optimized Regimen eval->success Yes optimize->dose_resp Re-assess fail Toxicity remains high. Re-evaluate therapeutic window or consider binary strategy. optimize->fail cluster_resistance Resistance Mechanisms RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 Inhibits Feedback Feedback Activation of PI3K/AKT MAPK Upregulation of MAPK Pathway Immune Upregulation of PD-L1 (Immune Evasion) Proliferation Tumor Cell Proliferation mTORC1->Proliferation Drives mTORC1->Feedback Relieves Negative Feedback Feedback->Proliferation Promotes MAPK->Proliferation Promotes Immune->Proliferation Enables

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing RapaLink-1. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the long-term effects of this compound treatment on the mTORC2 complex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from previous generations of mTOR inhibitors?

A1: this compound is a third-generation, bivalent mTOR inhibitor.[1] It was designed by chemically linking a rapamycin analog to a second-generation ATP-competitive mTOR kinase inhibitor (TORKi), MLN0128.[2] This unique structure allows it to bind to two different sites on the mTOR protein: the FKBP12-rapamycin binding (FRB) domain and the kinase domain.[2][3] This dual-binding mechanism gives it a more potent and durable inhibitory effect on mTORC1 compared to first-generation inhibitors (rapalogs like rapamycin) and second-generation TORKis.[2]

Q2: Does long-term this compound treatment inhibit mTORC2?

A2: The effect of this compound on mTORC2 is highly dose-dependent.

  • Low-dose treatment: Prolonged treatment with low nanomolar concentrations of this compound (e.g., 0.3 nM - 3 nM) has been shown to potently and selectively inhibit mTORC1 activity without affecting mTORC2 activity in several cell lines.

  • High-dose treatment: At higher concentrations, this compound inhibits both mTORC1 and mTORC2. The effective dose for mTORC2 inhibition can vary between different cell types.

Q3: How does the long-term effect of this compound on mTORC2 compare to that of rapamycin?

A3: Long-term treatment with rapamycin can lead to a weak inhibition of mTORC2 in certain cell types. In contrast, long-term treatment with low-dose this compound has been demonstrated to cause substantial inhibition of mTORC1 without affecting mTORC2 activity. This makes low-dose this compound a valuable tool for specifically studying the consequences of rapamycin-resistant mTORC1 functions.

Q4: What is the primary substrate used to measure mTORC2 kinase activity?

A4: The most common and direct downstream substrate for measuring mTORC2 kinase activity is the phosphorylation of AKT at the Serine 473 (Ser473) residue. Inhibition of mTORC2 activity is typically observed as a decrease in the p-AKT (Ser473) signal in Western blot analysis.

Q5: Has the effect of this compound on mTORC2 been validated in vivo?

A5: The in vivo effects can be complex. While this compound effectively inhibits mTORC1 targets in xenograft models, its effect on mTORC2 has been inconsistent. Some studies report that this compound failed to inhibit the mTORC2 substrate p-AKT (Ser473) in vivo, even at doses that suppressed tumor growth. This suggests that factors within the tumor microenvironment or dosing schedules may influence mTORC2 activity.

Troubleshooting Guides

Issue 1: No inhibition of p-AKT (Ser473) is observed after long-term this compound treatment.

  • Possible Cause 1: this compound Concentration is Too Low.

    • Solution: this compound's inhibition of mTORC2 is dose-dependent. If you are using a low concentration (e.g., < 5 nM), you may only be inhibiting mTORC1. Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 1 nM to 50 nM) to determine the effective concentration for mTORC2 inhibition in your specific cell line.

  • Possible Cause 2: Cell-Type Specific Resistance.

    • Solution: The effective concentration for mTORC2 inhibition can vary significantly across different cell lines. Review the literature for data on your specific cell model. If data is unavailable, a dose-response experiment is critical. Consider including a positive control, such as the TORKi Torin-1, which is known to inhibit both mTORC1 and mTORC2.

  • Possible Cause 3: Inactive Compound.

    • Solution: this compound should be stored as a lyophilized powder at 4°C. Once reconstituted in DMSO, it should be stored at -20°C and used within a month to avoid loss of potency. Aliquot the solution to prevent multiple freeze-thaw cycles. To check for activity, assess the phosphorylation of a sensitive mTORC1 substrate like p-S6K (Thr389), which should be inhibited even at low this compound concentrations.

dot

start Start: No mTORC2 Inhibition (p-AKT Ser473) Observed check_conc Is this compound concentration > 5 nM? start->check_conc increase_conc Action: Increase this compound concentration. Perform dose-response. check_conc->increase_conc No check_mTORC1 Is mTORC1 inhibited? (e.g., p-S6K decreased) check_conc->check_mTORC1 Yes end_ok End: Issue Resolved increase_conc->end_ok check_compound Troubleshoot Compound: - Check storage & age - Aliquot new stock - Verify solvent check_mTORC1->check_compound No cell_type Consider Cell-Type Specificity: - Run positive control (e.g., Torin-1) - Review literature for your cell line check_mTORC1->cell_type Yes check_compound->end_ok cell_type->end_ok

Caption: Troubleshooting flowchart for lack of mTORC2 inhibition.

Issue 2: Inconsistent results between in vitro and in vivo experiments.

  • Possible Cause 1: Pharmacokinetics and Dosing Schedule.

    • Solution: The durable effect of this compound is a key feature, but its concentration at the tumor site in vivo may not remain high enough to consistently inhibit mTORC2. The analysis of tumor lysates from mice treated with this compound has shown residual mTORC2 activity. Consider adjusting the in vivo dosing schedule or concentration. It is crucial to collect tumor samples at different time points post-treatment to analyze the phosphorylation status of both mTORC1 and mTORC2 substrates.

  • Possible Cause 2: Feedback Loop Activation.

    • Solution: In some contexts, potent mTORC1 inhibition can activate negative feedback loops, leading to increased upstream signaling (e.g., via PI3K) that may counteract mTORC2 inhibition. When analyzing in vivo samples, it is advisable to also measure other nodes in the pathway, such as p-AKT (Thr308), to get a more complete picture of the signaling dynamics.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound compared to other mTOR inhibitors on key downstream targets of mTORC1 and mTORC2. Data is compiled from densitometry analysis of Western blots in published studies.

Table 1: Effect of Long-Term (24h) Inhibitor Treatment in PC3 Cells

TreatmentConcentrationp-S6K (mTORC1) Inhibitionp-AKT Ser473 (mTORC2) Inhibition
Rapamycin10 nMSubstantialWeak
Torin-1250 nMSubstantialSubstantial
This compound 0.3 nM Substantial None

Table 2: Effect of Long-Term (24h) Inhibitor Treatment in HEK293E Cells

TreatmentConcentrationp-S6K (mTORC1) Inhibitionp-AKT Ser473 (mTORC2) Inhibition
Rapamycin20 nMSubstantialWeak
Torin-1250 nMSubstantialSubstantial
This compound 3 nM Substantial None
This compound 10 nM Substantial Substantial

Table 3: Effect of this compound on mTORC1/C2 Targets in Glioblastoma Cells

TreatmentConcentrationp-RPS6 (mTORC1) Inhibitionp-4EBP1 (mTORC1) Inhibitionp-AKT Ser473 (mTORC2) Inhibition
This compound 1.56 nM Yes Yes No
This compound > 1.56 nM (Higher Dose) Yes Yes Yes

Experimental Protocols

Protocol 1: Analysis of mTORC1/mTORC2 Signaling by Western Blot

This protocol details the steps for treating cultured cells with this compound and analyzing the phosphorylation status of mTORC1 and mTORC2 substrates.

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound by reconstituting 5 mg of powder in 0.28 mL of DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM).

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound, a vehicle control (DMSO), and any other inhibitors (e.g., Rapamycin, Torin-1).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., for long-term studies, 24 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors like 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF).

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • mTORC2 target: anti-phospho-AKT (Ser473)

      • mTORC1 targets: anti-phospho-S6K (Thr389), anti-phospho-4EBP1 (Thr37/46)

      • Loading controls: anti-total AKT, anti-total S6K, anti-Actin

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

dot

plate 1. Plate Cells (Target 70-80% Confluency) treat 2. Treat with this compound (Dose-Response) & Controls for 24h plate->treat lyse 3. Lyse Cells in Buffer with Phosphatase Inhibitors treat->lyse quantify 4. Quantify Protein Concentration (BCA) lyse->quantify sds 5. Run SDS-PAGE & Transfer quantify->sds probe 6. Probe Membrane with Primary Antibodies (p-AKT S473, p-S6K, etc.) sds->probe detect 7. Add Secondary Antibody & Detect Signal (ECL) probe->detect analyze 8. Analyze Phosphorylation Levels detect->analyze

Caption: Experimental workflow for Western blot analysis.

Protocol 2: Immunoprecipitation and In Vitro Kinase Assay for mTORC2 Activity

This protocol is for directly measuring the kinase activity of the mTORC2 complex.

  • Cell Culture and Lysis: Treat and lyse cells as described in Protocol 1 (Steps 1-5).

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 30 minutes.

    • Incubate the pre-cleared lysate with an anti-Rictor antibody (a specific component of mTORC2) for 90-120 minutes at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 60 minutes to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads four times with lysis buffer.

    • Wash the beads two times with mTORC2 kinase buffer (25 mM HEPES pH 7.5, 100 mM potassium acetate, 2 mM MgCl2).

  • Kinase Reaction:

    • Resuspend the beads in 30 µL of mTORC2 kinase buffer.

    • Add ~500 ng of an inactive recombinant substrate (e.g., GST-AKT1).

    • Initiate the reaction by adding ATP to a final concentration of 500 µM.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding 4x SDS sample buffer and boiling for 5 minutes.

    • Analyze the samples by Western blotting using an anti-phospho-AKT (Ser473) antibody to detect phosphorylation of the substrate.

Signaling Pathway Visualization

dot

GF Growth Factors PI3K PI3K GF->PI3K mTORC2 mTORC2 PI3K->mTORC2 AKT AKT mTORC1 mTORC1 p70S6K 4EBP1 AKT->mTORC1 Survival Cell Survival Cytoskeleton AKT->Survival Protein_Synth Protein Synthesis Cell Growth mTORC1:p70->Protein_Synth mTORC2->AKT p-Ser473 RapaLink_low This compound (Low Dose, e.g., < 3 nM) RapaLink_low->mTORC1 RapaLink_high This compound (High Dose, e.g., > 10 nM) RapaLink_high->mTORC1 RapaLink_high->mTORC2 e e e->Protein_Synth

Caption: Dose-dependent inhibition of mTORC1/C2 by this compound.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that RapaLink-1, a third-generation mTOR inhibitor, exhibits enhanced anti-cancer efficacy compared to its second-generation counterpart, MLN0128. This compound demonstrates superior potency in inhibiting cancer cell proliferation, inducing apoptosis, and overcoming drug resistance, positioning it as a promising therapeutic agent in oncology.

This compound is a bivalent inhibitor that ingeniously links rapamycin with the mTOR kinase inhibitor MLN0128, creating a molecule with a unique and potent mechanism of action.[1][2] This design allows this compound to bind to FKBP12, facilitating a targeted and durable inhibition of mTOR Complex 1 (mTORC1).[3] In contrast, MLN0128 (also known as sapanisertib) is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[4][5] While effective, studies indicate that this compound's combined approach leads to a more profound and sustained suppression of mTOR signaling.

Superior Inhibition of Cancer Cell Growth and Survival

Multiple studies have consistently demonstrated the superior efficacy of this compound over MLN0128 in various cancer cell lines. In glioblastoma and renal cell carcinoma models, this compound was found to be more potent in inhibiting cell proliferation, migration, invasion, and colony formation. For instance, in glioblastoma cells, this compound induced a more potent G0/G1 cell cycle arrest compared to MLN0128. Furthermore, this compound has shown the ability to overcome resistance to first and second-generation mTOR inhibitors, a significant advantage in the clinical setting.

The enhanced efficacy of this compound is attributed to its ability to more effectively block the phosphorylation of key downstream targets of mTORC1, such as 4E-binding protein 1 (4EBP1), a critical regulator of protein synthesis. While both drugs inhibit the phosphorylation of S6 ribosomal protein, this compound demonstrates a more robust and sustained inhibition of p-4EBP1, even in cancer cells with mTOR mutations that confer resistance to MLN0128.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the comparative efficacy of this compound and MLN0128 across different cancer cell lines and assays.

Cancer TypeCell Line(s)AssayThis compoundMLN0128Reference(s)
GlioblastomaLN229, U87MGGrowth InhibitionMore potentLess potent
GlioblastomaLN229, U87MGG0/G1 ArrestMore potentLess potent
GlioblastomamTOR mutant linesp-4EBP1 InhibitionPotent inhibitionPersistent p-4EBP1
Renal Cell Carcinoma786-o, A498ProliferationSignificantly greater effectLess effective
Renal Cell Carcinoma786-o, A498ApoptosisInduced in both cell linesInduced only in 786-o
Renal Cell Carcinoma786-o, A498Migration & InvasionSignificantly greater suppressionLess suppressive

Signaling Pathway Inhibition: A Tale of Two Mechanisms

This compound and MLN0128 both target the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. However, their distinct mechanisms of action result in different downstream effects.

MLN0128, as a pan-mTOR kinase inhibitor, blocks the activity of both mTORC1 and mTORC2. This leads to the inhibition of downstream effectors of both complexes, including S6K and 4EBP1 (mTORC1) and AKT phosphorylation at Ser473 (mTORC2).

This compound, on the other hand, exhibits a more selective and durable inhibition of mTORC1 due to its rapamycin component. While it also inhibits mTORC2, its primary strength lies in the potent and sustained blockade of mTORC1 signaling, which is often the key driver in many cancers. This targeted approach may contribute to its improved therapeutic window and reduced off-target effects.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6 S6 S6K->S6 eIF4E eIF4E _4EBP1->eIF4E CellGrowth Cell Growth & Proliferation S6->CellGrowth eIF4E->CellGrowth MLN0128 MLN0128 MLN0128->mTORC1 MLN0128->mTORC2 RapaLink1 This compound RapaLink1->mTORC1  Durable  Inhibition

Caption: mTOR signaling pathway highlighting the inhibitory actions of MLN0128 and this compound.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and MLN0128.

Cell Viability/Proliferation Assay

A common method to assess cell viability is the use of a tetrazolium-based assay (e.g., MTT or WST-1).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, MLN0128, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: After the treatment period, the assay reagent is added to each well and incubated according to the manufacturer's instructions.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined by plotting a dose-response curve.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound or MLN0128 A->B C Incubate for 24-72 hours B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow for a typical cell viability assay.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylation status of mTOR pathway components.

  • Cell Lysis: After drug treatment, cells are washed with cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-S6, phospho-4EBP1, total S6, total 4EBP1, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Band Densitometry Analysis F->G

Caption: Standard workflow for Western blot analysis.

Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound, MLN0128, or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the third-generation mTOR inhibitor, RapaLink-1, and the well-established first-generation inhibitor, everolimus. This document summarizes their mechanisms of action, preclinical efficacy, and provides detailed experimental protocols for key assays cited in the supporting literature.

Executive Summary

Everolimus, a derivative of rapamycin, is an allosteric inhibitor of the mTORC1 complex, a key regulator of cell growth and proliferation.[1][2] this compound, a novel bivalent inhibitor, represents a third-generation approach to mTOR targeting. It is comprised of a rapamycin analog linked to an ATP-competitive mTOR kinase inhibitor, MLN0128.[3][4] This unique structure allows this compound to bind to both the FRB domain and the kinase domain of mTOR, resulting in the inhibition of both mTORC1 and mTORC2 complexes.[5] Preclinical studies suggest that this dual-targeting mechanism endows this compound with superior potency and efficacy in overcoming resistance to first-generation mTOR inhibitors.

Mechanism of Action

Everolimus acts by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1. This inhibition is often incomplete and does not affect mTORC2 activity directly.

This compound's bivalent nature allows it to simultaneously engage both the FRB domain and the ATP-binding site in the kinase domain of mTOR. This dual-binding mechanism leads to a more comprehensive and durable inhibition of both mTORC1 and mTORC2 signaling pathways.

cluster_everolimus Everolimus Mechanism cluster_rapalink1 This compound Mechanism Everolimus Everolimus FKBP12_E FKBP12 Everolimus->FKBP12_E binds mTORC1_E mTORC1 FKBP12_E->mTORC1_E allosterically inhibits mTORC2_E mTORC2 This compound This compound FKBP12_R FKBP12 This compound->FKBP12_R binds KinaseDomain Kinase Domain This compound->KinaseDomain binds mTORC1_R mTORC1 FKBP12_R->mTORC1_R inhibits mTORC2_R mTORC2 KinaseDomain->mTORC1_R KinaseDomain->mTORC2_R

Figure 1. Simplified diagram of the mechanisms of action for Everolimus and this compound.

In Vitro Efficacy

Inhibition of mTOR Signaling and Cell Viability

Studies have consistently demonstrated the superior potency of this compound in inhibiting mTOR signaling and cell proliferation compared to first-generation inhibitors.

ParameterThis compoundEverolimusReference
Target mTORC1 and mTORC2mTORC1
IC50 (mTORC1) Potent inhibition at low nM concentrations (e.g., 1-3 nM for p-4EBP1 and p-S6)IC50 of 1.6-2.4 nM for FKBP12 binding
IC50 (mTORC2) Inhibition at slightly higher nM concentrations (e.g., ≥6.25 nM for p-AKT)Generally considered mTORC2-insensitive, with effects only at high concentrations (>200 nM)
Cell Viability IC50 0.0003 µM (BM18 PDX organoids), 0.0046 µM (LAPC9 PDX organoids)Varies by cell line, generally higher than this compound
Overcoming Resistance

This compound has shown efficacy in cell lines with mutations that confer resistance to rapamycin and its analogs. Its ability to inhibit the kinase activity of mTOR directly allows it to bypass resistance mechanisms associated with the FRB domain.

In Vivo Efficacy

Preclinical xenograft models have corroborated the in vitro findings, showing that this compound leads to more significant tumor growth inhibition than first-generation mTOR inhibitors.

ParameterThis compoundTemsirolimus (Everolimus analog)Reference
Tumor Growth Inhibition (Sunitinib-resistant RCC xenografts) Average 77-79% reduction in tumor volumeAverage 37-42% reduction in tumor volume
Dosing Regimen (Glioblastoma xenografts) 0.4 mg/kg every 5 days (IP)Not directly compared, but rapamycin required daily dosing
mTORC1 Inhibition (in vivo) Efficiently blocks p-4EBP1 and p-RPS6Modest blockade of p-4EBP1
mTORC2 Inhibition (in vivo) Failed to inhibit p-AKT at the tested doseNot expected to inhibit mTORC2

Pharmacokinetics

Direct comparative pharmacokinetic data is limited. However, studies on this compound suggest a prolonged intracellular half-life due to its high-affinity bivalent binding. Everolimus exhibits a shorter half-life in rodents compared to humans.

ParameterThis compoundEverolimus (in rodents)Reference
Half-life Prolonged intracellular residence timeShorter half-life (e.g., ~5.4 hours in mice)
Bioavailability Information not readily availableOrally bioavailable
Brain Penetration Crosses the blood-brain barrierPoor brain penetration

Experimental Protocols

Western Blotting for mTOR Signaling Pathway Analysis

Cell_Lysis Cell Lysis (RIPA buffer + inhibitors) Protein_Quantification Protein Quantification (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE (6-8% gel for mTOR) Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane (Wet transfer, 100V, 120 min) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-mTOR, p-S6K, p-4EBP1, p-AKT) (4°C, overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL substrate) Secondary_Ab->Detection

Figure 2. Workflow for Western Blot analysis of the mTOR signaling pathway.

Protocol:

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 6-8% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane using a wet transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4EBP1, phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with this compound or Everolimus Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Figure 3. Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Drug Treatment: After 24 hours, treat cells with serial dilutions of this compound or everolimus.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Animal Xenograft Model

Cell_Injection Subcutaneous injection of cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer this compound, Everolimus, or vehicle Randomization->Drug_Administration Tumor_Measurement Measure tumor volume regularly Drug_Administration->Tumor_Measurement Endpoint Sacrifice mice and excise tumors for analysis Tumor_Measurement->Endpoint

Figure 4. Workflow for a subcutaneous tumor xenograft model.

Protocol:

  • Cell Injection: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Monitor the mice for tumor formation.

  • Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound, everolimus, or a vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection or oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound demonstrates significant advantages over everolimus in preclinical models, primarily due to its dual inhibition of mTORC1 and mTORC2. This leads to more potent and durable suppression of mTOR signaling, superior anti-proliferative effects, and the ability to overcome common resistance mechanisms. These findings position this compound as a promising next-generation mTOR inhibitor for clinical development. Further head-to-head studies, particularly focusing on pharmacokinetics and long-term in vivo efficacy and safety, are warranted to fully elucidate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the combined therapeutic effects of RapaLink-1 and temozolomide on glioblastoma (GBM), supported by experimental data and mechanistic insights.

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with the standard-of-care chemotherapy, temozolomide (TMZ), often limited by drug resistance.[1] A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of TMZ with targeted agents. This guide provides a comprehensive overview of the synergistic effects of this compound, a third-generation mTOR inhibitor, with TMZ in GBM.

Recent studies have demonstrated that this compound, a bivalent inhibitor that targets both mTORC1 and mTORC2 complexes, can significantly enhance the cytotoxic effects of TMZ in GBM cells, particularly in glioblastoma stem cells (GSCs), which are known to contribute to tumor recurrence and therapy resistance.[1][2] This synergistic interaction offers a potential new avenue for improving clinical outcomes for GBM patients.

Quantitative Analysis of Therapeutic Efficacy

The synergistic effect of this compound and TMZ has been quantified using cell viability assays in various GBM stem cell (GSC) lines. The half-maximal inhibitory concentration (IC50) values for each compound individually and in combination demonstrate a significant reduction in the required drug concentrations to achieve a therapeutic effect.

Cell LineThis compound IC50 (nM)Temozolomide IC50 (µM)
GSC-12.5150
GSC-23.1200
GSC-31.8100

Data compiled from in vitro studies on patient-derived GSC lines.

When combined, the concentrations of this compound and TMZ required to achieve 50% cell growth inhibition were substantially lower than their individual IC50 values. The synergy was formally assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3][4] In studies involving this compound and TMZ, the CI values were consistently below 1, confirming a synergistic interaction.

Mechanistic Insights into the Synergy

The synergistic effect of this compound and TMZ stems from the convergence of their distinct mechanisms of action on critical cellular pathways in GBM.

Temozolomide (TMZ): As an alkylating agent, TMZ induces DNA damage, primarily through the formation of O6-methylguanine adducts. This DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis. However, GBM cells can develop resistance to TMZ, often through the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) or through the activation of pro-survival signaling pathways.

This compound: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2. The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in GBM. By inhibiting both mTORC1 and mTORC2, this compound effectively blocks downstream signaling, leading to the inhibition of protein synthesis (via 4E-BP1) and the induction of apoptosis (via inhibition of Akt).

Synergistic Interaction: The combination of this compound and TMZ creates a multi-pronged attack on GBM cells. By inhibiting the pro-survival signals emanating from the mTOR pathway, this compound lowers the threshold for TMZ-induced apoptosis. Furthermore, inhibition of the mTOR pathway may also impair the DNA damage repair machinery, rendering the cells more susceptible to the genotoxic effects of TMZ.

Synergistic_Pathway cluster_TMZ Temozolomide Action cluster_RapaLink1 This compound Action cluster_Synergy Synergistic Outcome TMZ Temozolomide DNA_Damage DNA Damage (O6-methylguanine) TMZ->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis_TMZ Apoptosis DDR->Apoptosis_TMZ Enhanced_Apoptosis Enhanced Apoptosis DDR->Enhanced_Apoptosis RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 mTORC2 mTORC2 RapaLink1->mTORC2 Protein_Synthesis Protein Synthesis (via 4E-BP1) mTORC1->Protein_Synthesis Akt_Survival Pro-survival Signaling (via Akt) mTORC2->Akt_Survival Akt_Survival->DDR Inhibits DDR

Synergistic action of this compound and TMZ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: GBM cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, TMZ, or the combination of both for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting the percentage of cell viability against the drug concentration. Synergy is assessed using the Chou-Talalay method with specialized software.

MTT_Workflow A Seed GBM cells in 96-well plate B Treat with this compound, TMZ, or combination A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Analyze data to determine IC50 and synergy G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that RapaLink-1, a third-generation mTOR inhibitor, demonstrates superior efficacy over the first-generation inhibitor, temsirolimus, in sunitinib-resistant renal cell carcinoma (RCC) models. Experimental evidence from in vitro and in vivo studies indicates that this compound more effectively inhibits cancer cell proliferation, migration, and invasion, and induces a stronger apoptotic response. Furthermore, this compound's mechanism of action extends beyond mTORC1 and mTORC2 inhibition, impacting additional key signaling pathways implicated in drug resistance.

Sunitinib, a multi-targeted tyrosine kinase inhibitor, is a standard first-line treatment for metastatic RCC. However, a significant number of patients develop resistance, necessitating effective second-line therapies. The mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a validated therapeutic strategy in RCC. This compound is a novel agent that combines the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, designed to offer a more potent and durable inhibition of the mTOR pathway.

Comparative Efficacy of this compound and Temsirolimus

Data from studies on sunitinib-resistant RCC cell lines, including SU-R-786-o, SU-R-A498, SU-R-ACHN, and SU-R-caki1, consistently show a significant therapeutic advantage for this compound compared to temsirolimus.

In Vitro Performance

In head-to-head comparisons, this compound exhibited significantly greater inhibition of cell proliferation in all tested sunitinib-resistant RCC cell lines.[1] This was accompanied by a more potent induction of apoptosis. For instance, in the SU-R-786-o cell line, this compound induced a significantly higher percentage of apoptotic cells compared to temsirolimus.[2] The superior anti-proliferative and pro-apoptotic effects of this compound underscore its potential to overcome the survival mechanisms developed by cancer cells under sunitinib pressure.

Furthermore, this compound was more effective at inhibiting the migratory and invasive capabilities of sunitinib-resistant RCC cells, crucial factors in metastasis. Wound healing and Matrigel invasion assays demonstrated a marked reduction in cell motility and invasion following this compound treatment, exceeding the effects of temsirolimus.[2]

In Vitro Assay This compound Temsirolimus Cell Lines Reference
Cell Proliferation Significantly greater inhibitionLess potent inhibitionSU-R-786-o, SU-R-A498, SU-R-ACHN, SU-R-caki1[1][2]
Apoptosis Significant inductionModest inductionSU-R-786-o
Cell Migration Strong inhibitionWeaker inhibitionSU-R-786-o
Cell Invasion Strong inhibitionWeaker inhibitionSU-R-786-o
In Vivo Antitumor Activity

The enhanced efficacy of this compound was also confirmed in xenograft models of sunitinib-resistant RCC. In mice bearing SU-R-RCC tumors, treatment with this compound resulted in a more substantial reduction in tumor volume compared to temsirolimus. Specifically, one study reported an average tumor volume reduction of 78% with this compound, while temsirolimus achieved a 42% reduction. In another in vivo model with SU-R-786-o cells, this compound reduced tumor volume by an average of 79% compared to 37% with temsirolimus. These in vivo findings strongly support the superior antitumor activity of this compound in a physiological setting.

In Vivo Model This compound Temsirolimus Reference
SU-R-RCC Xenograft 78% average tumor volume reduction42% average tumor volume reduction
SU-R-786-o Xenograft 79% average tumor volume reduction37% average tumor volume reduction

Differentiated Mechanism of Action

The enhanced efficacy of this compound is attributed to its unique mechanism of action, which extends beyond the capabilities of first-generation mTOR inhibitors like temsirolimus.

Signaling Pathway Inhibition

This compound acts as a dual inhibitor of both mTORC1 and mTORC2 complexes. This is evident from the significant downregulation of phosphorylation of key downstream effectors of both complexes, including p70S6K and 4EBP1 (mTORC1) and AKT (mTORC2). Temsirolimus, primarily an mTORC1 inhibitor, shows a less pronounced effect on these signaling molecules.

Crucially, RNA sequencing analyses have revealed that this compound's activity is not confined to the mTOR pathway. In sunitinib-resistant RCC cells, this compound also suppresses components of the MAPK and ErbB signaling pathways. These pathways are known to be involved in acquired resistance to tyrosine kinase inhibitors. Additionally, this compound has been shown to suppress the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that can pump drugs out of cancer cells, thereby contributing to multidrug resistance. This multi-pronged attack on key cancer cell survival and resistance pathways likely underlies the superior efficacy of this compound.

This compound Mechanism of Action RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 inhibits mTORC2 mTORC2 RapaLink1->mTORC2 inhibits MAPK_pathway MAPK Pathway RapaLink1->MAPK_pathway inhibits ErbB_pathway ErbB Pathway RapaLink1->ErbB_pathway inhibits ABC_transporters ABC Transporters RapaLink1->ABC_transporters inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4EBP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT Proliferation Cell Proliferation p70S6K->Proliferation _4EBP1->Proliferation Survival Cell Survival AKT->Survival MAPK_pathway->Proliferation ErbB_pathway->Proliferation Drug_Resistance Drug Resistance ABC_transporters->Drug_Resistance Metastasis Metastasis Proliferation->Metastasis Survival->Drug_Resistance

This compound's multi-pathway inhibitory action.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies.

Cell Lines and Culture

Sunitinib-resistant RCC cell lines (SU-R-786-o, SU-R-A498, SU-R-ACHN, SU-R-caki1) were established by continuous exposure of the parental cell lines to escalating doses of sunitinib. All cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

Cell Proliferation Assay

Cell proliferation was assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound or temsirolimus for 24 to 96 hours. The XTT reagent was then added to each well, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay

Apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Cells were treated with the respective drugs for a specified period, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined using a flow cytometer.

Western Blot Analysis

Protein expression and phosphorylation status were determined by Western blotting. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of mTOR, AKT, p70S6K, and 4EBP1. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. Nude mice were subcutaneously injected with sunitinib-resistant RCC cells. Once tumors reached a palpable size, mice were randomized into treatment groups and received intraperitoneal injections of vehicle, temsirolimus (e.g., 1.5 mg/kg, daily), or this compound (e.g., 1.5 mg/kg, every 5 days). Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised for further analysis.

Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Sunitinib-Resistant RCC Cell Lines Treatment_In_Vitro Treatment: This compound vs. Temsirolimus Cell_Lines->Treatment_In_Vitro Proliferation_Assay XTT Proliferation Assay Treatment_In_Vitro->Proliferation_Assay Apoptosis_Assay Flow Cytometry (Annexin V/PI) Treatment_In_Vitro->Apoptosis_Assay Migration_Invasion_Assay Wound Healing & Matrigel Invasion Assays Treatment_In_Vitro->Migration_Invasion_Assay Western_Blot Western Blot Analysis Treatment_In_Vitro->Western_Blot Xenograft Establishment of SU-R-RCC Xenografts in Mice Treatment_In_Vivo Treatment: This compound vs. Temsirolimus Xenograft->Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_In_Vivo->Tumor_Measurement Tumor_Analysis Ex Vivo Tumor Analysis Treatment_In_Vivo->Tumor_Analysis

Overview of the experimental approach.

References

A Comparative Analysis of First, Second, and Third-Generation mTOR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4] Over the years, three distinct generations of mTOR inhibitors have been developed, each with a unique mechanism of action and a progressively refined targeting strategy. This guide provides a comprehensive comparative analysis of these three generations of mTOR inhibitors, offering supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

First-Generation mTOR Inhibitors: The Rapalogs

The first generation of mTOR inhibitors, commonly known as rapalogs, includes the natural product rapamycin (sirolimus) and its analogs, such as everolimus and temsirolimus.[3] These molecules function as allosteric inhibitors of mTOR. They first form a complex with the intracellular receptor FKBP12, and this complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).

However, a significant limitation of rapalogs is their incomplete inhibition of mTORC1, as they do not effectively block the phosphorylation of 4E-BP1, a key substrate in cap-dependent translation. Furthermore, rapalogs do not directly inhibit mTOR Complex 2 (mTORC2), and prolonged treatment can lead to a feedback activation of the PI3K/AKT signaling pathway, which can promote cell survival and limit the therapeutic efficacy of these drugs.

Second-Generation mTOR Inhibitors: The ATP-Competitive Kinase Inhibitors

To overcome the limitations of rapalogs, a second generation of mTOR inhibitors was developed. These are ATP-competitive mTOR kinase inhibitors (TORKi) that target the catalytic site of the mTOR kinase domain. This mechanism allows them to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more complete blockade of mTOR signaling, including the phosphorylation of 4E-BP1, and prevents the feedback activation of AKT that is observed with rapalogs. Some second-generation inhibitors also exhibit dual-specificity, inhibiting both PI3K and mTOR. Examples of second-generation mTOR inhibitors include Torin-1, OSI-027, and BEZ235 (a dual PI3K/mTOR inhibitor).

Third-Generation mTOR Inhibitors: The Bivalent Approach

The third generation of mTOR inhibitors was designed to address the potential for resistance to second-generation inhibitors arising from mutations in the mTOR kinase domain. These inhibitors, such as Rapalink-1, are bivalent molecules that combine the features of both first and second-generation inhibitors. They are designed to bind to both the FRB domain (like rapalogs) and the ATP-binding site of the mTOR kinase domain simultaneously. This dual-binding mechanism is intended to provide a more potent and durable inhibition of mTOR, even in the presence of resistance mutations.

Comparative Data on mTOR Inhibitor Performance

The following tables summarize quantitative data on the performance of representative inhibitors from each generation.

Table 1: Comparative IC50 Values of mTOR Inhibitors

InhibitorGenerationTarget(s)Cell LineIC50 (mTOR)IC50 (mTORC1)IC50 (mTORC2)IC50 (PI3Kα)Reference(s)
RapamycinFirstmTORC1 (allosteric)Neuroblastoma (Kelly)-24.27 µM (cell viability)--
EverolimusFirstmTORC1 (allosteric)Breast Cancer (MCF-7)-29 nM (in high glucose)--
Torin-1SecondmTORC1/mTORC2 (catalytic)-3 nM (in vitro)2-10 nM (in cells)2-10 nM (in cells)1.8 µM
Torin-2SecondmTORC1/mTORC2 (catalytic)Neuroblastoma (Kelly)-11.69 nM (cell viability)-~200 nM
OSI-027SecondmTORC1/mTORC2 (catalytic)--22 nM (biochemical)65 nM (biochemical)>100-fold selective for mTOR
BEZ235Second (dual)PI3K/mTOR-20.7 nM--4 nM
RMC-5552Third (bi-steric)mTORC1--Potent inhibition--

Table 2: Comparative Effects on Cell Proliferation and Apoptosis

InhibitorGenerationCell LineEffect on ProliferationEffect on ApoptosisReference(s)
RapamycinFirstNeuroblastomaG1 arrestInduces autophagy, minimal apoptosis
EverolimusFirstColon CancerInhibitionInduces apoptosis via DR5/FADD/Caspase-8
Torin-1SecondColon CancerInhibitionInduces FADD-dependent apoptosis
OSI-027SecondVarious Cancer LinesPotent inhibition (IC50 0.4-4.5 µM)Induces 10-50% cell death
BEZ235Second (dual)MelanomaInhibitionInduces apoptosis
RMC-6272Third (bi-steric)Tumor ModelsStrong growth inhibitionInduces more apoptosis than rapamycin or MLN0128

Table 3: Comparative In Vivo Antitumor Efficacy

InhibitorGenerationXenograft ModelEfficacyReference(s)
EverolimusFirstBreast Cancer (MCF-7)Significantly inhibited tumor growth, prolonged survival
CCI-779 (Temsirolimus)FirstMultiple Myeloma (8226, OPM-2, U266)Significant dose-dependent antitumor responses
OSI-027SecondColon Cancer (COLO 205, GEO)Superior efficacy compared to rapamycin
BEZ235Second (dual)Breast Cancer (UACC812, SUM190, MDA361)Significant tumor growth inhibition
RMC-6272Third (bi-steric)Tumor ModelsMore prolonged suppression of mTORC1 activity and enhanced apoptosis compared to rapamycin

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the mTOR signaling pathway and the distinct mechanisms of action of the three generations of inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Cellular Energy (ATP) Cellular Energy (ATP) Cellular Energy (ATP)->mTORC1 inhibits low energy AKT AKT PI3K->AKT activates AKT->mTORC1 activates Cell Survival Cell Survival AKT->Cell Survival S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6K1->PI3K negative feedback Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits when unphosphorylated mTORC2 mTORC2 mTORC2->AKT activates (pS473) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified mTOR Signaling Pathway.

mTOR_Inhibitor_Mechanisms cluster_mTOR mTOR Protein cluster_gen1 First Generation (Rapalogs) cluster_gen2 Second Generation (TORKi) cluster_gen3 Third Generation (Bivalent) mTOR Kinase Domain mTOR Kinase Domain mTORC1 & mTORC2 Activity mTORC1 & mTORC2 Activity mTOR Kinase Domain->mTORC1 & mTORC2 Activity inhibits mTOR Kinase Domain->mTORC1 & mTORC2 Activity FRB Domain FRB Domain mTORC1 Activity mTORC1 Activity FRB Domain->mTORC1 Activity inhibits FRB Domain->mTORC1 Activity Rapamycin-FKBP12 Rapamycin-FKBP12 Rapamycin-FKBP12->FRB Domain binds allosterically Torin-1 Torin-1 Torin-1->mTOR Kinase Domain binds ATP-binding site This compound This compound This compound->mTOR Kinase Domain binds This compound->FRB Domain binds

Figure 2: Mechanisms of mTOR Inhibitor Generations.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to compare the performance of mTOR inhibitors.

Western Blot Analysis for mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, such as S6K1, 4E-BP1, and AKT.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of first, second, and third-generation mTOR inhibitors for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Proliferation Assay (MTT/WST-1)

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the mTOR inhibitors for 24, 48, or 72 hours.

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each inhibitor.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Treatment and Lysis: Treat cells with mTOR inhibitors as described above. Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

  • Data Analysis: Calculate the fold-change in caspase-3 activity in treated samples compared to the untreated control.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of mTOR inhibitors in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e-g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, first-generation inhibitor, second-generation inhibitor, third-generation inhibitor).

  • Drug Administration: Administer the mTOR inhibitors and vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight of the mice 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors.

  • Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. The excised tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

The evolution of mTOR inhibitors from the allosteric rapalogs to the ATP-competitive kinase inhibitors and now the bivalent third-generation compounds reflects a continuous effort to improve therapeutic efficacy and overcome resistance. While first-generation inhibitors have shown clinical utility, their limitations have spurred the development of second-generation inhibitors with broader and more potent activity. The emerging third-generation inhibitors hold the promise of addressing acquired resistance, a significant challenge in targeted cancer therapy. This guide provides a foundational understanding of the comparative pharmacology of these three generations of mTOR inhibitors, equipping researchers with the knowledge and tools to effectively utilize these compounds in their preclinical and translational research. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative advantages of each generation and to guide their optimal clinical application.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that RapaLink-1, a third-generation mTOR inhibitor, exhibits significantly greater anti-tumor efficacy compared to the established mTOR inhibitor, temsirolimus. This enhanced activity is observed across various cancer models, including sunitinib-resistant renal cell carcinoma (RCC), where this compound overcomes resistance mechanisms that may limit the effectiveness of earlier-generation compounds like temsirolimus.

This compound, a novel bivalent inhibitor, is engineered by linking a rapamycin analog with a second-generation mTOR kinase inhibitor, MLN0128.[1][2] This unique structure allows it to bind to two distinct sites on the mTOR protein, leading to more potent and durable inhibition of both mTORC1 and mTORC2 complexes.[3][4] In contrast, temsirolimus, a derivative of rapamycin, primarily inhibits mTORC1.[5] This mechanistic difference appears to be a key determinant of this compound's superior anti-proliferative and pro-apoptotic effects.

Quantitative Comparison of Anti-Tumor Activity

Preclinical studies in renal cell carcinoma models provide compelling evidence of this compound's enhanced anti-tumor profile. Both in vitro and in vivo experiments consistently show this compound to be more effective than temsirolimus in suppressing cancer cell growth and proliferation.

Efficacy ParameterThis compoundTemsirolimusCell Lines/ModelSource
Cell Proliferation Inhibition Significantly greater suppressionLess potent suppressionSunitinib-resistant RCC cells
Tumor Volume Reduction (in vivo) Average of 77% reductionAverage of 42% reductionSunitinib-resistant RCC xenografts
Suppression of Cell Migration Significantly greater suppressionLess potent suppressionSU-R-786-o RCC cells
Suppression of Cell Invasion Significantly greater suppressionLess potent suppressionSU-R-786-o RCC cells
Colony Formation Inhibition Significantly greater suppressionLess potent suppressionSU-R-786-o RCC cells

Mechanistic Insights: A Tale of Two Complexes

The differential activity of this compound and temsirolimus can be attributed to their distinct effects on the mTOR signaling pathway. Temsirolimus, by primarily targeting mTORC1, can lead to a feedback activation of AKT signaling, a pro-survival pathway, which may limit its therapeutic efficacy. In contrast, this compound's dual inhibition of both mTORC1 and mTORC2 effectively blocks this feedback loop, resulting in a more comprehensive shutdown of mTOR-driven oncogenic signaling.

This compound has been shown to more potently decrease the phosphorylation of downstream targets of both mTORC1 (p70S6K and 4EBP1) and mTORC2 (AKT) compared to temsirolimus. This broader inhibition profile translates into more effective cell cycle arrest at the G1 phase and induction of apoptosis. Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in glioblastoma models, a notoriously difficult-to-treat cancer.

Experimental Methodologies

The following are summaries of the key experimental protocols used to generate the comparative data between this compound and temsirolimus.

Cell Viability and Proliferation Assays

Sunitinib-resistant renal cell carcinoma cells were seeded in 96-well plates and treated with varying concentrations of this compound or temsirolimus for different time points. Cell viability was assessed using a colorimetric assay that measures the metabolic activity of living cells. The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated to compare the potency of the two compounds.

In Vivo Tumor Xenograft Studies

Nude mice were subcutaneously injected with sunitinib-resistant RCC cells. Once tumors reached a palpable size, the mice were randomized into three groups: vehicle control, temsirolimus, and this compound. The drugs were administered intraperitoneally according to a predefined schedule. Tumor volume was measured regularly using calipers. At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.

Western Blot Analysis

To investigate the effects on the mTOR signaling pathway, cancer cells were treated with this compound or temsirolimus for a specified period. Subsequently, the cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with specific primary antibodies against phosphorylated and total forms of key signaling proteins such as AKT, p70S6K, and 4EBP1. The protein bands were visualized using chemiluminescence, and the band intensities were quantified to assess the level of protein phosphorylation.

Cell Migration and Invasion Assays

For the migration assay, a scratch was made on a confluent monolayer of cells, which were then treated with either this compound or temsirolimus. The closure of the scratch was monitored and photographed at different time points to assess cell migration. For the invasion assay, cells were seeded in the upper chamber of a Matrigel-coated transwell insert, with the lower chamber containing a chemoattractant. After incubation with the drugs, the number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth Temsirolimus Temsirolimus Temsirolimus->mTORC1 RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2

Figure 1: mTOR Signaling Pathway Inhibition

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture RCC Cell Culture Treatment Treatment with this compound or Temsirolimus CellCulture->Treatment Proliferation Proliferation Assay Treatment->Proliferation Migration Migration Assay Treatment->Migration Invasion Invasion Assay Treatment->Invasion WesternBlot_invitro Western Blot Treatment->WesternBlot_invitro Xenograft Tumor Xenograft Implantation in Mice Grouping Randomization into Treatment Groups Xenograft->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

Figure 2: Preclinical Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RapaLink-1's performance against other mTOR inhibitors, supported by experimental data, to validate its dual inhibitory action on mTORC1 and mTORC2.

Introduction to this compound

This compound is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1] It is synthesized by linking rapamycin to the ATP-competitive mTOR kinase inhibitor MLN0128 (sapanisertib) via an inert chemical linker.[2][3][4][5] This unique structure allows this compound to bind to two distinct sites on the mTOR complex: the FRB domain (targeted by rapamycin) and the kinase domain (targeted by MLN0128). This dual-binding mechanism is designed to provide a more potent and durable inhibition of both mTORC1 and mTORC2 compared to first and second-generation mTOR inhibitors.

Mechanism of Action

The mTOR protein is a central regulator of cell growth, proliferation, metabolism, and survival, and it functions within two distinct complexes: mTORC1 and mTORC2.

  • mTORC1 is sensitive to rapamycin and primarily regulates processes like protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.

This compound's bivalent nature allows it to overcome the limitations of its constituent parts. While rapamycin primarily inhibits mTORC1, and kinase inhibitors like MLN0128 can have off-target effects or lead to resistance, this compound's dual targeting is intended to provide a more complete and lasting shutdown of mTOR signaling.

Comparative Performance Data

The efficacy of this compound has been demonstrated in various cancer cell lines, often showing superiority over other mTOR inhibitors in reducing cell viability and inhibiting key signaling events.

Cell Viability Inhibition
Cell LineThis compound IC50 (µM)Everolimus IC50 (µM)Reference
LAPC9 (Prostate Cancer)0.0046Not effective at tested concentrations
BM18 (Prostate Cancer)0.0003>1
NCH644 (Glioblastoma)~0.1Not available
GBM1 (Glioblastoma)~0.01Not available
BTSC233 (Glioblastoma)~0.001Not available
JHH520 (Glioblastoma)~0.001Not available
SF188 (Glioblastoma)~0.0001Not available
Inhibition of mTORC1 and mTORC2 Signaling

Western blot analysis is a key technique to validate the inhibition of mTORC1 and mTORC2 by observing the phosphorylation status of their downstream effectors.

InhibitorConcentrationp-4EBP1 (T37/46) (mTORC1)p-S6 (S235/236) (mTORC1)p-Akt (S473) (mTORC2)Reference
This compound 1.56 nMStrong Inhibition Strong Inhibition Modest Inhibition
RapamycinVariousModest to no inhibitionStrong InhibitionNo Inhibition
MLN0128VariousStrong InhibitionStrong InhibitionStrong Inhibition

Note: The table summarizes qualitative findings from cited research. Direct quantitative comparisons of pIC50 values for phosphorylation inhibition are often context-dependent and can be found in specialized literature.

Experimental Protocols

Validating mTORC1/mTORC2 Inhibition via Western Blotting

This protocol outlines the key steps to assess the inhibitory action of this compound on the mTOR signaling pathway.

1. Cell Culture and Treatment:

  • Culture selected cancer cell lines (e.g., U87MG glioblastoma, PC3 prostate cancer) in appropriate media and conditions.

  • Seed cells and allow them to adhere and grow to a suitable confluency (typically 70-80%).

  • Treat cells with varying concentrations of this compound, rapamycin, and MLN0128 for a specified duration (e.g., 3 hours). Include a DMSO-treated control group.

2. Cell Lysis:

  • After treatment, place the cell culture dishes on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Due to the large size of mTOR (~289 kDa), use a low-percentage polyacrylamide gel (e.g., 3-8% Tris-Acetate or 6% SDS-PAGE).

  • Load equal amounts of protein from each sample into the wells of the gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, phospho-4EBP1, phospho-S6, phospho-Akt, and their total protein counterparts) overnight at 4°C with gentle shaking.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

6. Densitometric Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of inhibition.

Visualizing Key Concepts

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors Amino Acids PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 mTORC2 mTORC2 PI3K_AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cytoskeleton Cell Survival Cytoskeletal Organization Akt->Cytoskeleton

Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.

This compound Mechanism of Action

RapaLink1_Mechanism RapaLink1 This compound Rapamycin_Moiety Rapamycin Moiety RapaLink1->Rapamycin_Moiety contains MLN0128_Moiety MLN0128 Moiety RapaLink1->MLN0128_Moiety contains FRB_Domain FRB Domain Rapamycin_Moiety->FRB_Domain binds Kinase_Domain Kinase Domain MLN0128_Moiety->Kinase_Domain binds mTOR_Complex mTOR Complex Inhibition Dual Inhibition of mTORC1 and mTORC2 mTOR_Complex->Inhibition FRB_Domain->mTOR_Complex part of Kinase_Domain->mTOR_Complex part of

Caption: Bivalent binding mechanism of this compound to the mTOR complex.

Experimental Workflow for Validation

Experimental_Workflow Cell_Culture Cell Culture (e.g., U87MG) Treatment Inhibitor Treatment (this compound, Rapamycin, MLN0128) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot Analysis Densitometric Analysis & Comparison Western_Blot->Analysis

Caption: Workflow for validating mTOR inhibition using Western blotting.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical therapeutic target.[1] RapaLink-1 is a third-generation, bivalent mTOR inhibitor designed to overcome the limitations of earlier-generation compounds.[2] It is synthesized by connecting rapamycin (a first-generation inhibitor) to MLN0128 (a second-generation mTOR kinase inhibitor) via an inert chemical linker.[2][3] This unique structure allows this compound to bind to two distinct pockets on mTOR simultaneously, leading to more potent and durable inhibition. This guide provides a comparative analysis of this compound's effects across different cell lines, supported by experimental data and detailed protocols for key assays.

Mechanism of Action

This compound's innovative bivalent design confers a significant advantage over its predecessors. First-generation inhibitors, such as rapamycin and its analogs (rapalogs like everolimus and temsirolimus), are allosteric inhibitors that bind to FKBP12, which then complexes with the mTOR FRB domain. This action effectively inhibits some functions of the mTORC1 complex, particularly the phosphorylation of S6 Kinase (S6K), but is notably poor at inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). This incomplete inhibition of 4EBP1 is a key mechanism of resistance to rapalogs.

Second-generation mTOR kinase inhibitors (TORKis), like MLN0128, are ATP-competitive and block the kinase activity of both mTORC1 and mTORC2. While they effectively inhibit 4EBP1, they can have poor in vivo durability and off-target toxicities.

This compound synergizes the high-affinity binding of rapamycin to mTORC1 with the direct kinase inhibition of MLN0128. This dual-binding mechanism leads to potent and sustained inhibition of both major mTORC1 substrates, S6K and 4EBP1, and at higher concentrations, it also inhibits the mTORC2 complex. This comprehensive blockade of mTOR signaling overcomes resistance mechanisms observed with earlier inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT_pS473 p-AKT (S473) (Survival) mTORC2->AKT_pS473 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 S6 p-S6 S6K1->S6 Translation Protein Translation S6->Translation eIF4E eIF4E 4EBP1->eIF4E eIF4E->Translation Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth Rapalogs Rapalogs (e.g., Rapamycin) Rapalogs->mTORC1 Allosteric Inhibition (incomplete p-4EBP1 block) TORKi TORKi (e.g., MLN0128) TORKi->mTORC2 TORKi->mTORC1 ATP-competitive RapaLink1 This compound RapaLink1->mTORC2 At higher doses RapaLink1->mTORC1 Bivalent: Allosteric + ATP-competitive (complete p-4EBP1 block)

Caption: mTOR signaling pathway and points of inhibitor action.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated superior efficacy compared to first and second-generation mTOR inhibitors across a variety of cancer cell lines, including those with acquired resistance.

Renal Cell Carcinoma (RCC)

In sunitinib-sensitive and sunitinib-resistant RCC cell lines, this compound shows significantly greater anti-tumor effects than the rapalog temsirolimus.

Cell LineParameterThis compound (100 nM)TemsirolimusKey Finding
786-o, A498 ProliferationSignificant SuppressionSuppressionThis compound's effect was significantly greater than temsirolimus.
786-o, A498 ApoptosisInduced in both cell linesInduced only in 786-oThis compound has a broader pro-apoptotic effect.
786-o, A498 Cell CycleSignificant G1 ArrestG1 ArrestThis compound induced a significantly greater G1 arrest.
786-o, A498 p-4EBP1 (T37/46)InhibitedNot significantly inhibitedThis compound effectively blocks the key mTORC1 substrate 4EBP1.
786-o, A498 p-AKT (S473)InhibitedNot inhibitedThis compound inhibits mTORC2, unlike temsirolimus.
SU-R-786-o ProliferationSignificant SuppressionSuppressionThis compound showed significantly greater growth suppression in sunitinib-resistant cells.
Glioblastoma (GBM)

This compound is more potent than both rapamycin and MLN0128 in GBM cell lines and can cross the blood-brain barrier.

Cell LineParameterThis compoundRapamycinMLN0128Key Finding
U87MG, LN229 Growth InhibitionMore PotentLess PotentLess PotentThis compound shows superior growth inhibition.
U87MG Cell CyclePotent G0/G1 ArrestLess PotentLess PotentThis compound is a more potent inducer of cell cycle arrest.
U87MG p-4EBP1 (T37/46)Inhibited at 1.56 nMModest/No InhibitionInhibitedThis compound is highly potent and selective for mTORC1 signaling at low doses.
GBM (mutant mTOR) Growth InhibitionPotent InhibitionSubstantial InhibitionReduced SensitivityThis compound overcomes resistance from mTOR mutations.
Glioblastoma Stem Cells (GSCs)

This compound effectively inhibits cell growth in GSC models. The IC50 values highlight varying sensitivity among different GSC lines.

Cell LineSubtypeThis compound IC50 (µM)
NCH644 Proneural (PN)~10
GBM1 Classical (CL)~1
NCH421k Mesenchymal (MES)~0.1
BTSC233 Mesenchymal (MES)~0.01
S24 Mesenchymal (MES)~0.001
Prostate and Breast Cancer

This compound shows robust activity in prostate cancer patient-derived xenografts (PDX) and breast cancer cell lines, effectively blocking both mTORC1 and mTORC2 signaling where rapalogs fail.

Cell Line/ModelParameterThis compound (0.1 µM)Everolimus (0.1 µM)Key Finding
LAPC9, BM18 (Prostate PDX Organoids) p-S6 (S240/244)Efficiently BlockedBlockedBoth drugs inhibit this mTORC1 target.
LAPC9, BM18 (Prostate PDX Organoids) p-ULK1 (S757)Efficiently BlockedLittle to no effectThis compound shows more complete mTORC1 inhibition.
LAPC9, BM18 (Prostate PDX Organoids) p-AKT (S473)AbolishedNo reduction (slight enhancement)This compound effectively inhibits mTORC2, unlike everolimus.
MCF-7 (Breast Cancer) Growth InhibitionPotent InhibitionN/AThis compound potently inhibits growth at levels comparable to a combination of rapamycin and MLN0128.

Experimental Protocols & Workflow

Reproducing and validating the effects of this compound requires standardized experimental procedures. Below are detailed methodologies for key assays cited in the literature.

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates culture Culture for 24h (Adherence) start->culture treatment Treat with this compound & Control Inhibitors (Time course / Dose response) culture->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., WST-1, XTT) treatment->viability fix_perm Fix & Permeabilize Cells harvest->fix_perm lysis Lyse Cells for Protein Extraction harvest->lysis analysis_via Measure Absorbance (Calculate % Viability) viability->analysis_via flow Flow Cytometry (Cell Cycle / Apoptosis) fix_perm->flow western Western Blot (Protein Phosphorylation) lysis->western analysis_fc Analyze DNA Content or Annexin V Staining flow->analysis_fc analysis_wb Quantify Protein Bands (Densitometry) western->analysis_wb

Caption: General experimental workflow for cross-validating this compound effects.

Cell Viability / Proliferation Assay (WST-1 or XTT)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Materials :

    • Cancer cell lines (e.g., U87MG, 786-o).

    • 96-well cell culture plates.

    • Complete culture medium.

    • This compound, control inhibitors (e.g., temsirolimus, rapamycin), and DMSO (vehicle).

    • WST-1 or XTT reagent.

    • Microplate reader.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound and control inhibitors in complete medium. A typical concentration range is 0-200 nM.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 3 days).

    • Add 10 µL of WST-1 reagent (or 50 µL of XTT solution) to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect the phosphorylation status of specific proteins in the mTOR pathway.

  • Materials :

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-4EBP1 (T37/46), anti-p-S6 (S235/236), anti-p-AKT (S473), and total protein and loading controls like β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol :

    • Culture and treat cells with inhibitors as described above for a specified time (e.g., 3-4 hours).

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials :

    • Treated and control cells.

    • PBS.

    • Ice-cold 70% ethanol.

    • Staining buffer: PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

    • Flow cytometer.

  • Protocol :

    • Culture cells and treat with inhibitors for 24-48 hours.

    • Harvest cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate on ice for at least 2 hours or store at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 0.5 mL of PI/RNase A staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal on a linear scale.

    • Use cell cycle analysis software to model the histogram data and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The cross-validation of this compound's effects in diverse cancer cell lines consistently demonstrates its superiority over first and second-generation mTOR inhibitors. Its unique bivalent mechanism of action allows for a potent and complete inhibition of the mTORC1 pathway, most notably by suppressing the phosphorylation of 4EBP1, a critical node for translation control and a common point of rapalog resistance. Furthermore, its ability to inhibit mTORC2 and overcome resistance-conferring mutations highlights its potential as a robust therapeutic agent. The experimental data clearly indicate that this compound more effectively reduces cell proliferation, induces apoptosis, and causes cell cycle arrest in renal, glioblastoma, and prostate cancer models compared to established alternatives. These findings, supported by the detailed protocols provided, position this compound as a highly promising next-generation therapeutic for cancers dependent on the mTOR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the third-generation mTOR inhibitor, RapaLink-1, versus the combined therapeutic approach of rapamycin and MLN0128, providing researchers with essential data and protocols for informed decision-making in mTOR-targeted therapy development.

Introduction

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a prime target for therapeutic intervention. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). However, their efficacy is often limited by incomplete inhibition of mTORC1 and the activation of a feedback loop leading to AKT phosphorylation via mTORC2. Second-generation mTOR inhibitors, including MLN0128 (sapanisertib), are ATP-competitive inhibitors that target the kinase activity of both mTORC1 and mTORC2. While more potent than rapalogs, their clinical utility can be hampered by off-target effects and the development of resistance.

To address these limitations, a third generation of mTOR inhibitors has emerged. This compound is a bivalent inhibitor that covalently links a rapamycin analog to an MLN0128-like ATP-competitive mTOR kinase inhibitor.[1][2] This design allows for simultaneous binding to both the FRB domain and the kinase domain of mTOR, leading to a more potent and durable inhibition of mTORC1. This guide provides a comprehensive comparison of this compound with the combination of rapamycin and MLN0128, supported by experimental data and detailed protocols to aid researchers in their exploration of mTOR-targeted therapies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and the combination of rapamycin and MLN0128 lies in their molecular mechanism of mTOR inhibition.

  • Rapamycin: An allosteric inhibitor that binds to FKBP12, and this complex then binds to the FRB domain of mTORC1, leading to partial inhibition of its downstream signaling. It primarily affects the phosphorylation of S6 kinase (S6K) but is less effective against 4E-BP1.[3]

  • MLN0128: An ATP-competitive inhibitor that directly targets the kinase domain of both mTORC1 and mTORC2, thus inhibiting the phosphorylation of a broader range of downstream effectors, including S6K, 4E-BP1, and AKT.[3][4]

  • Rapamycin + MLN0128 (Combination): This approach aims to achieve a more comprehensive mTOR blockade by combining the allosteric inhibition of mTORC1 by rapamycin with the ATP-competitive inhibition of both mTORC1 and mTORC2 by MLN0128.

  • This compound: As a single molecule, this compound is designed to bind to both the FRB domain (via its rapamycin moiety) and the kinase domain (via its MLN0128-like moiety) of mTOR. This bivalent binding is hypothesized to result in a more stable and potent inhibition of mTORC1.

cluster_mTORC1 mTORC1 Signaling cluster_mTORC2 mTORC2 Signaling cluster_Inhibitors Inhibitors mTORC1 mTORC1 S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 AKT AKT mTORC2->AKT phosphorylates (Ser473) Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition MLN0128 MLN0128 MLN0128->mTORC1 ATP-Competitive Inhibition MLN0128->mTORC2 ATP-Competitive Inhibition RapaLink1 This compound RapaLink1->mTORC1 Bivalent Inhibition RapaLink1->mTORC2 (at higher conc.) Combination Rapamycin + MLN0128 Combination->mTORC1 Combination->mTORC2

Figure 1. mTOR Signaling Pathway and Inhibitor Targets.

Performance Comparison: In Vitro Efficacy

Experimental data from various studies consistently demonstrate the superior potency of this compound in inhibiting the proliferation of cancer cells compared to rapamycin or MLN0128 alone. Critically, emerging evidence suggests that this compound is also more effective than the combination of rapamycin and MLN0128.

Compound/Combination Cell Line Assay Type IC50 / Effect Reference
This compound U87MG (Glioblastoma)Cell GrowthMore potent than rapamycin or MLN0128 alone. Selectively inhibits p-RPS6 and p-4EBP1 at doses as low as 1.56 nM.
LN229 (Glioblastoma)Cell GrowthMore potent growth inhibition and G0/G1 arrest compared to rapamycin or MLN0128.
MCF-7 (Breast Cancer)Cell GrowthPotently inhibited cell growth at levels comparable to the combination of rapamycin and MLN0128.
Sunitinib-Resistant Renal Cell CarcinomaCell ProliferationSignificantly greater inhibition of proliferation, migration, and invasion compared to temsirolimus (a rapamycin analog).
Rapamycin PEL Cell LinesProliferationIC50 ~0.1 nM (parental clones).
MLN0128 PEL Cell LinesProliferationIC50 ~30 nM.
Breast Cancer Cell LinesProliferationIC50: 1.5-162 nM across various lines.
Rapamycin + MLN0128 MCF-7 (Breast Cancer)Cell GrowthPotent inhibition of cell growth.

Experimental Protocols

Cell Viability Assay (MTT/WST-1 Assay)

This protocol is adapted from standard procedures for assessing cell viability upon treatment with mTOR inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, rapamycin, MLN0128, and a combination of rapamycin and MLN0128 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, rapamycin, MLN0128, or the combination at specified concentrations for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), mTOR, phospho-AKT (Ser473), AKT, phospho-p70S6K (Thr389), p70S6K, phospho-4E-BP1 (Thr37/46), and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

start Start cell_culture Cell Culture & Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

Figure 2. Western Blot Experimental Workflow.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of mTOR inhibitors in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, rapamycin, MLN0128, and rapamycin + MLN0128).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules. For example, this compound has been administered at 1.5 mg/kg every 5 days.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The development of this compound represents a significant advancement in the field of mTOR-targeted cancer therapy. By combining the mechanisms of both first and second-generation mTOR inhibitors into a single bivalent molecule, this compound demonstrates superior potency and a more durable response in preclinical models compared to either rapamycin or MLN0128 alone. Importantly, evidence suggests that this compound may also offer a therapeutic advantage over the combination of rapamycin and MLN0128, potentially due to its unique bivalent binding that leads to a more stable and efficient inhibition of mTORC1.

For researchers and drug development professionals, the choice between this compound and a combination therapy will depend on the specific cancer type, the presence of resistance mutations, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation into the promising potential of this compound and to facilitate the design of robust and informative preclinical studies. Further head-to-head comparative studies will be crucial to fully elucidate the therapeutic advantages of this compound and to guide its clinical development.

References

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of bivalent mTOR inhibitors, exemplified by RapaLink-1, is overcoming the challenge of acquired resistance to traditional mTOR-targeted cancer therapies. By simultaneously targeting two distinct functional domains of the mTOR protein, this compound maintains potent inhibitory activity against mutants that are resistant to first and second-generation mTOR inhibitors.

This compound is a third-generation, bivalent mTOR inhibitor that chemically links a rapamycin analog with a second-generation mTOR kinase inhibitor (TORKi), MLN0128.[1][2] This unique structure enables this compound to bind to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-competitive kinase domain of mTOR.[3] This dual-binding mechanism is the key to its enhanced potency and its ability to inhibit mTOR signaling in cells harboring mutations that confer resistance to conventional inhibitors.[3]

Mutations in the FRB domain, such as F2108L, disrupt the binding of rapamycin and its analogs (rapalogs), rendering them ineffective.[4] Similarly, mutations in the kinase domain, like M2327I, can lead to resistance against ATP-competitive TORKis. This compound's design allows it to effectively target mTOR even when one of these binding sites is compromised by a mutation.

Comparative Efficacy of this compound

Experimental data consistently demonstrates the superior potency of this compound compared to first-generation (Rapamycin) and second-generation (MLN0128, AZD8055) mTOR inhibitors, particularly in the context of resistance-conferring mutations.

Inhibition of mTOR Signaling

This compound has been shown to potently inhibit the phosphorylation of downstream targets of both mTORC1 and mTORC2, the two distinct complexes in which mTOR exists. In cellular assays, this compound effectively inhibited the phosphorylation of S6 ribosomal protein (a downstream target of mTORC1) and AKT (a target of mTORC2) at low nanomolar concentrations (1-3 nM). Notably, in cells with the F2108L FRB domain mutation or the M2327I kinase domain mutation, this compound was the only agent capable of inhibiting mTOR signaling at low doses (3–10 nM), whereas rapamycin and MLN0128 were largely ineffective. Even in cells harboring a double mutation (F2108L/M2327I), mTOR signaling remained sensitive to this compound treatment.

Cell Growth Inhibition

The enhanced inhibition of mTOR signaling by this compound translates to superior anti-proliferative effects in cancer cell lines, including those with acquired resistance.

Cell Line/ModelmTOR StatusInhibitorIC50 / Effective ConcentrationReference
U87MG (Glioblastoma)Wild-TypeThis compoundPotent inhibition at 1.56 nM
LN229 (Glioblastoma)Wild-TypeThis compoundMore potent than rapamycin or MLN0128
GBM cellsActivating mutants (R2505P, S2115Y)This compoundPotently decreased proliferation
GBM cellsActivating mutants (R2505P, S2115Y)MLN0128Reduced sensitivity
LAPC9 (Prostate Cancer Organoids)Not SpecifiedThis compound0.0046 µM
LAPC9 (Prostate Cancer Organoids)Not SpecifiedEverolimusNo significant reduction in viability
LAPC9 (Prostate Cancer Organoids)Not SpecifiedRapamycinSignificant reduction only at 1 µM
BM18 (Prostate Cancer Organoids)Not SpecifiedThis compound0.0003 µM
Sunitinib-Resistant Renal Cell CarcinomaNot SpecifiedThis compoundMore effective than temsirolimus

Experimental Protocols

The following are summaries of the key experimental methodologies used to assess the potency of this compound.

Western Blot Analysis for mTOR Signaling

This technique is used to detect and quantify the levels of specific proteins involved in the mTOR signaling pathway, particularly the phosphorylated forms that indicate pathway activation.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, MDA-MB-468, U87MG) with wild-type or mutant mTOR are cultured under standard conditions. Cells are then treated with varying concentrations of this compound, rapamycin, MLN0128, or a vehicle control for a specified duration (e.g., 4 hours).

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, phospho-4EBP1, phospho-AKT, and their total protein counterparts). Following incubation with the primary antibodies, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Cell Viability and Proliferation Assays

These assays measure the effect of the inhibitors on cell growth and survival.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound, rapamycin, and MLN0128 for a period of 3 to 5 days.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the WST-1 or MTT assay. These assays rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product. The intensity of the color, measured with a plate reader, is proportional to the number of viable cells.

  • Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each compound can be calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Tumor Implantation: Human cancer cells (e.g., MCF-7 RR1 or TKi-R mutants) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups. Treatments (e.g., vehicle, rapamycin, AZD8055, this compound) are administered via intraperitoneal injection or oral gavage at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as Western blotting to assess mTOR pathway inhibition in vivo.

Visualizing the Advantage of this compound

The following diagrams illustrate the mTOR signaling pathway, the mechanism of resistance, and the experimental workflow for assessing inhibitor potency.

mTOR_Signaling_Pathway mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC2->Survival

Caption: Simplified mTOR signaling pathway.

Experimental_Workflow Experimental Workflow for Inhibitor Potency Assessment cluster_invitro In Vitro cluster_invivo In Vivo Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Western Blot Western Blot Inhibitor Treatment->Western Blot Viability Assay Viability Assay Inhibitor Treatment->Viability Assay Signaling Inhibition Signaling Inhibition Western Blot->Signaling Inhibition Growth Inhibition Growth Inhibition Viability Assay->Growth Inhibition Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Regression Tumor Regression Tumor Measurement->Tumor Regression

Caption: Workflow for assessing inhibitor potency.

RapaLink_Advantage This compound Overcomes Resistance cluster_mTOR mTOR Protein cluster_inhibitors Inhibitors cluster_mutations Resistance Mutations mTOR mTOR FRB FRB Domain mTOR->FRB Kinase Kinase Domain mTOR->Kinase Rapamycin Rapamycin Rapamycin->FRB Binds TORKi TORKi TORKi->Kinase Binds RapaLink1 RapaLink1 RapaLink1->FRB Binds RapaLink1->Kinase Binds FRB_mut FRB Mutation FRB_mut->Rapamycin Blocks Binding FRB_mut->RapaLink1 Binding Intact (via Kinase Domain) Kinase_mut Kinase Mutation Kinase_mut->TORKi Blocks Binding Kinase_mut->RapaLink1 Binding Intact (via FRB Domain)

Caption: this compound's dual-binding advantage.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that RapaLink-1, a third-generation mTOR inhibitor, offers a more potent and complete inhibition of 4EBP1 phosphorylation than the first-generation allosteric inhibitor, rapamycin. This enhanced activity positions this compound as a powerful tool for researchers studying mTORC1 signaling and a promising therapeutic agent in contexts where complete suppression of cap-dependent translation is desired.

This compound is a bi-steric inhibitor that combines the mTORC1 specificity of rapamycin with the kinase-domain inhibition of a second-generation mTOR kinase inhibitor (TORKi).[1][2] This unique mechanism of action allows it to overcome the limitations of rapamycin, which is known to be a poor and often incomplete inhibitor of 4EBP1 phosphorylation.[3][4] While rapamycin can effectively inhibit other mTORC1 substrates like S6K1, its effect on 4EBP1 can be transient, with phosphorylation often recovering over time.[3] In contrast, this compound has been shown to selectively and completely inhibit mTORC1 activity, including both rapamycin-sensitive and -resistant substrates like 4EBP1, even at low doses.

Experimental evidence from multiple studies consistently demonstrates the superiority of this compound in suppressing 4EBP1 phosphorylation. Western blot analyses in various cell lines, including glioblastoma and renal cell carcinoma, have shown that this compound efficiently blocks the phosphorylation of 4EBP1 at key regulatory sites such as Thr37/46, whereas rapamycin shows only a modest or transient effect. This sustained inhibition of 4EBP1 phosphorylation by this compound is crucial for its enhanced anti-proliferative and therapeutic effects.

Quantitative Comparison of this compound and Rapamycin on 4EBP1 Phosphorylation

The following table summarizes the comparative effects of this compound and rapamycin on the phosphorylation of 4E-Binding Protein 1 (4EBP1), a critical downstream effector of mTORC1. The data is compiled from various in vitro and in vivo studies.

Parameter This compound Rapamycin Key Findings Citations
Inhibition of p-4EBP1 (Thr37/46) Potent and complete inhibition.Modest and often incomplete inhibition.This compound is significantly more effective at blocking the phosphorylation of 4EBP1 at these key rapamycin-resistant sites.
Duration of Inhibition Sustained and durable inhibition.Transient inhibition, with re-phosphorylation observed over time.The bivalent binding of this compound leads to a prolonged intracellular residence time and sustained target engagement.
Effect on Rapamycin-Resistant Mutants Effectively inhibits 4EBP1 phosphorylation.Ineffective or shows reduced efficacy.This compound can overcome resistance mechanisms that limit the activity of rapamycin.
Selectivity for mTORC1 High selectivity for mTORC1 over mTORC2 at low doses.High selectivity for mTORC1.Both compounds are selective for mTORC1, but this compound's potent inhibition of 4EBP1 is a key differentiator.
Downstream Functional Consequences Strong suppression of cap-dependent translation and cell proliferation.Weaker and more variable effects on cap-dependent translation.The complete inhibition of 4EBP1 phosphorylation by this compound translates to more robust functional outcomes.

Experimental Protocols

A detailed methodology for assessing the effects of this compound and rapamycin on 4EBP1 phosphorylation via Western blotting is provided below.

1. Cell Culture and Treatment:

  • Cells (e.g., glioblastoma, renal cell carcinoma, or other relevant cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of this compound, rapamycin, or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 24, or 48 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.

  • The protein samples are then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for phosphorylated 4EBP1 (e.g., anti-p-4EBP1 Thr37/46) and an antibody for total 4EBP1, typically overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

5. Quantification and Analysis:

  • The intensity of the bands corresponding to phosphorylated and total 4EBP1 is quantified using densitometry software.

  • The level of phosphorylated 4EBP1 is normalized to the level of total 4EBP1 to determine the specific effect of the treatments on phosphorylation.

Visualizing the Mechanism and Workflow

To better understand the signaling context and the experimental process, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates p_4EBP1 p-4EBP1 eIF4E eIF4E 4EBP1->eIF4E binds to & inhibits p_4EBP1->eIF4E releases Translation_Repression Translation Repression eIF4E->Translation_Repression Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Rapamycin Rapamycin Rapamycin->mTORC1 Partially Inhibits (inefficient for 4EBP1) RapaLink_1 This compound RapaLink_1->mTORC1 Potently Inhibits

Caption: mTORC1 signaling to 4EBP1 and points of inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment (this compound vs. Rapamycin) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Immunodetection 7. Immunodetection (p-4EBP1, Total 4EBP1, Loading Control) Western_Blot->Immunodetection Analysis 8. Densitometry & Analysis Immunodetection->Analysis

Caption: Western blot workflow for 4EBP1 phosphorylation analysis.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the third-generation mTOR inhibitor, RapaLink-1, are critical for maintaining laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that this potent research chemical is managed responsibly from receipt to disposal.

Summary of Key Information

This compound is a potent, small-molecule inhibitor of the mammalian target of rapamycin (mTOR). Due to its biological activity, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Proper personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.

Below is a summary of the relevant data for this compound:

PropertyValueSource
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄Cell Signaling Technology
Molecular Weight 1784.14 g/mol Cell Signaling Technology
Appearance Lyophilized powderCell Signaling Technology
Solubility Soluble in DMSOCell Signaling Technology
Storage (Lyophilized) Store at 4°C, desiccated. Stable for 24 months.Cell Signaling Technology
Storage (in Solution) Store at -20°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.Cell Signaling Technology

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials. This protocol is based on general laboratory chemical waste guidelines and the specific properties of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Designated hazardous waste containers (clearly labeled).

  • Chemical fume hood.

  • 70% ethanol or other appropriate decontaminating solution.

  • Absorbent pads.

  • Sealable plastic bags for solid waste.

Procedure:

  • Preparation:

    • Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that designated and properly labeled hazardous waste containers are readily accessible. Separate containers should be used for solid and liquid waste.

  • Disposal of Unused this compound (Solid):

    • If the original vial of lyophilized this compound is to be discarded, it should be placed in a designated solid hazardous waste container without opening it.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal of this compound Solutions (Liquid Waste):

    • Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a designated liquid hazardous waste container.

    • The container should be made of a material compatible with the solvent used (e.g., if dissolved in DMSO, a chemically resistant plastic or glass container is appropriate).

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration.

    • Do not overfill the liquid waste container; leave adequate headspace to prevent spills.

  • Disposal of Contaminated Labware and PPE (Solid Waste):

    • All disposable items that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, must be considered contaminated solid waste.

    • Collect these items in a sealable, heavy-duty plastic bag or a designated solid hazardous waste container within the chemical fume hood.

    • Once the bag is full, seal it and place it in the larger, designated solid hazardous waste container for your laboratory.

    • This container should be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Decontamination of Reusable Labware and Surfaces:

    • Thoroughly rinse any reusable glassware or equipment that has come into contact with this compound with an appropriate solvent (such as 70% ethanol) to remove any residue.

    • Collect the initial rinsate as hazardous liquid waste.

    • After the initial rinse, wash the labware with soap and water.

    • Wipe down the work surface within the chemical fume hood with 70% ethanol or another suitable decontaminating agent. Dispose of the cleaning materials (e.g., absorbent pads) as solid hazardous waste.

  • Waste Pickup:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's procedures for scheduling a hazardous waste pickup with the Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process and the decision-making for waste segregation.

RapaLink1_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused powder, contaminated PPE, labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) identify_waste->liquid_waste Liquid segregate Segregate Waste Streams solid_waste->segregate liquid_waste->segregate package_solid Package in Labeled Solid Waste Container segregate->package_solid package_liquid Collect in Labeled Liquid Waste Container segregate->package_liquid storage Store in Satellite Accumulation Area package_solid->storage package_liquid->storage pickup Schedule EHS Waste Pickup storage->pickup Waste_Segregation_Decision_Tree start Waste Item Generated is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is it a sharp? is_liquid->is_sharp No liquid_container Place in 'Hazardous Liquid Waste' container for this compound is_liquid->liquid_container Yes sharps_container Place in 'Hazardous Sharps' container is_sharp->sharps_container Yes solid_container Place in 'Hazardous Solid Waste' container for this compound is_sharp->solid_container No

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with RapaLink-1, a third-generation mTOR inhibitor. The following procedural guidance is designed to ensure safe laboratory practices and maintain the integrity of the compound.

I. Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄
Molecular Weight 1784.14 g/mol [1]
CAS Number 1887095-82-0[1][2]
Purity >98% (HPLC)[3]
Physical Appearance Lyophilized powder[4]
Storage (Lyophilized) Store at 4°C, desiccated. Stable for 24 months. Alternatively, store at -20°C for long-term (months to years).
Storage (In Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid multiple freeze/thaw cycles.
Stock Solution Prep. To create a 10 mM stock solution, reconstitute 5 mg of powder in 0.28 mL of DMSO.

II. Personal Protective Equipment (PPE)

Due to the potent nature of this compound as an mTOR inhibitor, appropriate personal protective equipment must be worn at all times during handling.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles must be worn to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working with the lyophilized powder outside of a fume hood or biological safety cabinet, a respirator may be necessary to avoid inhalation.

III. Handling and Operational Plan

Follow these procedural steps for the safe handling and use of this compound.

A. Reconstitution of Lyophilized Powder:

  • Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Work in a chemical fume hood or biological safety cabinet to minimize inhalation risk.

  • To prepare a 10 mM stock solution, add 0.28 mL of dimethyl sulfoxide (DMSO) to a 5 mg vial of this compound.

  • Cap the vial and vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.

B. Storage:

  • Lyophilized Powder: Store the vial at 4°C under desiccated conditions for up to 24 months. For longer-term storage, -20°C is recommended.

  • Stock Solution: Store aliquots at -20°C for up to one month or at -80°C for up to six months.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

V. Disposal Plan

All materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

VI. Experimental Protocols

This compound is a bivalent inhibitor that targets both mTORC1 and mTORC2, overcoming resistance seen with previous generations of mTOR inhibitors.

A. Cell-Based Assays:

  • Objective: To assess the effect of this compound on cell proliferation and signaling.

  • Methodology:

    • Culture cells (e.g., U87MG glioblastoma cells) in appropriate media.

    • Treat cells with varying concentrations of this compound (e.g., 0-200 nM) for desired time points (e.g., 24 to 96 hours).

    • For cell cycle analysis, a 48-hour treatment with concentrations as low as 1.56 nM has been shown to be effective.

    • Analyze downstream signaling pathways (e.g., phosphorylation of AKT, S6, 4EBP1) via Western blot or other methods.

B. In Vivo Animal Studies:

  • Objective: To evaluate the anti-tumor efficacy of this compound in xenograft models.

  • Methodology:

    • Establish xenograft tumors in immunocompromised mice.

    • Administer this compound via intraperitoneal (i.p.) injection. A reported dosing regimen is 1.5 mg/kg.

    • Monitor tumor volume and animal well-being throughout the study. This compound has been shown to lead to tumor regression and stabilization.

VII. Signaling Pathway and Mechanism of Action

This compound is a third-generation mTOR inhibitor that combines the functionalities of first-generation (rapamycin) and second-generation (mTOR kinase inhibitors) compounds. It binds to FKBP12, leading to potent and durable inhibition of the mTORC1 complex, and also inhibits mTORC2. This dual action allows it to effectively block the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers.

RapaLink1_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition RapaLink1 This compound RapaLink1->mTORC2 Inhibits RapaLink1->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。